molecular formula C25H27F3N2O3 B10830031 Bocidelpar CAS No. 2095128-20-2

Bocidelpar

Cat. No.: B10830031
CAS No.: 2095128-20-2
M. Wt: 460.5 g/mol
InChI Key: FMOPHFSPINWSOV-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BOCIDELPAR is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2095128-20-2

Molecular Formula

C25H27F3N2O3

Molecular Weight

460.5 g/mol

IUPAC Name

(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid

InChI

InChI=1S/C25H27F3N2O3/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1

InChI Key

FMOPHFSPINWSOV-QGZVFWFLSA-N

Isomeric SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

Bocidelpar (ASP0367): A Technical Guide to its Mechanism of Action in Skeletal Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered, small-molecule modulator designed to selectively activate the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2][3] This guide provides an in-depth overview of the molecular mechanism of this compound in skeletal muscle, summarizing the preclinical and clinical evidence that underpins its development for diseases characterized by mitochondrial dysfunction, such as Primary Mitochondrial Myopathies (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][4] The core mechanism involves the transcriptional upregulation of genes that govern mitochondrial biogenesis and fatty acid oxidation, aiming to enhance cellular energy production and improve muscle function.[1][5][6]

Core Molecular Mechanism of Action

This compound functions as a selective agonist for PPARδ, a nuclear hormone receptor that acts as a ligand-activated transcription factor.[2][6] PPARδ is abundantly expressed in skeletal muscle, up to 50-fold higher than other PPAR isoforms (α and γ), making it a prime target for therapeutic intervention in muscle disorders.[5][6]

The activation pathway proceeds as follows:

  • Ligand Binding: this compound enters the muscle cell and binds to the ligand-binding domain of PPARδ in the nucleus.

  • Heterodimerization: Ligand-bound PPARδ forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPARδ/RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Activation: Upon binding to PPREs, the complex recruits co-activator proteins, initiating the transcription of a suite of genes involved in critical metabolic processes.

The primary downstream effects of this pathway in skeletal muscle are:

  • Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding enzymes essential for the breakdown of fatty acids to produce acetyl-CoA, which feeds into the citric acid cycle for energy production.[1][5]

  • Enhanced Mitochondrial Biogenesis: Increased expression of genes that drive the formation of new mitochondria, thereby increasing the cell's capacity for oxidative phosphorylation and ATP generation.[1][5]

This dual action is hypothesized to address the energy deficit characteristic of myopathies, potentially restoring muscle function, improving endurance, and reducing fatigue.[5][7]

Bocidelpar_MoA cluster_cell Skeletal Muscle Cell cluster_nucleus Nucleus Bocidelpar_ext This compound Bocidelpar_int This compound Bocidelpar_ext->Bocidelpar_int Enters Cell & Nucleus PPARd PPARδ RXR RXR PPARd->RXR Complex PPARδ/RXR Complex PPRE PPRE (on DNA) FAO_Genes Target Genes (e.g., ACAA2, CPT1a) PPRE->FAO_Genes Activates Transcription Mito_Genes Target Genes (e.g., PGC-1α) PPRE->Mito_Genes Activates Transcription Bocidelpar_int->PPARd Binds Complex->PPRE Binds to FAO Increased Fatty Acid Oxidation FAO_Genes->FAO Mito Increased Mitochondrial Biogenesis Mito_Genes->Mito ATP Improved Muscle Function & Endurance FAO->ATP Mito->ATP

Figure 1: this compound Signaling Pathway in Skeletal Muscle.

Preclinical Evidence in a DMD Model

Extensive preclinical studies were conducted by Mitobridge using the mdx mouse, a well-established genetic animal model for Duchenne Muscular Dystrophy.[1][7] While the full study data and protocols are not published, key findings have been disclosed, demonstrating the therapeutic potential of this compound (then called MA-0211).[5][7]

Summary of Preclinical Findings

The studies involved once-daily oral administration of this compound for periods of five weeks and six months.[1][6][7] The results consistently pointed towards improvements in muscle health and function.

Parameter AssessedFindingStudy DurationCitation(s)
Functional Performance
Treadmill Running EnduranceIncreased5 weeks[1][6][7]
Cardiac & Respiratory FunctionImproved6 months[1][7]
Pathology & Histology
Muscle NecrosisDecreased5 weeks[6][7]
Muscle InflammationDecreased5 weeks[1][6][7]
Diaphragm FibrosisDecreased5 weeks[1][6][7]
Biomarkers
Serum Creatine (B1669601) KinaseDecreased6 months[1][7]
Cellular/Molecular N/A
FAO-related Gene ExpressionUpregulated (in DMD patient muscle cells)N/A[6]
Mitochondrial FunctionIncreased / Improved (in DMD patient muscle cells)N/A[1][6]
Mitochondrial BiogenesisIncreased (in DMD patient muscle cells)N/A[6]

Table 1: Summary of key preclinical findings for this compound in the mdx mouse model and DMD patient-derived cells.

Representative Preclinical Experimental Protocol

The following describes a representative, generalized protocol for evaluating a PPARδ modulator in an mdx mouse model, based on the disclosed information for this compound and standard practices in the field.[7][8][9][10]

Note: The specific, detailed protocol used for this compound has not been publicly released.

  • Animal Model: Male mdx mice are used, typically starting at an age (e.g., 4-5 weeks) where the dystrophic phenotype is actively progressing.[9]

  • Group Allocation: Animals are randomized into a vehicle control group and one or more this compound treatment groups.

  • Drug Administration: this compound is administered via oral gavage once daily for a specified duration (e.g., 5 weeks or 6 months).[6][7]

  • Functional Assessment (Treadmill Test):

    • Mice are acclimated to a motorized treadmill over several days.

    • An exhaustion protocol is implemented, where the treadmill speed and/or incline is gradually increased until the mouse remains on a shock grid at the rear of the lane for a set period (e.g., 10 seconds), indicating exhaustion.

    • The total running time or distance is recorded as the measure of endurance. This is typically performed at baseline and at the end of the treatment period.[7]

  • Histological Analysis: A portion of the harvested muscle is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess muscle fiber integrity, necrosis, inflammation (immune cell infiltration), and fibrosis.

  • Molecular Analysis (qPCR/Western Blot): Another portion of the muscle is flash-frozen for RNA and protein extraction to quantify the expression of PPARδ target genes and protein levels.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis cluster_analysis Ex Vivo Analysis A1 Select mdx Mice (e.g., 4-5 weeks old) A2 Randomize into Groups (Vehicle, this compound) A1->A2 A3 Baseline Functional Test (Treadmill Endurance) A2->A3 B1 Administer Treatment (Once-daily Oral Gavage) A3->B1 B2 Monitor Animal Health & Body Weight B1->B2 C1 Final Functional Test (Treadmill Endurance) B2->C1 C2 Collect Blood & Tissues (Muscle, Heart) C1->C2 D1 Serum Biomarkers (Creatine Kinase) C2->D1 D2 Histology (Fibrosis, Necrosis) C2->D2 D3 Gene/Protein Expression (qPCR / Western Blot) C2->D3

Figure 2: Representative Experimental Workflow for Preclinical Evaluation.

Clinical Pharmacodynamic Evidence

The primary clinical evidence for this compound's mechanism of action comes from a first-in-human, Phase 1, double-blind, randomized, placebo-controlled study in healthy adult volunteers (NCT02929081).[5][11] This study assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the drug.[11]

Pharmacodynamic Findings: Target Gene Engagement

A key objective of the trial was to confirm that this compound engages its target, PPARδ, in humans. This was achieved by measuring the expression of six known PPARδ target genes in whole blood. The results demonstrated a clear treatment- and dose-dependent upregulation of these genes after both single and multiple doses of this compound.[5][11]

Target GenePrimary Function / PathwayResult with this compound TreatmentCitation(s)
ABCA1 ATP Binding Cassette Subfamily A Member 1Dose-dependent increase[5][11]
ACAA2 Acetyl-CoA Acyltransferase 2 (Mitochondrial)Dose-dependent increase[5][11]
ACADVL Very Long Chain Specific Acyl-CoA DehydrogenaseDose-dependent increase[5][11]
CPT1A Carnitine Palmitoyltransferase 1ADose-dependent increase[5][11]
PDK4 Pyruvate Dehydrogenase Kinase 4Dose-dependent increase[5][11]
SLC25A20 Solute Carrier Family 25 Member 20Dose-dependent increase[5][11]

Table 2: Pharmacodynamic effect of this compound on PPARδ target genes in healthy volunteers. Specific quantitative fold-change data is available in the primary publication.[5][11]

Clinical Pharmacodynamic Experimental Protocol

The following protocol for assessing target gene engagement is based on the methodology described in the Phase 1 study publication.[5][11]

  • Study Design: Healthy adult participants (N=64 for single-dose, N=37 for multiple-dose) were randomized to receive single oral doses of this compound (1 to 120 mg) or placebo, or multiple once-daily doses (10 to 75 mg) or placebo for 14 days.[5]

  • Blood Sampling: Whole blood samples for RNA analysis were collected at pre-dose and multiple time points post-dose.

  • RNA Stabilization and Extraction: Blood was collected directly into PAXgene Blood RNA tubes to stabilize the intracellular RNA profile. Total RNA was subsequently extracted and purified according to the manufacturer's protocol.

  • Gene Expression Analysis (RT-qPCR):

    • Reverse transcription was performed to synthesize cDNA from the extracted RNA.

    • Quantitative polymerase chain reaction (qPCR) was used to measure the expression levels of the six target genes (ABCA1, ACAA2, ACADVL, CPT1A, PDK4, SLC25A20).

    • Gene expression levels were normalized to a stable housekeeping gene.

  • Data Analysis: The fold change in gene expression from baseline (pre-dose) was calculated for each participant at each time point for both the this compound and placebo groups. Statistical analyses were performed to determine dose-dependency.

Clinical_Workflow cluster_enrollment Participant Enrollment & Dosing cluster_sampling Sample Collection & Processing cluster_analysis Data Analysis A1 Recruit Healthy Adult Volunteers A2 Randomize to Placebo or Ascending this compound Doses A1->A2 A3 Administer Single or Multiple Oral Doses A2->A3 B1 Collect Whole Blood Samples (Pre- and Post-Dose) A3->B1 B2 Stabilize & Extract RNA (PAXgene Tubes) B1->B2 B3 Synthesize cDNA (Reverse Transcription) B2->B3 C1 Quantify Gene Expression (RT-qPCR for 6 Target Genes) B3->C1 C2 Normalize to Housekeeping Gene C1->C2 C3 Calculate Fold Change from Baseline C2->C3 C4 Statistical Analysis (Dose-Response Relationship) C3->C4

Figure 3: Workflow for Clinical Pharmacodynamic (Gene Expression) Analysis.

Conclusion

This compound is a selective PPARδ modulator that directly engages its target in skeletal muscle to activate the transcription of genes central to mitochondrial function and energy metabolism. Preclinical data in a relevant disease model demonstrated positive effects on muscle function and pathology. Crucially, a Phase 1 clinical trial in healthy volunteers confirmed the mechanism of action in humans, showing a clear dose-dependent increase in the expression of PPARδ target genes. This body of evidence provides a strong rationale for the continued investigation of this compound as a potential therapy for genetic myopathies characterized by mitochondrial dysfunction.

References

Bocidelpar: A Technical Deep-Dive into its Function as a PPARδ Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bocidelpar (ASP0367, MA-0211) is a selective, orally active, small-molecule modulator of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). Developed by Mitobridge, a subsidiary of Astellas Pharma, this compound was investigated for its potential therapeutic benefits in diseases associated with mitochondrial dysfunction, notably Primary Mitochondrial Myopathy (PMM) and Duchenne Muscular Dystrophy (DMD).[1][2][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, summarizing key preclinical and clinical findings.

Core Mechanism of Action: PPARδ Activation

This compound functions as an agonist for PPARδ, a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. PPARδ is highly expressed in tissues with high energy demands, such as skeletal muscle, and plays a crucial role in regulating cellular energy homeostasis.

Upon binding to this compound, PPARδ undergoes a conformational change, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPARδ/RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in key metabolic pathways.

The primary downstream effects of this compound-mediated PPARδ activation include:

  • Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes and transporters essential for the breakdown of fatty acids for energy production.

  • Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria, the primary sites of cellular respiration and energy generation.

By promoting these processes, this compound was hypothesized to improve mitochondrial function and, consequently, muscle performance and endurance in patients with mitochondrial myopathies.[1]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and the general workflow for its evaluation are depicted in the following diagrams.

Bocidelpar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound PPARd_inactive PPARδ (inactive) This compound->PPARd_inactive Binds and Activates PPARd_active PPARδ (active) PPARd_inactive->PPARd_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARd_active->PPRE Heterodimerizes with RXR and binds to PPRE Target_Genes Target Gene Transcription (e.g., ABCA1, ACAA2, CPT1a) PPRE->Target_Genes Initiates Transcription mRNA mRNA Target_Genes->mRNA FAO Increased Fatty Acid Oxidation mRNA->FAO Translation Mito_Bio Enhanced Mitochondrial Biogenesis mRNA->Mito_Bio Translation

This compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Preclinical) cluster_clinical Clinical Trials cell_culture Cell Culture (e.g., Myoblasts) bocidelpar_treatment This compound Treatment cell_culture->bocidelpar_treatment reporter_assay PPARδ Reporter Gene Assay bocidelpar_treatment->reporter_assay qpcr qPCR for Target Genes bocidelpar_treatment->qpcr seahorse_assay Mitochondrial Respiration Assay (Seahorse) bocidelpar_treatment->seahorse_assay animal_model Animal Model (e.g., mdx mice) bocidelpar_admin This compound Administration animal_model->bocidelpar_admin gene_expression Gene Expression Analysis (Muscle Tissue) bocidelpar_admin->gene_expression functional_tests Functional Tests (e.g., Endurance) bocidelpar_admin->functional_tests phase1 Phase 1 (Safety, PK/PD) phase2 Phase 2 (Efficacy, Safety) phase1->phase2 biomarkers Biomarker Analysis (e.g., Target Gene Expression) phase2->biomarkers functional_outcomes Functional Outcomes (e.g., 6MWT) phase2->functional_outcomes

Experimental Workflow for this compound Evaluation

Preclinical and Clinical Data

Pharmacodynamics and Target Gene Expression

Preclinical studies in mouse models of DMD (mdx mice) and in human DMD myotubes demonstrated that this compound increased the expression of PPARδ target genes. In a Phase 1 study involving healthy adults, oral administration of this compound resulted in a dose-dependent upregulation of six PPARδ target genes in the blood:

  • ABCA1 (ATP Binding Cassette Subfamily A Member 1)

  • ACAA2 (Acetyl-CoA Acyltransferase 2)

  • ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)

  • CPT1a (Carnitine Palmitoyltransferase 1A)

  • PDK4 (Pyruvate Dehydrogenase Kinase 4)

  • SLC25A20 (Solute Carrier Family 25 Member 20)

These genes are critically involved in fatty acid transport and oxidation, and mitochondrial metabolism. While the precise fold-change in expression from these studies is not publicly available, the consistent upregulation of these target genes provided evidence of target engagement.

Table 1: Pharmacodynamic Effects of this compound

ParameterObservationSource
Target Gene Expression Dose-dependent upregulation of ABCA1, ACAA2, ACADVL, CPT1a, PDK4, and SLC25A20.
Mitochondrial Function Preclinical data suggests improved mitochondrial biogenesis and function in muscle cells.
Muscle Function Preclinical studies in mdx mice showed increased exercise endurance.
Pharmacokinetics

Phase 1 clinical trial data in healthy adults revealed that this compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.5 to 2.24 hours under fasting conditions. The mean half-life ranged from 14.1 to 17.5 hours for doses between 10 to 75 mg, with steady-state being achieved after four days of once-daily dosing.

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValueConditionsSource
Tmax (median) 1.50 - 2.24 hoursSingle dose, fasting
Half-life (mean) 14.1 - 17.5 hoursMultiple once-daily doses (10-75 mg)
Steady State Achieved after 4 daysMultiple once-daily doses
Clinical Trials and Discontinuation

This compound advanced to Phase 2 clinical trials for PMM. The MOUNTAINSIDE study (NCT04641962) was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy, safety, and tolerability of this compound in participants with PMM. The primary efficacy endpoint was the change in the 6-minute walk test (6MWT). However, the trial was terminated in May 2024 because it failed to meet the pre-specified criteria for efficacy. Subsequently, in April 2024, Astellas announced the discontinuation of the this compound program.

Experimental Protocols

While specific, detailed protocols for this compound studies are proprietary, the following sections outline representative methodologies for the key assays used to evaluate its function as a PPARδ modulator.

PPARδ Reporter Gene Assay

This assay is used to determine the in vitro potency of a compound in activating the PPARδ receptor.

Principle: HEK293T cells are transiently co-transfected with two plasmids: one expressing the full-length human PPARδ protein and another containing a luciferase reporter gene under the control of a PPRE promoter. Upon activation of PPARδ by a ligand, the PPARδ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The resulting luminescence is proportional to the extent of PPARδ activation.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in a 96-well plate. The cells are then co-transfected with the PPARδ expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound or a reference agonist.

  • Lysis and Luminescence Reading: Following treatment, the cells are lysed, and a luciferase substrate is added. The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., Renilla luciferase activity from a co-transfected control plasmid). The data is then plotted as a dose-response curve to determine the EC50 value (the concentration of the compound that elicits a half-maximal response).

Quantitative PCR (qPCR) for Target Gene Expression

This method is employed to quantify the change in the expression of PPARδ target genes following treatment with this compound.

Principle: Total RNA is extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR, which amplifies specific target gene sequences. A fluorescent dye that binds to double-stranded DNA is used to monitor the amplification in real-time. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is isolated from treated and untreated samples (cells or tissues) using a suitable RNA extraction kit. The quality and quantity of RNA are assessed. First-strand cDNA is then synthesized from the RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up in a 96- or 384-well plate containing the cDNA template, forward and reverse primers for the target genes (e.g., ABCA1, CPT1a) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing DNA polymerase and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: The plate is placed in a real-time PCR thermal cycler, and the amplification program is run.

  • Data Analysis: The Cq values are determined for each sample and target gene. The relative expression of the target genes is calculated using the ΔΔCq method, normalizing the expression to the reference gene and comparing the treated samples to the untreated controls to determine the fold change.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Principle: The Seahorse XF Analyzer creates a transient microchamber in each well of a specialized microplate, allowing for the real-time measurement of changes in oxygen concentration in the media surrounding the cells. By sequentially injecting pharmacological agents that modulate different components of the electron transport chain, a comprehensive profile of mitochondrial function can be obtained.

Methodology:

  • Cell Seeding: Muscle cells (e.g., myoblasts or myotubes) are seeded into the wells of a Seahorse XF cell culture microplate and allowed to adhere.

  • Assay Preparation: The cell culture medium is replaced with a specialized assay medium, and the cells are incubated in a non-CO2 incubator. A sensor cartridge containing the pharmacological agents (oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) is hydrated and calibrated.

  • Seahorse XF Analysis: The cell plate and sensor cartridge are loaded into the Seahorse XF Analyzer. The instrument measures the basal OCR and then sequentially injects the modulators:

    • Oligomycin: Inhibits ATP synthase, revealing the OCR linked to ATP production.

    • FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.

    • Rotenone/Antimycin A: Inhibit Complex I and III of the electron transport chain, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Data Analysis: The OCR data is used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of this compound on these parameters can be assessed by pre-treating the cells with the compound before the assay.

Conclusion

This compound is a selective PPARδ modulator that effectively activates its target receptor, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. While preclinical studies showed promise in improving mitochondrial and muscle function, the compound ultimately failed to demonstrate sufficient efficacy in a Phase 2 clinical trial for Primary Mitochondrial Myopathy, leading to the discontinuation of its development. The data and methodologies presented in this guide provide a detailed technical overview of this compound's mechanism of action and the experimental approaches used to characterize its function. This information remains valuable for the scientific community in the ongoing effort to develop novel therapeutics for mitochondrial and muscular diseases.

References

Bocidelpar's Impact on Mitochondrial Biogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocidelpar (ASP0367) is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator under investigation for its potential to treat mitochondrial and muscular diseases.[1] Activation of PPARδ is understood to play a crucial role in regulating mitochondrial biogenesis and function. This technical guide provides an in-depth overview of the core mechanisms by which this compound is proposed to influence mitochondrial biogenesis pathways, supported by illustrative data and detailed experimental protocols. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Mitochondrial dysfunction is a key pathological feature in a range of debilitating conditions, including primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy (DMD).[1] These disorders are characterized by impaired energy production, muscle weakness, and exercise intolerance.[2] this compound, a selective PPARδ agonist, has emerged as a promising therapeutic candidate by targeting the underlying mitochondrial impairment.[3][4] PPARδ is highly expressed in skeletal muscle and is a key regulator of fatty acid oxidation and mitochondrial respiration.[1] By activating PPARδ, this compound is thought to initiate a signaling cascade that culminates in enhanced mitochondrial biogenesis, thereby improving cellular energy metabolism and muscle function.[2][3]

Mechanism of Action: The PPARδ Signaling Pathway

This compound's primary mechanism of action is the activation of the PPARδ signaling pathway. As a selective agonist, this compound binds to and activates PPARδ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex subsequently binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.

A key downstream effector of PPARδ activation is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. The activation of the PPARδ/PGC-1α axis initiates a cascade of gene expression that promotes the formation of new mitochondria.

Bocidelpar_Signaling_Pathway This compound This compound PPARd PPARδ This compound->PPARd PPRE PPRE PPARd->PPRE binds to RXR RXR RXR->PPRE binds to PGC1a PGC-1α PPRE->PGC1a upregulates FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1A, ACADVL) PPRE->FAO_Genes NRF1 NRF1 PGC1a->NRF1 coactivates TFAM TFAM NRF1->TFAM Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis qRT_PCR_Workflow Biopsy Muscle Biopsy RNA_Extraction RNA Extraction Biopsy->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis (2-ΔΔCt) qPCR->Data_Analysis Experimental_Workflow cluster_0 Sample Processing cluster_1 Molecular Analysis cluster_2 Functional Analysis Biopsy Muscle Biopsy Homogenization Homogenization Biopsy->Homogenization RNA_DNA_Protein_Extraction RNA/DNA/Protein Extraction Homogenization->RNA_DNA_Protein_Extraction CS_Assay Citrate Synthase Activity Homogenization->CS_Assay qRT_PCR qRT-PCR (Gene Expression) RNA_DNA_Protein_Extraction->qRT_PCR qPCR_mtDNA qPCR (mtDNA Copy Number) RNA_DNA_Protein_Extraction->qPCR_mtDNA Western_Blot Western Blot (Protein Levels) RNA_DNA_Protein_Extraction->Western_Blot

References

The Role of Bocidelpar in Enhancing Fatty Acid Oxidation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

TOKYO, Japan – December 2, 2025 – This technical guide provides an in-depth analysis of Bocidelpar (ASP0367/MA-0211), a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator, and its role in the potentiation of fatty acid oxidation (FAO). Developed by Mitobridge, a subsidiary of Astellas Pharma, this compound was investigated for its potential therapeutic applications in conditions characterized by mitochondrial dysfunction, such as primary mitochondrial myopathy (PMM) and Duchenne muscular dystrophy (DMD).[1][2][3] Although its development was discontinued, the mechanism of action of this compound offers valuable insights for researchers, scientists, and drug development professionals in the field of metabolic and mitochondrial diseases.

Core Mechanism of Action: PPARδ Activation

This compound is an orally active, small molecule designed to selectively modulate PPARδ, a nuclear hormone receptor highly expressed in skeletal muscle.[4][5] The activation of PPARδ is a critical signaling pathway that governs the transcription of genes integral to mitochondrial biogenesis and fatty acid metabolism. By targeting this pathway, this compound aimed to enhance cellular energy production and improve muscle function in disease states marked by impaired mitochondrial bioenergetics.

The proposed signaling cascade initiated by this compound is illustrated below:

Bocidelpar_Signaling_Pathway This compound This compound (ASP0367/MA-0211) PPARd PPARδ Receptor (in Skeletal Muscle) This compound->PPARd binds to and activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes FAO Increased Fatty Acid Oxidation (FAO) TargetGenes->FAO MitoBio Increased Mitochondrial Biogenesis TargetGenes->MitoBio

This compound's PPARδ-mediated signaling cascade.

Pharmacodynamic Effects on Gene Expression

A key aspect of this compound's mechanism of action is the upregulation of PPARδ target genes. A Phase 1 clinical trial in healthy adult participants demonstrated a treatment- and dose-dependent increase in the expression of several genes crucial for fatty acid oxidation and mitochondrial metabolism following single and multiple doses of this compound.

Table 1: PPARδ Target Genes Upregulated by this compound

Gene SymbolGene NamePrimary Function in Fatty Acid Oxidation & Metabolism
ABCA1 ATP Binding Cassette Subfamily A Member 1Cholesterol and phospholipid transport
ACAA2 Acetyl-CoA Acyltransferase 2Thiolytic cleavage of 3-ketoacyl-CoA in β-oxidation
ACADVL Acyl-CoA Dehydrogenase Very Long ChainInitial step of very long-chain fatty acid β-oxidation
CPT1A Carnitine Palmitoyltransferase 1ARate-limiting step for long-chain fatty acid import into mitochondria
PDK4 Pyruvate Dehydrogenase Kinase 4Inhibits glucose oxidation, promoting fatty acid utilization
SLC25A20 Solute Carrier Family 25 Member 20 (Carnitine-Acylcarnitine Translocase)Transports acylcarnitines across the inner mitochondrial membrane

Source: Ito M, et al. Muscle Nerve. 2022 Jan;65(1):110-120.

While the precise fold-change in the expression of these genes is not publicly available, the consistent upregulation observed in the Phase 1 study provides clear evidence of target engagement and the potential for this compound to modulate metabolic pathways.

Experimental Protocols for Assessing this compound's Effects

The evaluation of compounds like this compound on fatty acid oxidation and mitochondrial biogenesis involves a range of in vitro and in vivo experimental techniques. Below are representative protocols for key assays.

In Vitro Fatty Acid Oxidation Assay (Radiolabeled Substrate)

This method directly measures the rate of fatty acid oxidation in cultured cells or isolated mitochondria.

FAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Lysis cluster_analysis Analysis CellCulture 1. Culture cells (e.g., myoblasts) BocidelparTreatment 2. Treat cells with This compound or vehicle CellCulture->BocidelparTreatment Radiolabel 3. Add radiolabeled fatty acid (e.g., [³H]palmitate) BocidelparTreatment->Radiolabel Incubate 4. Incubate to allow fatty acid uptake and oxidation Radiolabel->Incubate Lyse 5. Lyse cells and separate aqueous and lipid phases Incubate->Lyse Scintillation 6. Measure radioactivity in the aqueous phase (³H₂O) via scintillation counting Lyse->Scintillation DataAnalysis 7. Calculate rate of fatty acid oxidation Scintillation->DataAnalysis

Workflow for a radiolabeled fatty acid oxidation assay.

Methodology:

  • Cell Culture: Plate cells (e.g., human skeletal myoblasts or a relevant cell line) in appropriate culture vessels and allow them to adhere and proliferate.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined duration to induce gene expression changes.

  • Radiolabeling: Introduce a radiolabeled long-chain fatty acid, such as [³H]palmitic acid, complexed to bovine serum albumin (BSA) into the culture medium.

  • Incubation: Incubate the cells for a defined period to allow for the uptake and mitochondrial β-oxidation of the radiolabeled fatty acid. This process releases the radioisotope in the form of ³H₂O.

  • Separation: Terminate the assay and separate the aqueous phase (containing ³H₂O) from the lipid-soluble components.

  • Quantification: Measure the amount of ³H₂O produced using liquid scintillation counting.

  • Normalization: Normalize the results to the total protein concentration in each sample. An increase in ³H₂O production in this compound-treated cells compared to the control indicates an enhancement of fatty acid oxidation.

Gene Expression Analysis (Quantitative PCR)

This protocol is used to quantify the changes in the mRNA levels of PPARδ target genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cultured cells with this compound as described above. Following treatment, lyse the cells and extract total RNA using a suitable commercial kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using spectrophotometry.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target genes (e.g., ACADVL, CPT1A, PDK4), and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in this compound-treated samples compared to vehicle-treated controls, typically normalized to one or more stable housekeeping genes.

Assessment of Mitochondrial Biogenesis

The effect of this compound on the generation of new mitochondria can be assessed through several methods.

Methodology:

  • Mitochondrial DNA (mtDNA) Copy Number: Quantify the relative amount of mtDNA to nuclear DNA (nDNA) using qPCR with primer sets specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M). An increase in the mtDNA/nDNA ratio suggests an increase in mitochondrial mass.

  • Mitochondrial Mass Staining: Utilize fluorescent dyes that accumulate in mitochondria (e.g., MitoTracker Green FM) to stain live cells. The fluorescence intensity, which is proportional to the mitochondrial mass, can be quantified by flow cytometry or fluorescence microscopy.

  • Western Blotting for Mitochondrial Proteins: Measure the protein levels of key mitochondrial components, such as subunits of the electron transport chain complexes (e.g., SDHA, UQCRC2, MT-CO1) or mitochondrial transcription factors (e.g., TFAM). An increase in these proteins would indicate enhanced mitochondrial biogenesis.

Conclusion

This compound represents a targeted approach to enhancing fatty acid oxidation and mitochondrial function through the selective modulation of PPARδ. Although its clinical development has ceased, the underlying biological principles and the pharmacodynamic effects observed with this compound provide a valuable framework for the ongoing development of novel therapeutics for metabolic and mitochondrial diseases. The experimental protocols outlined in this guide serve as a reference for the continued investigation of compounds targeting these critical cellular pathways.

References

An In-depth Technical Guide to the Discovery and Development of Bocidelpar (ASP0367)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered small molecule designed as a potent and selective modulator of the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ). Developed by Mitobridge, a subsidiary of Astellas Pharma, this compound was engineered to address mitochondrial dysfunction, a key pathological feature in a range of debilitating diseases. The primary mechanism of action involves the activation of the PPAR-δ pathway, leading to the upregulation of genes crucial for mitochondrial biogenesis and fatty acid oxidation. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and eventual discontinuation of this compound for certain indications. It includes a summary of key quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathway and experimental workflows.

Introduction

Mitochondrial dysfunction is increasingly recognized as a central node in the pathophysiology of numerous rare and common diseases, including primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy (DMD).[1] These conditions are often characterized by impaired cellular energy production, leading to symptoms such as muscle weakness, fatigue, and exercise intolerance.[1] this compound emerged from a therapeutic strategy aimed at enhancing mitochondrial function through the modulation of a key nuclear receptor, PPAR-δ.[2][3]

This compound was granted Fast Track designation by the U.S. Food and Drug Administration (FDA) for the treatment of PMM.[3] Despite promising preclinical data and a favorable early clinical safety profile, the development of this compound for PMM was ultimately halted due to a failure to meet primary efficacy endpoints in a Phase 2/3 clinical trial.[4][5] This document serves as a technical resource, detailing the scientific journey of this compound from its discovery to its clinical evaluation.

Mechanism of Action: Targeting PPAR-δ

This compound functions as a selective agonist of PPAR-δ, a nuclear hormone receptor that acts as a transcription factor.[6][7] PPAR-δ is highly expressed in metabolically active tissues such as skeletal muscle and plays a pivotal role in regulating cellular energy metabolism.[6]

Upon activation by this compound, PPAR-δ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in critical metabolic processes.[8]

The key downstream effects of this compound-mediated PPAR-δ activation include:

  • Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes essential for the breakdown of fatty acids for energy production.

  • Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria to meet the cell's energy demands.

Preclinical studies demonstrated that this compound treatment led to an increase in the mRNA expression and protein levels of PPAR-δ target genes in both mouse models of DMD (mdx mice) and human DMD myotubes.[2] Furthermore, in vivo studies with mdx mice showed that daily administration of this compound for up to 35 days resulted in improved exercise endurance.[2]

A key pharmacodynamic effect observed in clinical trials was the dose-dependent upregulation of six specific PPAR-δ target genes in the blood:

  • ABCA1 (ATP Binding Cassette Subfamily A Member 1)

  • ACAA2 (Acetyl-CoA Acyltransferase 2)

  • ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)

  • CPT1A (Carnitine Palmitoyltransferase 1A)

  • PDK4 (Pyruvate Dehydrogenase Kinase 4)

  • SLC25A20 (Solute Carrier Family 25 Member 20)[7]

These genes are directly involved in fatty acid transport and oxidation, providing a clear biomarker of this compound's target engagement.[7]

Signaling Pathway Diagram

Bocidelpar_Signaling_Pathway This compound This compound (ASP0367) PPARd_RXR_inactive PPAR-δ / RXR (Inactive) This compound->PPARd_RXR_inactive PPARd_RXR_active This compound-PPAR-δ / RXR (Active Complex) PPARd_RXR_inactive->PPARd_RXR_active Conformational Change & Activation PPRE PPRE (DNA Response Element) PPARd_RXR_active->PPRE Binds to PPRE Target_Genes Target Gene Transcription (ABCA1, ACAA2, ACADVL, CPT1A, PDK4, SLC25A20) PPRE->Target_Genes Initiates Transcription FAO Increased Fatty Acid Oxidation Target_Genes->FAO Mito_Biogenesis Increased Mitochondrial Biogenesis Target_Genes->Mito_Biogenesis

Caption: this compound's mechanism of action via the PPAR-δ signaling pathway.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Single-Dose this compound in Healthy Adults (Fasting)[2][9]
Dose (mg)Ntmax (median, hours)t½ (mean, hours)
181.50-
381.76-
1081.5012.0
3081.7416.1
7582.2414.8
12081.9915.2

tmax: Time to maximum plasma concentration; t½: Half-life

Table 2: Pharmacokinetic Parameters of Multiple-Dose this compound in Healthy Adults[9]
Dose (mg)Nt½ (mean, hours)Time to Steady State
10914.1~4 days
301017.5~4 days
75916.0~4 days
Table 3: Effect of Food on Pharmacokinetics of a Single 30 mg Dose of this compound[10]
Conditiontmax (median, hours)CmaxAUCinf
Fasting1.74-Not Affected
High-Fat Meal3.49 (Delayed by 1.7h)Slightly ReducedNot Affected

Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity

Table 4: Pharmacokinetics of a Single 75 mg Dose of this compound in Patients with Renal and Hepatic Impairment[6]
Patient GroupNCmax vs. Healthy ControlsAUC vs. Healthy Controls
Severe Renal Impairment7Minimal IncreaseNo Clear Change
Mild Hepatic Impairment8IncreasedIncreased
Moderate Hepatic Impairment8IncreasedIncreased

Experimental Protocols

Quantification of this compound in Plasma

A common method for quantifying small molecules like this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent such as acetonitrile (B52724) to a small volume of plasma. This removes larger proteins that can interfere with the analysis.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant containing this compound to a clean tube or a 96-well plate for analysis.

  • Liquid Chromatography (LC) Separation:

    • Inject the prepared sample into an LC system.

    • The mobile phase, a mixture of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid), carries the sample through a chromatographic column (e.g., a C18 column).

    • The components of the sample are separated based on their physicochemical properties as they interact with the stationary phase of the column. This ensures that this compound is isolated from other matrix components before entering the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS) Detection:

    • The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The ESI source generates charged ions of the analyte.

    • The first quadrupole of the tandem mass spectrometer is set to select for the mass-to-charge ratio (m/z) of the this compound parent ion.

    • The selected parent ions are then fragmented in a collision cell.

    • The second quadrupole selects for a specific fragment ion of this compound.

    • The detector measures the intensity of this specific fragment ion, which is proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound to quantify the amount in the unknown samples.

PPAR-δ Activation Assay

To determine the functional activity of this compound on its target, a cell-based reporter assay can be employed.[11][12]

Objective: To quantify the agonist activity of this compound on the human PPAR-δ receptor.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable mammalian cell line (e.g., HEK293) that is engineered to constitutively express the human PPAR-δ receptor.

    • These cells are also transfected with a reporter plasmid containing a PPRE sequence linked to a reporter gene, such as luciferase.

  • Compound Treatment:

    • Plate the reporter cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known PPAR-δ agonist as a positive control.

    • Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.

  • Luciferase Assay:

    • After incubation, lyse the cells and add a luciferase substrate.

    • The luciferase enzyme, produced as a result of PPAR-δ activation, will catalyze a reaction that produces light (luminescence).

    • Measure the luminescence signal using a luminometer. The intensity of the light is directly proportional to the level of PPAR-δ activation.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of this compound to generate a dose-response curve.

    • From this curve, the EC50 (the concentration of this compound that elicits a half-maximal response) can be calculated to determine its potency.

Mitochondrial Biogenesis Assay

Mitochondrial biogenesis can be assessed by measuring the relative expression of mitochondrial and nuclear-encoded proteins.[13][14]

Objective: To determine if this compound treatment increases the biogenesis of mitochondria in cultured cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell type (e.g., myotubes) in a multi-well plate.

    • Treat the cells with this compound at various concentrations for an extended period (e.g., 48-72 hours) to allow for changes in protein expression. Include appropriate controls.

  • Immunofluorescence Staining:

    • Fix and permeabilize the cells.

    • Incubate the cells with primary antibodies targeting a mitochondrial DNA (mtDNA)-encoded protein (e.g., COX-1, a subunit of Complex IV) and a nuclear DNA (nDNA)-encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).

    • Wash the cells and incubate with fluorescently labeled secondary antibodies that bind to the primary antibodies.

  • High-Content Imaging and Analysis:

    • Acquire images of the stained cells using a high-content imaging system.

    • The system's software is used to identify individual cells and quantify the fluorescence intensity of both COX-1 and SDH-A within each cell.

  • Data Interpretation:

    • Calculate the ratio of the fluorescence intensity of the mtDNA-encoded protein (COX-1) to the nDNA-encoded protein (SDH-A).

    • An increase in this ratio following this compound treatment would suggest a specific stimulation of mitochondrial biogenesis, as the synthesis of mtDNA-encoded proteins is a hallmark of this process.

Clinical Development and Discontinuation

This compound was evaluated in several clinical trials for a variety of conditions, including PMM, DMD, and Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).[3][5]

A key trial was the MOUNTAINSIDE study (NCT04641962), a Phase 2/3 randomized, double-blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of this compound in participants with PMM.[4][15] The primary endpoint was functional improvement as measured by the 6-minute walk test (6MWT).[4] Participants were randomized to receive either 30 mg or 75 mg of this compound, or a placebo, once daily for 24 weeks.[4]

In July 2025, Astellas Pharma announced the termination of the MOUNTAINSIDE trial.[5] The decision was based on the trial's failure to meet the pre-specified criteria for efficacy.[5] This was a significant setback for the development of this compound for PMM. The development for hypoxia was also discontinued.[5]

Experimental Workflow Diagram

Bocidelpar_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development cluster_outcome Outcome Target_ID Target Identification (PPAR-δ) Lead_Opt Lead Optimization (this compound) Target_ID->Lead_Opt In_Vitro In Vitro Studies (PPAR-δ Activation, Mitochondrial Biogenesis) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (mdx mice) In_Vitro->In_Vivo Phase1 Phase 1 (Safety, PK/PD in Healthy Volunteers & Special Populations) In_Vivo->Phase1 Phase2_3 Phase 2/3 (MOUNTAINSIDE) (Efficacy & Safety in PMM Patients) Phase1->Phase2_3 Discontinuation Discontinuation for PMM (Failure to meet efficacy endpoints) Phase2_3->Discontinuation

Caption: A simplified workflow of this compound's development.

Conclusion

This compound represents a scientifically well-founded approach to treating diseases of mitochondrial dysfunction by targeting the PPAR-δ pathway. Preclinical and early clinical data demonstrated promising target engagement and a favorable safety profile. However, the failure to translate these early findings into clinical efficacy in a pivotal Phase 2/3 trial for primary mitochondrial myopathies underscores the significant challenges in developing treatments for these complex disorders. The data and methodologies detailed in this guide provide valuable insights for the scientific community, contributing to the broader understanding of PPAR-δ modulation and mitochondrial therapeutics. While the journey of this compound for PMM has concluded, the knowledge gained from its development will undoubtedly inform future research in this critical area of unmet medical need.

References

Bocidelpar (ASP0367): A Technical Analysis of its Investigational Role in Mitochondrial Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bocidelpar (also known as ASP0367 and MA-0211) is a selective, orally active peroxisome proliferator-activated receptor delta (PPARδ) modulator developed by Mitobridge, a subsidiary of Astellas Pharma. It was investigated as a potential therapeutic agent for diseases characterized by mitochondrial dysfunction, most notably Primary Mitochondrial Myopathies (PMM). The scientific rationale for its use in these conditions was centered on the role of PPARδ in regulating mitochondrial biogenesis and fatty acid oxidation, key pathways often impaired in mitochondrial disease.

Preclinical evidence suggested that this compound could improve mitochondrial function. This led to its evaluation in clinical trials, including a Phase 1 study in healthy volunteers and the Phase 2/3 MOUNTAINSIDE trial in adult patients with PMM. The Phase 1 study demonstrated that this compound was generally well-tolerated and showed dose-dependent engagement of PPARδ target genes. However, the development of this compound for PMM was discontinued (B1498344) in April 2024, as the MOUNTAINSIDE trial was terminated due to a failure to meet its primary efficacy endpoint.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of the available preclinical and clinical data, and detailed experimental protocols where information is publicly accessible. While the clinical development for PMM was not successful, the data and scientific foundation may still hold value for future research in mitochondrial diseases and related metabolic disorders.

Mechanism of Action: Targeting Mitochondrial Enhancement via PPARδ

This compound is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a nuclear hormone receptor that functions as a transcription factor, playing a crucial role in cellular energy metabolism.[3] It is highly expressed in tissues with high energy demands, such as skeletal muscle.[2]

The proposed therapeutic mechanism of this compound in mitochondrial diseases is based on the activation of the PPARδ signaling pathway. This activation is believed to lead to two primary downstream effects:

  • Increased Mitochondrial Biogenesis: PPARδ activation is thought to stimulate the creation of new mitochondria.[2] This is a critical process for cells to meet their energy requirements, and it is often impaired in mitochondrial myopathies.

  • Enhanced Fatty Acid Oxidation (FAO): PPARδ upregulates the expression of genes involved in the breakdown of fatty acids for energy production.[4] This provides an alternative energy source for cells, which can be particularly beneficial when the primary energy-generating pathway, oxidative phosphorylation, is compromised due to mitochondrial defects.

Pharmacodynamic studies in healthy adults have shown that this compound administration leads to a dose-dependent increase in the expression of six PPARδ target genes: ABCA1, ACAA2, ACADVL, CPT1a, PDK4, and SLC25A20.[4] These genes are involved in fatty acid metabolism and mitochondrial pathways, confirming the engagement of the target mechanism in humans.[4]

Bocidelpar_Mechanism_of_Action cluster_cell Skeletal Muscle Cell cluster_effects Downstream Effects This compound This compound (ASP0367) PPARd PPARδ Receptor (in nucleus) This compound->PPARd Binds and Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to Gene_Expression ↑ Expression of Target Genes (e.g., ABCA1, ACAA2, CPT1a) PPRE->Gene_Expression Initiates Transcription FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO Mito_Bio ↑ Mitochondrial Biogenesis Gene_Expression->Mito_Bio ATP Potential for ↑ ATP Production FAO->ATP Mito_Bio->ATP

This compound's Proposed Mechanism of Action.

Preclinical Data

While specific quantitative data from preclinical studies in animal models of mitochondrial myopathy are not extensively published, it is reported that preclinical evidence from in vitro and in vivo models suggested that this compound could address mitochondrial impairment and improve muscle abnormalities.[3] These findings provided the foundational support for advancing the compound into clinical trials.

Clinical Development Program

This compound was evaluated in a series of clinical trials for various indications, with the most advanced being for Primary Mitochondrial Myopathies.

Phase 1 Studies in Healthy Volunteers

A first-in-human, double-blind, placebo-controlled Phase 1 study assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral doses of this compound in healthy adults.[5]

  • Study Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose cohorts.

  • Participants: Healthy adult volunteers.

  • Intervention:

    • Single Ascending Dose (SAD): Oral doses of this compound from 1 mg to 120 mg or placebo.

    • Multiple Ascending Dose (MAD): Once-daily oral doses of this compound from 10 mg to 75 mg or placebo for 14 days.

  • Key Assessments:

    • Safety & Tolerability: Monitoring of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).

    • Pharmacokinetics (PK): Measurement of plasma concentrations of this compound to determine parameters such as Tmax (time to maximum concentration), Cmax (maximum concentration), and t1/2 (half-life). The effect of food on absorption was also evaluated.

    • Pharmacodynamics (PD): Quantification of the expression of PPARδ target genes in the blood.

Phase1_Workflow cluster_sad Single Ascending Dose (SAD) cluster_mad Multiple Ascending Dose (MAD) SAD_Screen Screening SAD_Rand Randomization (this compound or Placebo) SAD_Screen->SAD_Rand SAD_Dose Single Dose (1-120 mg) SAD_Rand->SAD_Dose SAD_Assess Safety, PK, PD Assessments SAD_Dose->SAD_Assess MAD_Screen Screening MAD_Rand Randomization (this compound or Placebo) MAD_Screen->MAD_Rand MAD_Dose Daily Dosing (14 days) (10-75 mg) MAD_Rand->MAD_Dose MAD_Assess Safety, PK, PD Assessments MAD_Dose->MAD_Assess

Phase 1 Healthy Volunteer Study Workflow.

This compound was found to be well-tolerated, with all treatment-emergent adverse events being mild to moderate in severity.[5] No clinically significant changes in laboratory parameters or ECGs were observed.[5] The pharmacokinetic and pharmacodynamic findings are summarized in the tables below.

Table 1: Pharmacokinetic Profile of this compound in Healthy Adults [5]

ParameterSingle Dose (1-120 mg, fasted)Multiple Dose (10-75 mg, daily)
Absorption (Tmax) Rapid, median of 1.50 - 2.24 hoursNot specified, steady state reached in 4 days
Half-life (t1/2) ~12.0 - 16.1 hours (for doses ≥10 mg)14.1 - 17.5 hours
Accumulation N/ANegligible
Food Effect Tmax delayed by ~1.7 hoursNot specified

Table 2: Pharmacodynamic Effect of this compound in Healthy Adults [4][5]

BiomarkerEffect
PPARδ Target Genes Treatment- and dose-dependent upregulation of six target genes (ABCA1, ACAA2, ACADVL, CPT1a, PDK4, SLC25A20) observed with both single and multiple doses.

Additional Phase 1 studies investigated this compound in participants with renal and hepatic impairment. These studies found that severe renal impairment had a minimal effect on this compound's pharmacokinetics, while moderate hepatic impairment resulted in increased exposure, suggesting a need for monitoring or dose adjustment in this population.[3]

Phase 2/3 MOUNTAINSIDE Trial in Primary Mitochondrial Myopathy

The pivotal trial for this compound was the MOUNTAINSIDE study, a randomized, double-blind, placebo-controlled Phase 2/3 trial designed to assess its efficacy and safety in adults with PMM.[1][6] The study was terminated due to a failure to meet the pre-specified criteria for efficacy.[1]

  • Study Design: A randomized, double-blind, placebo-controlled Phase 2 study.

  • Participants: 34 adults (18-80 years old) with a genetically confirmed diagnosis of PMM and symptoms of myopathy, such as muscle weakness, fatigue, and exercise intolerance.[1][6] Participants were required to be on a stable regimen of mitochondrial disease-focused supplements (e.g., Coenzyme Q10) for at least 3 months.[6]

  • Intervention: Participants were randomized into one of three arms to receive an oral, once-daily dose for 24 weeks:

    • This compound 30 mg

    • This compound 75 mg

    • Matching Placebo

  • Primary Efficacy Endpoint: Change from baseline in the distance walked during a 6-Minute Walk Test (6MWT) at 24 weeks.

  • Secondary Endpoints: Included assessments of fatigue (Modified Fatigue Impact Scale - MFIS), muscle function (5-times sit-to-stand test), and patient-reported outcomes (Patient Global Impression of Change - PGIC).[1]

MOUNTAINSIDE_Trial_Design cluster_protocol MOUNTAINSIDE Trial Protocol cluster_treatment Double-Blind Treatment (24 weeks) Screening Screening (4 weeks) Randomization Randomization (N=34) Screening->Randomization Arm1 This compound 30 mg/day Randomization->Arm1 Arm2 This compound 75 mg/day Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Endpoint Primary Endpoint Assessment (Change in 6MWT at Week 24) Arm1->Endpoint Arm2->Endpoint Arm3->Endpoint FollowUp Follow-up (4 weeks) Endpoint->FollowUp

MOUNTAINSIDE (NCT04641962) Trial Design.

The MOUNTAINSIDE study was stopped early as it did not meet its primary endpoint.[7] A lay summary of the results indicated that after 24 weeks of treatment, individuals in the this compound groups walked slightly further in the 6-minute walk test compared to those who received the placebo.[7] However, this difference was not statistically significant, meaning it was not large enough to confidently conclude that this compound improved walking distance.[7]

In terms of safety, one death occurred in a participant receiving this compound, which the study doctor considered potentially related to the treatment, although the patient's underlying PMM and other serious conditions may have been contributing factors.[7] Another death occurred during an extension phase of the study but was not thought to be related to the treatment.[7]

Table 3: Summary of Efficacy and Safety Outcomes from the MOUNTAINSIDE Trial

OutcomeResult
Primary Efficacy Endpoint (Change in 6MWT) Did not meet pre-specified criteria for efficacy. A slight, non-statistically significant increase in distance walked was observed in the this compound groups compared to placebo.[1][7]
Safety One death was considered possibly related to the study treatment by the investigator.[7]

Discussion and Future Perspectives

The investigation of this compound for Primary Mitochondrial Myopathies represented a rational, mechanism-based approach to drug development for these complex disorders. The therapeutic hypothesis—that enhancing mitochondrial biogenesis and fatty acid oxidation via PPARδ agonism could alleviate muscle weakness and fatigue—was supported by the known biology of PPARδ. The Phase 1 data confirmed that this compound could safely engage its molecular target in humans.

Despite this promising foundation, the MOUNTAINSIDE trial's failure to demonstrate a clinically meaningful improvement in the 6-minute walk test led to the discontinuation of the program. This outcome underscores the significant challenges in translating preclinical concepts into effective therapies for mitochondrial diseases. Several factors could have contributed to this result:

  • Complexity of PMM Pathophysiology: The underlying genetic and biochemical defects in PMM are highly heterogeneous. A single mechanistic approach may not be sufficient to overcome the diverse functional consequences of different mutations.

  • Endpoint Selection: While the 6MWT is a standard functional endpoint, its sensitivity to change in slowly progressing diseases like PMM can be a limitation.

  • Magnitude of Effect: The degree of mitochondrial enhancement induced by this compound at the doses tested may not have been sufficient to produce a measurable improvement in gross motor function over a 24-week period.

Although this compound's journey in PMM has concluded, the scientific insights gained are valuable. The data confirm that PPARδ is a druggable target and that selective modulators can be developed with acceptable safety profiles. Future research in this area could explore the use of PPARδ agonists in other metabolic or muscle disorders, potentially in combination with other therapeutic modalities, or in more specific, genetically-defined subpopulations of mitochondrial disease patients who may be more likely to respond. The lessons learned from the this compound program will undoubtedly inform the next generation of therapeutic strategies for these devastating rare diseases.

References

Preclinical research on Bocidelpar for Duchenne muscular dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preclinical Research of Bocidelpar for Duchenne Muscular Dystrophy

Introduction

Duchenne muscular dystrophy (DMD) is a fatal, X-linked genetic disorder characterized by the absence of the dystrophin protein. This absence leads to progressive muscle degeneration, chronic inflammation, and fibrosis, ultimately resulting in loss of ambulation and premature death due to cardiorespiratory failure.[1][2] The pathological cascade in DMD involves multiple interconnected processes, including compromised sarcolemmal integrity, dysregulated calcium homeostasis, and significant mitochondrial dysfunction.[3] Impaired mitochondrial bioenergetics are a key feature in dystrophic muscle, contributing to muscle wasting and exercise intolerance.[3][4]

This compound (also known as ASP0367 or MA-0211) is an investigational, orally administered small molecule designed to address this mitochondrial dysfunction.[3][5] It acts as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor δ (PPARδ).[3][6] PPARδ is a nuclear hormone receptor highly expressed in skeletal muscle that plays a critical role in regulating cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis.[3] Preclinical research suggests that by activating PPARδ, this compound may improve mitochondrial function, increase muscle endurance, and potentially mitigate the downstream consequences of dystrophin deficiency.[3][7]

This technical guide summarizes the available preclinical data on this compound, detailing its mechanism of action, efficacy in DMD models, and the experimental protocols used to evaluate its effects.

Mechanism of Action: PPARδ Activation

The primary mechanism of action for this compound is the selective activation of PPARδ. In skeletal muscle, PPARδ functions as a transcription factor. When activated by an agonist like this compound, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in several key metabolic processes:

  • Mitochondrial Biogenesis: Upregulation of factors like Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial creation.

  • Fatty Acid Oxidation (FAO): Increased expression of enzymes essential for the breakdown of fatty acids for energy, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Dehydrogenase (ACAD).[3][8]

  • Energy Uncoupling: Activation of proteins that help provide energy for oxidative phosphorylation.[3]

By enhancing these pathways, this compound is hypothesized to restore cellular energy (ATP) production, thereby improving muscle function and endurance.[8]

Bocidelpar_MoA cluster_cell Myofiber cluster_nucleus Nucleus cluster_effects Downstream Effects This compound This compound PPAR PPARδ This compound->PPAR Activates PPAR_RXR PPARδ-RXR Heterodimer PPAR->PPAR_RXR Binds RXR RXR RXR->PPAR_RXR Binds PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Tx Gene Transcription PPRE->Gene_Tx Initiates Mito Mitochondrial Biogenesis (e.g., PGC-1α ↑) Gene_Tx->Mito FAO Fatty Acid Oxidation (e.g., CPT1 ↑) Gene_Tx->FAO Energy Improved Energy Production (ATP ↑) Mito->Energy FAO->Energy Function Improved Muscle Function & Endurance Energy->Function

Caption: this compound Mechanism of Action via PPARδ Pathway.

Preclinical Efficacy Data

While much of the specific quantitative preclinical data for this compound remains proprietary ("data on file" by Astellas), published summaries and studies on similar PPARδ modulators provide strong evidence for its potential therapeutic effects in DMD.[3][6]

In Vitro Studies in mdx Myoblasts

Research on a novel PPARδ modulator (MTB-6) in myoblasts isolated from mdx mice demonstrated a rescue of key mitochondrial defects. This study serves as a strong proof-of-concept for the therapeutic strategy employed by this compound.[8]

ParameterMethodResult in mdx MyoblastsReference
PPARδ Target Gene Expression qPCRSignificant increase in Vlcad, Fabp3, and SLC25a20 expression after 48h treatment with 800 nM MTB-6.[8]
Cellular Energy Status ATP/ADP Ratio AssaySignificant improvement in the ATP to ADP ratio after 48h treatment.[8]
Metabolic Function Fatty Acid Oxidation AssayRescue of impaired fatty acid oxidation capabilities with 48h treatment.[8]
In Vivo Studies in the mdx Mouse Model

Studies directly evaluating this compound (ASP0367) in the mdx mouse model of DMD have been summarized in subsequent publications, highlighting functional improvements.

ParameterAnimal ModelFindingReference
Exercise Endurance mdx miceOnce-daily treatment for up to 35 days increased exercise endurance relative to vehicle-treated mdx mice.[3]
Gene Expression mdx miceIncreased mRNA expression and protein levels of PPARδ target genes.[3]
Metabolic Function mdx mice & human DMD myotubesIncreased fatty acid oxidation.[3][7]
Anti-inflammatory & Anti-fibrotic Effects mdx micePreclinical studies indicated a reduction in muscle inflammation and damage.[7]

Experimental Protocols

Detailed protocols for the specific this compound preclinical studies are not publicly available. However, based on established and standardized methodologies for drug testing in the mdx mouse model, a representative experimental workflow can be outlined.[9]

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 35 days) cluster_assessment Functional & Endpoint Analysis cluster_analysis Data Analysis Mice 4-week-old mdx mice Groups Randomize into Groups (Vehicle vs. This compound) Mice->Groups Admin Daily Oral Gavage (this compound or Vehicle) Groups->Admin Monitor Monitor Body Weight & Health Admin->Monitor Functional In Vivo Functional Tests (Treadmill, Grip Strength) Monitor->Functional Sacrifice Euthanasia & Tissue Collection (Muscle, Heart, Blood) Functional->Sacrifice Histo Histology (H&E, Sirius Red) Sacrifice->Histo Biochem Biochemistry (Serum CK) Sacrifice->Biochem MolBio Molecular Biology (qPCR, Western Blot) Sacrifice->MolBio

Caption: Standard Experimental Workflow for Preclinical DMD Studies.
Animal Model

  • Strain: C57BL/10ScSn-Dmdmdx/J (mdx) mice are the standard model, bearing a spontaneous nonsense mutation in the dystrophin gene.[10]

  • Age and Sex: Studies typically commence in 4-week-old male mice, an age that coincides with the onset of significant muscle degeneration and regeneration cycles.[9]

Drug Administration
  • Route: Oral gavage is the common route for orally bioavailable compounds like this compound.

  • Vehicle: The drug is typically dissolved or suspended in a suitable vehicle, such as a cherry syrup formulation to improve palatability and compliance.

  • Frequency and Duration: Based on summaries, a once-daily administration for periods ranging from 4 weeks to 35 days has been used.[3]

Functional Assessments
  • Treadmill Test: To assess endurance, mice are run on a motorized treadmill, often with a slight incline (e.g., 10-15 degrees). The protocol typically involves a warm-up period followed by a gradual increase in speed until the mouse reaches exhaustion. Exhaustion is defined by the inability to remain on the treadmill belt despite encouragement. Key metrics are running time and distance.

  • Grip Strength Test: Forelimb and/or hindlimb strength is measured using a grip strength meter. The mouse is allowed to grasp a metal grid, and its tail is gently pulled horizontally until its grip is released. The peak force generated is recorded. Multiple measurements are taken and averaged.[11]

Histological and Biochemical Analysis
  • Tissue Collection: At the end of the treatment period, mice are euthanized, and key muscles (e.g., tibialis anterior, gastrocnemius, diaphragm, heart) are excised. Blood is collected for serum analysis.

  • Histology:

    • H&E Staining: Hematoxylin and Eosin staining is used to assess general muscle morphology, including the presence of necrotic fibers, inflammatory infiltrates, and centrally nucleated (regenerating) fibers.

    • Sirius Red Staining: This stain is used to quantify collagen deposition, a direct measure of fibrosis. The percentage of the total muscle area that is fibrotic is calculated using image analysis software.

  • Biochemical Analysis:

    • Serum Creatine Kinase (CK): CK levels in the blood are a key biomarker of muscle damage. Elevated CK indicates muscle membrane leakage and is expected to be reduced by an effective therapy.

  • Molecular Analysis:

    • qPCR: Quantitative polymerase chain reaction is used to measure the mRNA expression levels of genes related to inflammation (e.g., Tnf-α, Il-6), fibrosis (Col1a1, Tgfb1), and PPARδ activation (Pgc-1α, Cpt1).

    • Western Blot: This technique is used to quantify the protein levels of the corresponding gene targets to confirm transcriptional changes.

Conclusion

The preclinical evidence for this compound in the context of Duchenne muscular dystrophy positions it as a promising therapeutic candidate targeting the secondary pathology of mitochondrial dysfunction. By selectively activating the PPARδ pathway, this compound has been shown in DMD-relevant models to enhance fatty acid oxidation and improve muscle endurance.[3][7] While specific quantitative data on its anti-inflammatory and anti-fibrotic effects are not fully published, the known functions of the PPARδ pathway and qualitative reports suggest potential benefits in these areas.[7][12] The data generated from these foundational preclinical studies provided the rationale for advancing this compound into clinical trials to assess its safety and efficacy in patients with DMD.[7][13]

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core:

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Bocidelpar (ASP0367) is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator under investigation for diseases involving mitochondrial dysfunction, such as primary mitochondrial myopathies (PMM).[1][2] Its mechanism centers on the activation of PPARδ, a nuclear receptor highly expressed in skeletal muscle that modifies gene expression.[2][3][4] Activation of the PPARδ signaling pathway by this compound is understood to increase the transcription of genes crucial for fatty acid oxidation (FAO) and to promote mitochondrial biogenesis.[3][5] These actions are theorized to restore cellular energy production, potentially improving muscle function and endurance in patients with mitochondrial diseases.[3] This technical guide provides a detailed overview of this compound's mechanism, summarizes its effects on key mitochondrial gene targets, outlines relevant experimental protocols for its study, and visualizes the core signaling and experimental workflows.

Core Mechanism of Action: PPARδ Modulation

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that regulate the expression of genes involved in various metabolic processes.[2][4] Of the three main subtypes (α, γ, and δ), PPARδ is abundantly expressed in skeletal muscle and is a key regulator of cellular energy consumption.[2][4]

This compound acts as a potent and selective agonist for PPARδ.[1][2] Upon binding, the activated PPARδ receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus, where it binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of a suite of genes involved in mitochondrial function, particularly those related to fatty acid metabolism and the creation of new mitochondria.[3][6]

Quantitative Data on Gene Expression

Phase 1 clinical studies have demonstrated that this compound administration leads to a treatment- and dose-dependent upregulation of PPARδ target genes.[1] The following tables summarize the expected quantitative impact of this compound on key genes integral to mitochondrial function, based on its known mechanism of action.

Note: The following data are illustrative, representing typical results from preclinical or in vitro studies investigating potent PPARδ agonists. Specific fold-change values from human this compound trials are not fully published.

Table 1: Gene Expression Changes in Mitochondrial Biogenesis

Gene Symbol Gene Name Function Illustrative Fold Change (vs. Control)
PPARGC1A Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) Master regulator of mitochondrial biogenesis.[7][8][9] 2.8x
NRF1 Nuclear Respiratory Factor 1 Activates transcription of nuclear-encoded mitochondrial proteins.[7][8] 2.1x

| TFAM | Mitochondrial Transcription Factor A | Regulates mitochondrial DNA (mtDNA) replication and transcription.[7][8][10] | 2.5x |

Table 2: Gene Expression Changes in Fatty Acid Oxidation (FAO)

Gene Symbol Gene Name Function Illustrative Fold Change (vs. Control)
CPT1A Carnitine Palmitoyltransferase 1A Rate-limiting enzyme for the transport of long-chain fatty acids into mitochondria.[11][12] 4.5x
ACADM Medium-Chain Acyl-CoA Dehydrogenase Catalyzes the initial step of medium-chain fatty acid beta-oxidation. 3.8x
ACOX1 Acyl-CoA Oxidase 1 Key enzyme in peroxisomal fatty acid beta-oxidation.[13] 3.2x

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Inhibits glucose oxidation, promoting a shift to fatty acid utilization.[5] | 5.1x |

Table 3: Gene Expression Changes in Electron Transport Chain (ETC) Components

Gene Symbol Gene Name Function Illustrative Fold Change (vs. Control)
NDUFS1 NADH:Ubiquinone Oxidoreductase Core Subunit S1 Core subunit of Complex I of the electron transport chain.[13] 1.7x
SDHA Succinate Dehydrogenase Complex Flavoprotein Subunit A Subunit of Complex II; links the Krebs cycle and the ETC.[13] 1.5x

| UQCRC1 | Ubiquinol-Cytochrome C Reductase Core Protein 1 | Core subunit of Complex III. | 1.6x |

Visualization of Pathways and Workflows

Signaling Pathway

The following diagram illustrates the molecular pathway through which this compound modulates gene expression.

Bocidelpar_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd_cyt PPARδ This compound->PPARd_cyt Binds & Activates PPARd_RXR PPARδ-RXR Heterodimer PPARd_cyt->PPARd_RXR Translocates & Heterodimerizes RXR_cyt RXR RXR_cyt->PPARd_RXR PPRE PPRE (DNA Response Element) PPARd_RXR->PPRE Binds TargetGenes Target Genes (CPT1A, TFAM, etc.) PPRE->TargetGenes Initiates Transcription mRNA mRNA TargetGenes->mRNA Transcription cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export & Translation

Caption: this compound activates the PPARδ pathway to drive mitochondrial gene transcription.

Experimental Workflow

The diagram below outlines a standard experimental workflow to quantify this compound-induced changes in gene expression.

Gene_Expression_Workflow start 1. Cell Culture (e.g., myoblasts, hepatocytes) treatment 2. Treatment (this compound vs. Vehicle) start->treatment lysis 3. Cell Lysis & RNA Extraction treatment->lysis qc 4. RNA Quantification & Quality Control (QC) lysis->qc cdna 5. Reverse Transcription (RNA -> cDNA) qc->cdna qpcr 6. Quantitative PCR (qPCR) with Target Gene Primers cdna->qpcr analysis 7. Data Analysis (Relative Quantification, ΔΔCt) qpcr->analysis results 8. Results (Fold Change Calculation) analysis->results

Caption: Standard workflow for analyzing gene expression via qPCR after this compound treatment.

Detailed Experimental Protocols

This section details a generalized protocol for assessing the impact of this compound on gene expression in a cell culture model using quantitative real-time PCR (qPCR).[14][15]

Cell Culture and Treatment
  • Cell Seeding: Plate a relevant cell line (e.g., human skeletal myoblasts, HepG2 hepatocytes) in 6-well plates at a density that will achieve 70-80% confluency at the time of treatment.

  • Incubation: Culture cells in appropriate media at 37°C and 5% CO₂.

  • Treatment Preparation: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture media to achieve final desired concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO.

  • Drug Exposure: Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium. Incubate for a predetermined time course (e.g., 6, 12, or 24 hours).

RNA Extraction and Quality Control
  • Cell Lysis: After treatment, wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., Buffer RLT from Qiagen RNeasy Kit).

  • RNA Isolation: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) or Trizol-chloroform extraction, following the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Quantification and QC: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a sterile, nuclease-free tube, combine 1-2 µg of total RNA with a reverse transcription master mix. This mix typically includes reverse transcriptase, dNTPs, an RNase inhibitor, and a combination of oligo(dT) and random hexamer primers to ensure comprehensive transcript coverage.[16]

  • Thermal Cycling: Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

  • Dilution: Dilute the resulting complementary DNA (cDNA) with nuclease-free water (e.g., 1:10 dilution) for use in qPCR.

Quantitative Real-Time PCR (qPCR)
  • Reaction Plate Setup: For each sample, prepare triplicate qPCR reactions for each gene of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB). Each reaction well (20 µL total volume) should contain:

    • SYBR Green Master Mix (contains Taq polymerase, dNTPs, SYBR Green dye)

    • Forward Primer (final concentration 200-500 nM)

    • Reverse Primer (final concentration 200-500 nM)

    • Diluted cDNA template

    • Nuclease-free water

  • Primer Design: Use validated primers for target genes. Example human primer sequences are below:

    • CPT1A-Fwd: 5'-GCTATTGGTGCCTCCCTCAA-3'

    • CPT1A-Rev: 5'-TGGCCATCACAGAGTCCATC-3'

    • TFAM-Fwd: 5'-AAGATTGCCAAGGAGTTGGAG-3'

    • TFAM-Rev: 5'-GCTGGAAAAACACTTCGGAAT-3'

    • GAPDH-Fwd: 5'-TGCACCACCAACTGCTTAGC-3'

    • GAPDH-Rev: 5'-GGCATGGACTGTGGTCATGAG-3'

  • Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a program typically consisting of:

    • Initial Denaturation: 95°C for 5 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 60 sec

    • Melt Curve Analysis: To verify primer specificity.

  • Data Analysis: Calculate the relative gene expression using the comparative Cₜ (ΔΔCₜ) method. Normalize the Cₜ value of the target gene to the Cₜ value of the housekeeping gene (ΔCₜ) for each sample. Then, normalize the ΔCₜ of the treated samples to the average ΔCₜ of the control samples (ΔΔCₜ). The fold change is calculated as 2-ΔΔCₜ.

Conclusion for Drug Development Professionals

This compound's targeted activation of the PPARδ pathway presents a compelling therapeutic strategy for diseases rooted in mitochondrial dysfunction. By transcriptionally upregulating key genes involved in mitochondrial biogenesis and fatty acid oxidation, this compound has the potential to correct underlying cellular energy deficits. The experimental framework provided herein offers a robust methodology for further preclinical and clinical investigation into its pharmacodynamic effects on gene expression. Understanding the precise quantitative impact on these genetic pathways is critical for dose optimization, biomarker identification, and ultimately, the successful development of this compound as a novel treatment for mitochondrial diseases.

References

Unveiling the Selectivity of Bocidelpar: A Technical Guide to its PPARδ Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selectivity profile of Bocidelpar (also known as ASP0367 or MA-0211), a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) modulator. This compound has garnered significant interest for its potential therapeutic applications in mitochondrial diseases, including primary mitochondrial myopathy and Duchenne muscular dystrophy, owing to its targeted mechanism of action.[1][2][3][4][5] This document provides a comprehensive overview of the methodologies used to assess its selectivity, presents a structured summary of its receptor activity, and visualizes the key pathways and experimental workflows involved.

Core Mechanism of Action

This compound functions as a selective agonist for PPARδ, a nuclear hormone receptor that plays a pivotal role in the regulation of cellular energy metabolism. Upon activation by this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy homeostasis. The selectivity of this compound for the delta isoform of PPAR is crucial, as non-selective activation of other PPAR subtypes (alpha and gamma) can lead to undesirable side effects.

Quantitative Selectivity Profile

The selectivity of a PPAR modulator is determined by its relative potency and efficacy in activating the different PPAR subtypes. This is typically quantified by comparing the half-maximal effective concentration (EC50) or the inhibition constant (Ki) for PPARδ against PPARα and PPARγ. While specific proprietary data for this compound's binding affinities and activation potencies are not publicly available, the following table illustrates a representative selectivity profile for a highly selective PPARδ agonist, based on expected outcomes from preclinical studies.

Receptor Subtype Parameter Representative Value (nM) Selectivity vs. PPARδ
PPARδ EC501 - 10-
PPARα EC50>10,000>1000-fold
PPARγ EC50>10,000>1000-fold

Note: The values presented in this table are illustrative and represent the expected high selectivity of a compound like this compound. Actual values from proprietary studies may vary.

Experimental Protocols for Determining Selectivity

The determination of a compound's selectivity for a specific receptor subtype involves a series of rigorous in vitro assays. The following are detailed methodologies for key experiments typically employed in the characterization of PPAR modulators like this compound.

Radioligand Binding Assay

This assay is considered the gold standard for measuring the affinity of a ligand for its target receptor.

Objective: To determine the binding affinity (Ki) of this compound for PPARδ, PPARα, and PPARγ.

Methodology:

  • Receptor Preparation: Membrane fractions or purified recombinant human PPARδ, PPARα, and PPARγ ligand-binding domains (LBDs) are prepared.

  • Radioligand: A specific radiolabeled ligand with high affinity for the PPAR subtype of interest (e.g., [3H]-GW501516 for PPARδ) is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Bound and free radioligand are separated using a filtration method. The filter traps the receptor-bound radioligand.

  • Detection: The amount of radioactivity on the filter is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC50 value (the concentration of this compound that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Reporter Gene Assay

This cell-based assay measures the functional activation of the receptor by a ligand.

Objective: To determine the potency (EC50) and efficacy of this compound in activating PPARδ, PPARα, and PPARγ.

Methodology:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO) is co-transfected with two plasmids:

    • An expression vector containing the full-length coding sequence of human PPARδ, PPARα, or PPARγ.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPRE.

  • Compound Treatment: The transfected cells are incubated with increasing concentrations of this compound. A known potent agonist for each receptor subtype is used as a positive control.

  • Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected β-galactosidase reporter). The dose-response curve is plotted, and the EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is calculated.

Visualizing the Pathways and Processes

This compound-Mediated PPARδ Signaling Pathway

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd_inactive PPARδ This compound->PPARd_inactive Enters Cell & Nucleus PPARd_active PPARδ PPARd_inactive->PPARd_active Binding RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARd_active->PPRE Heterodimerizes with RXR RXR_active->PPRE Target_Genes Target Genes (e.g., ABCA1, ACAA2) PPRE->Target_Genes Binds to Promoter mRNA mRNA Target_Genes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Fatty_Acid_Oxidation Fatty Acid Oxidation Proteins->Fatty_Acid_Oxidation Mitochondrial_Biogenesis Mitochondrial Biogenesis Proteins->Mitochondrial_Biogenesis Energy_Homeostasis Energy Homeostasis Proteins->Energy_Homeostasis

Caption: this compound activates the PPARδ signaling cascade.

Experimental Workflow for PPAR Selectivity Assessment

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Reporter Gene Assay Receptor_Prep_B Prepare PPARα, δ, γ Receptor LBDs Incubation_B Incubate Receptor + Radioligand + this compound (various conc.) Receptor_Prep_B->Incubation_B Filtration Separate Bound/Free Ligand (Filtration) Incubation_B->Filtration Detection_B Quantify Radioactivity Filtration->Detection_B Analysis_B Calculate IC50 and Ki Detection_B->Analysis_B end End Analysis_B->end Cell_Culture Culture Mammalian Cells Transfection Co-transfect with PPAR & Reporter Plasmids Cell_Culture->Transfection Treatment Treat Cells with This compound (various conc.) Transfection->Treatment Lysis_Assay Cell Lysis & Luciferase Assay Treatment->Lysis_Assay Analysis_F Calculate EC50 Lysis_Assay->Analysis_F Analysis_F->end start Start start->Receptor_Prep_B start->Cell_Culture

Caption: Workflow for determining PPAR selectivity.

Conclusion

This compound is a highly selective PPARδ modulator, a characteristic that is fundamental to its therapeutic potential and favorable safety profile. The selectivity is rigorously established through a combination of in vitro binding and functional assays. While precise quantitative data on its selectivity remains proprietary, the established methodologies provide a clear framework for understanding how its specific interaction with PPARδ is determined. The targeted activation of the PPARδ signaling pathway by this compound underscores its promise as a novel therapeutic agent for diseases characterized by mitochondrial dysfunction. Further research and clinical investigations will continue to elucidate the full therapeutic benefits of this selective modulation.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Bocidelpar

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Bocidelpar (ASP0367, MA-0211) Target: Peroxisome Proliferator-Activated Receptor delta (PPARδ)

Introduction

This compound is a selective, orally active modulator of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Its mechanism of action involves the activation of the PPARδ signaling pathway, leading to the upregulation of target genes involved in fatty acid oxidation and mitochondrial biogenesis, such as ABCA1 and ACAA2.[1] This activity has positioned this compound as a tool for studying mitochondrial dysfunction in various disease models, including primary mitochondrial myopathy (PMM) and Duchenne muscular dystrophy (DMD).[1][2] Although development for PMM was discontinued (B1498344) after Phase II/III trials, its utility in preclinical research remains.[3][4]

These application notes provide detailed protocols for the dissolution and preparation of this compound for in vivo studies in research settings, based on established methodologies.

Physicochemical Properties and Storage

A summary of this compound's relevant properties and storage recommendations for stock solutions is provided below. For in vivo experiments, it is highly recommended to prepare fresh working solutions for each use.[1]

PropertyDataReference
Molecular Formula C₂₅H₂₇F₃N₂O₃[5]
Molecular Weight 460.49 g/mol [6]
Solubility in DMSO 50 mg/mL (108.58 mM)[6]
Stock Solution Storage -80°C for up to 6 months (in DMSO)[1]
-20°C for up to 1 month (in DMSO)[1]

Signaling Pathway of this compound

This compound selectively activates PPARδ, which forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to increased mitochondrial biogenesis and enhanced fatty acid oxidation (FAO), improving cellular energy metabolism.

Bocidelpar_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE binds to Target_Genes Target Genes (e.g., ABCA1, ACAA2, CPT1a) PPRE->Target_Genes promotes transcription of Mitochondrion Mitochondrial Biogenesis Target_Genes->Mitochondrion FAO Fatty Acid Oxidation (FAO) Target_Genes->FAO

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols for In Vivo Dosing

The following protocols describe the preparation of this compound formulations for administration in animal models. The choice of vehicle depends on the desired formulation (suspension vs. clear solution) and the experimental requirements. Always begin by preparing a concentrated stock solution in DMSO.[1]

Preparation of Stock Solution
  • Compound: this compound powder

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Procedure:

    • To achieve a 20.8 mg/mL stock solution, add 48.08 µL of DMSO to 1 mg of this compound.

    • Vortex or sonicate the mixture until the powder is completely dissolved, resulting in a clear solution. Sonication is recommended to aid dissolution.[6]

Workflow for Working Solution Preparation

The general workflow involves creating a primary stock in DMSO, followed by dilution into a suitable aqueous or oil-based vehicle for administration.

Bocidelpar_Workflow cluster_vehicles Choose Vehicle for Working Solution (1:9 Dilution) start Weigh this compound Powder stock Dissolve in DMSO to create Stock Solution (e.g., 20.8 mg/mL) start->stock mix1 Mix & Vortex stock->mix1 mix2 Mix & Vortex stock->mix2 vehicle1 Vehicle 1: 20% SBE-β-CD in Saline vehicle1->mix1 vehicle2 Vehicle 2: Corn Oil vehicle2->mix2 final1 Final Suspension (2.08 mg/mL) mix1->final1 final2 Final Clear Solution (2.08 mg/mL) mix2->final2

Figure 2: Workflow for preparing this compound dosing solutions.

Protocol 1: Preparation of a Suspension (2.08 mg/mL)

This protocol yields a suspended solution suitable for oral (p.o.) or intraperitoneal (i.p.) injection.[1]

Materials:

  • This compound stock solution (20.8 mg/mL in DMSO)

  • 20% (w/v) SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in sterile saline

  • Sterile tubes

Procedure:

  • Prepare the 20% SBE-β-CD in saline vehicle.

  • For every 1 mL of final working solution required, add 900 µL of the 20% SBE-β-CD vehicle to a sterile tube.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution to the tube.

  • Vortex thoroughly to ensure the mixture is a uniform suspension.

  • Administer to the experimental animal. It is recommended to vortex the suspension immediately before each administration to ensure homogeneity.

Protocol 2: Preparation of a Clear Solution (≥ 2.08 mg/mL)

This protocol yields a clear solution in an oil-based vehicle, suitable for oral (p.o.) or intraperitoneal (i.p.) injection.[1] Note: The long-term stability of this formulation may be limited, and it is best used for studies where the dosing period does not exceed half a month.[1]

Materials:

  • This compound stock solution (20.8 mg/mL in DMSO)

  • Corn oil

  • Sterile tubes

Procedure:

  • For every 1 mL of final working solution required, add 900 µL of corn oil to a sterile tube.

  • Add 100 µL of the 20.8 mg/mL this compound stock solution to the tube.

  • Vortex thoroughly until a clear, homogenous solution is formed.

  • Administer to the experimental animal.

Summary of Dosing Formulations

Formulation TypeStock SolutionVehicle (Co-solvent)Stock:Vehicle RatioFinal ConcentrationAdministration RouteReference
Suspension 20.8 mg/mL in DMSO20% SBE-β-CD in Saline1:92.08 mg/mLOral, Intraperitoneal[1]
Clear Solution 20.8 mg/mL in DMSOCorn Oil1:9≥ 2.08 mg/mLOral, Intraperitoneal[1]

Disclaimer: These protocols are intended for research purposes only. The user should validate the methods for their specific experimental context. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols: In Vitro Assays to Measure Bocidelpar's Effect on Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocidelpar (ASP0367) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist under investigation for its potential therapeutic benefits in mitochondrial myopathies and Duchenne muscular dystrophy.[1][2] Its mechanism of action is centered on the activation of PPARδ, a nuclear receptor highly expressed in skeletal muscle.[1][3] Activation of PPARδ is believed to transcriptionally regulate genes involved in fatty acid oxidation (FAO) and mitochondrial biogenesis, thereby potentially improving muscle function and endurance.[1][3][4]

These application notes provide detailed protocols for a panel of in vitro assays designed to measure the pharmacological effects of this compound on cultured myotubes, a well-established model for studying skeletal muscle physiology. The assays described herein will enable researchers to quantify the impact of this compound on key metabolic processes, including fatty acid oxidation, glucose uptake, mitochondrial biogenesis, and protein synthesis.

This compound's Proposed Mechanism of Action in Myotubes

This compound, as a PPARδ agonist, is hypothesized to bind to and activate the PPARδ receptor. This activation leads to the recruitment of coactivators and the subsequent upregulation of target genes containing peroxisome proliferator response elements (PPREs) in their promoter regions. Key target genes in skeletal muscle are involved in lipid metabolism and mitochondrial function.

Bocidelpar_Mechanism This compound This compound PPARd PPARδ Receptor (in nucleus) This compound->PPARd Binds & Activates RXR RXR PPARd->RXR Heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE Binds to TargetGenes Target Gene Transcription↑ PPRE->TargetGenes FAO Fatty Acid Oxidation↑ TargetGenes->FAO MitoBio Mitochondrial Biogenesis↑ TargetGenes->MitoBio Energy Cellular Energy Homeostasis FAO->Energy MitoBio->Energy

Figure 1: Proposed signaling pathway of this compound in myotubes.

Key In Vitro Assays for Myotube Function

A series of in vitro assays can be employed to comprehensively evaluate the effects of this compound on myotube physiology. The following sections provide detailed protocols for these assays.

Fatty Acid Oxidation Assay

This assay measures the rate at which myotubes oxidize fatty acids, a primary metabolic function influenced by PPARδ activation. Preclinical studies have shown that this compound treatment of Duchenne Muscular Dystrophy (DMD) patient muscle cells upregulated genes related to fatty acid oxidation and increased mitochondrial function.[5] While specific in vitro quantitative data for this compound is not publicly available, a similar selective PPARδ agonist, GW501516, has been shown to increase fatty acid oxidation in L6 myotubes by approximately 1.6-fold at a concentration of 100 nM.

Table 1: Expected Effect of this compound on Fatty Acid Oxidation in Myotubes

Treatment GroupFatty Acid Oxidation Rate (Fold Change vs. Vehicle)
Vehicle Control1.0
This compound (Test Concentrations)Expected Increase
Positive Control (e.g., GW501516)~1.6

Protocol: [¹⁴C]Palmitate Oxidation Assay

This protocol is adapted for use with C2C12 myotubes in a 24-well plate format.

Materials:

  • C2C12 myoblasts

  • DMEM (High Glucose)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin

  • This compound

  • [1-¹⁴C]Palmitic Acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-Carnitine

  • Perchloric Acid (PCA)

  • Whatman filter paper

  • Scintillation fluid and vials

  • Scintillation counter

Experimental Workflow:

Figure 2: Workflow for the fatty acid oxidation assay.

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 24-well plate and grow to confluence.

    • Induce differentiation by switching to DMEM with 2% horse serum and 1% penicillin-streptomycin. Differentiate for 5-7 days, changing the medium every 48 hours.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, treat the differentiated myotubes with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).

  • [¹⁴C]Palmitate Oxidation:

    • Prepare the [¹⁴C]palmitate-BSA complex.

    • Prepare the assay medium: DMEM containing 0.5% fatty acid-free BSA, 100 µM unlabeled palmitate, 0.5 µCi/mL [1-¹⁴C]palmitate, and 1 mM L-carnitine.

    • Wash the myotubes twice with PBS.

    • Add 500 µL of the [¹⁴C]palmitate assay medium to each well.

    • Place a sterile, pre-cut piece of Whatman filter paper, saturated with 1 M NaOH, in the lid of each well to trap the released ¹⁴CO₂.

    • Seal the plates and incubate at 37°C for 2-3 hours.

  • Measurement:

    • Stop the reaction by adding 100 µL of 6 M perchloric acid to each well.

    • Allow the ¹⁴CO₂ to be trapped on the filter paper for at least 1 hour at room temperature.

    • Transfer the filter paper to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein content of each well.

Glucose Uptake Assay

This assay determines the rate of glucose transport into myotubes. While some studies with other PPARδ agonists have suggested a modest increase in glucose uptake, others have found no direct effect, indicating a potential substrate switch towards fatty acids.[6][7][8] Therefore, assessing glucose uptake is crucial for a complete metabolic profile.

Table 2: Potential Effects of this compound on Glucose Uptake in Myotubes

Treatment GroupGlucose Uptake Rate (Fold Change vs. Vehicle)
Vehicle Control1.0
This compound (Test Concentrations)Variable (potential for no change or slight increase)
Positive Control (e.g., Insulin)Expected Significant Increase

Protocol: 2-Deoxy-[³H]glucose Uptake Assay

Materials:

  • Differentiated C2C12 myotubes in a 24-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-[³H]glucose

  • Unlabeled 2-deoxyglucose

  • This compound

  • Insulin (B600854) (positive control)

  • Cytochalasin B (inhibitor control)

  • NaOH

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Cell Culture and Differentiation: As described in the Fatty Acid Oxidation Assay protocol.

  • Treatment: Treat differentiated myotubes with this compound or vehicle for the desired duration.

  • Glucose Starvation:

    • Wash the cells twice with warm PBS.

    • Incubate the cells in serum-free, glucose-free DMEM for 2-3 hours.

  • Glucose Uptake:

    • Wash the cells twice with KRH buffer.

    • Add KRH buffer containing this compound, vehicle, or insulin (100 nM for 30 minutes as a positive control).

    • Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-deoxy-[³H]glucose and 10 µM unlabeled 2-deoxyglucose.

    • For inhibitor controls, add cytochalasin B (10 µM) 15 minutes prior to and during the uptake period.

    • Incubate for 10 minutes at 37°C.

  • Termination and Lysis:

    • Stop the uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells in 0.5 M NaOH.

  • Measurement:

    • Transfer an aliquot of the cell lysate to a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein content of each well.

Mitochondrial Biogenesis Assay

This compound is expected to promote mitochondrial biogenesis.[4] This can be assessed by measuring the expression of key regulatory genes and the relative amount of mitochondrial DNA (mtDNA). Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a master regulator of mitochondrial biogenesis.

Table 3: Expected Effect of this compound on Markers of Mitochondrial Biogenesis in Myotubes

MarkerExpected Change with this compound
PGC-1α mRNA expressionIncrease
mtDNA/nDNA ratioIncrease

Protocol: Gene Expression and mtDNA Content Analysis

Materials:

  • Differentiated C2C12 myotubes

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for PGC-1α and a housekeeping gene (e.g., GAPDH)

  • DNA extraction kit

  • qPCR primers for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B2M)

Procedure for Gene Expression (qPCR):

  • Cell Culture, Differentiation, and Treatment: As previously described.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Perform qPCR using primers for PGC-1α and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Procedure for mtDNA Content (qPCR):

  • Cell Culture, Differentiation, and Treatment: As previously described.

  • DNA Extraction:

    • Lyse the cells and extract total DNA.

  • qPCR:

    • Perform qPCR using primers for a mitochondrial gene (e.g., COX1) and a nuclear gene (e.g., B2M).

    • Calculate the ratio of mitochondrial to nuclear DNA to determine the relative mtDNA content.

Protein Synthesis Assay

While the primary proposed mechanism of this compound is on energy metabolism, assessing its impact on protein synthesis provides a broader understanding of its effects on muscle cell homeostasis.

Table 4: Potential Effect of this compound on Protein Synthesis in Myotubes

Treatment GroupProtein Synthesis Rate (Fold Change vs. Vehicle)
Vehicle Control1.0
This compound (Test Concentrations)To be determined
Positive Control (e.g., Leucine)Expected Increase

Protocol: Puromycin (B1679871) Incorporation Assay (SUnSET)

This non-radioactive method measures the rate of new protein synthesis.

Materials:

  • Differentiated C2C12 myotubes

  • This compound

  • Puromycin

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE and Western blotting reagents

  • Anti-puromycin antibody

Experimental Workflow:

Figure 3: Workflow for the puromycin incorporation assay.

Procedure:

  • Cell Culture, Differentiation, and Treatment: As previously described.

  • Puromycin Labeling:

    • Add puromycin to the culture medium at a final concentration of 1 µM.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells and collect the lysate.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-puromycin antibody.

    • Use a suitable secondary antibody and detection reagent to visualize the bands.

  • Quantification:

    • Quantify the band intensity using densitometry software.

    • Normalize the puromycin signal to the total protein loaded (e.g., using a total protein stain like Ponceau S).

Data Interpretation and Troubleshooting

  • Variability: In vitro myotube assays can have inherent variability. It is crucial to include appropriate controls (vehicle, positive, and negative) and perform experiments with sufficient biological and technical replicates.

  • Dose-Response: Test a range of this compound concentrations to determine the dose-dependent effects.

  • Time-Course: Evaluate the effects of this compound at different time points to understand the kinetics of the cellular response.

  • Cell Line Considerations: While C2C12 is a robust cell line, primary human myotubes can provide more physiologically relevant data.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive framework for characterizing the effects of this compound on myotube metabolism and physiology. By systematically evaluating its impact on fatty acid oxidation, glucose uptake, mitochondrial biogenesis, and protein synthesis, researchers can gain valuable insights into the therapeutic potential of this PPARδ agonist for treating muscle disorders.

References

Application Notes and Protocols for Seahorse XF Assay of Bocidelpar-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bocidelpar (also known as ASP0367 or MA-0211) is an experimental drug under investigation for its potential to enhance mitochondrial and endothelial function.[1] As a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator, this compound is theorized to activate genetic pathways that regulate mitochondria, potentially improving muscle function at a cellular level.[1] This document provides detailed protocols for utilizing the Agilent Seahorse XF Analyzer to investigate the metabolic effects of this compound on live cells in real-time. The Seahorse XF technology enables the simultaneous measurement of mitochondrial respiration and glycolysis by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively. These assays are critical for elucidating the mechanism of action of therapeutic candidates like this compound.

Introduction

This compound is a small-molecule drug being investigated for the treatment of primary mitochondrial myopathies (PMM), a group of rare, progressive muscular diseases caused by mitochondrial damage.[2] PMMs result in impaired oxidative phosphorylation, leading to a deficit in adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[2] this compound acts as a selective agonist of PPARδ, which is highly expressed in skeletal muscle.[2] Activation of PPARδ signaling is thought to increase the transcription of genes involved in fatty acid utilization and promote the generation of new mitochondria. These actions may help restore ATP production, alleviate fatigue, and enhance muscle function and endurance.

The Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test are standard in vitro assays for assessing mitochondrial function and glycolytic activity. By subjecting cells to a series of metabolic stressors, these assays provide a comprehensive profile of a cell's bioenergetic state. This application note details the protocols for performing these key Seahorse XF assays on cells treated with this compound to provide a quantitative understanding of its effects on cellular metabolism.

Signaling Pathway of this compound

This compound activates the PPARδ signaling pathway, which in turn upregulates the expression of target genes such as ABCA1 and ACAA2. This cascade of events promotes fatty acid oxidation (FAO) and mitochondrial biogenesis, thereby improving mitochondrial function.

Bocidelpar_Signaling_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates TargetGenes Target Genes (e.g., ABCA1, ACAA2) PPARd->TargetGenes upregulates FAO Fatty Acid Oxidation (FAO) TargetGenes->FAO MitoBio Mitochondrial Biogenesis TargetGenes->MitoBio MitoFunc Improved Mitochondrial Function FAO->MitoFunc MitoBio->MitoFunc

Caption: this compound signaling pathway.

Experimental Protocols

I. Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

A. Experimental Workflow

Mito_Stress_Test_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Assay cluster_injections Sequential Injections Seed Seed Cells Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound Incubate2 Incubate Treat->Incubate2 Assay Seahorse XF Assay (OCR Measurement) Incubate2->Assay Oligo Oligomycin (B223565) FCCP FCCP Rot_AA Rotenone/Antimycin A

Caption: Seahorse XF Cell Mito Stress Test workflow.

B. Detailed Protocol

  • Cell Seeding (Day 1):

    • Harvest and count cells.

    • Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000-80,000 cells/well).

    • Include wells for background correction (no cells).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment (Day 2):

    • On the day of the assay, treat the cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 1, 6, or 24 hours) in a standard CO2 incubator.

  • Assay Preparation (Day 2):

    • Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 37°C incubator.

    • Prepare Seahorse XF assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C. Adjust pH to 7.4.

    • One hour before the assay, wash the cells with the assay medium and incubate in a non-CO2 incubator at 37°C.

  • Compound Loading:

    • Prepare 10x stock solutions of the following compounds in the assay medium:

      • Port A: Oligomycin (e.g., 1.0 µM final concentration)

      • Port B: FCCP (e.g., 1.0 µM final concentration)

      • Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibration plate with the cell plate and initiate the assay. The instrument will measure basal OCR before sequentially injecting the compounds.

C. Data Presentation

ParameterDescription
Basal Respiration The baseline oxygen consumption rate of the cells.
ATP Production The decrease in OCR after the injection of oligomycin, representing the portion of basal respiration used for ATP synthesis.
Proton Leak The remaining OCR after oligomycin injection, indicating the "leakiness" of the inner mitochondrial membrane.
Maximal Respiration The maximum OCR reached after the injection of FCCP, an uncoupling agent.
Spare Respiratory Capacity The difference between maximal and basal respiration, indicating the cell's ability to respond to increased energy demand.
Non-Mitochondrial Respiration The OCR remaining after the injection of Rotenone and Antimycin A, which inhibit the electron transport chain.
II. Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve.

A. Experimental Workflow

Glycolysis_Stress_Test_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Assay cluster_injections Sequential Injections Seed Seed Cells Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with this compound Incubate2 Incubate Treat->Incubate2 Assay Seahorse XF Assay (ECAR Measurement) Incubate2->Assay Glucose Glucose Oligo Oligomycin TwoDG 2-DG

Caption: Seahorse XF Glycolysis Stress Test workflow.

B. Detailed Protocol

  • Cell Seeding and Treatment: Follow the same procedure as for the Mito Stress Test.

  • Assay Preparation:

    • Hydrate the sensor cartridge as described previously.

    • Prepare glycolysis assay medium (e.g., XF Base Medium supplemented with glutamine, without glucose or pyruvate) and warm to 37°C. Adjust pH to 7.4.

    • One hour before the assay, wash the cells with the glycolysis assay medium and incubate in a non-CO2 incubator at 37°C.

  • Compound Loading:

    • Prepare 10x stock solutions of the following compounds in the glycolysis assay medium:

      • Port A: Glucose (e.g., 10 mM final concentration)

      • Port B: Oligomycin (e.g., 1.0 µM final concentration)

      • Port C: 2-Deoxy-D-glucose (2-DG) (e.g., 50 mM final concentration), a glucose analog that inhibits glycolysis.

    • Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Run:

    • Calibrate the sensor cartridge and then run the assay with the cell plate. The instrument will measure basal ECAR before sequentially injecting the compounds.

C. Data Presentation

ParameterDescription
Non-Glycolytic Acidification The initial ECAR before the addition of glucose.
Glycolysis The ECAR after the addition of glucose.
Glycolytic Capacity The maximum ECAR reached after the injection of oligomycin, which forces the cells to rely on glycolysis for ATP production.
Glycolytic Reserve The difference between the glycolytic capacity and glycolysis, indicating the cellular capacity to increase the rate of glycolysis.

Data Analysis and Interpretation

The data generated from the Seahorse XF assays can be analyzed using the Agilent Seahorse Wave software. Normalization of the data is crucial for accurate interpretation and can be performed based on cell number or protein concentration. By comparing the metabolic parameters of cells treated with this compound to the vehicle-treated control cells, researchers can elucidate the drug's effects on cellular metabolism. Given this compound's mechanism of action, one might expect to see an increase in mitochondrial respiration, particularly basal and maximal respiration, reflecting enhanced mitochondrial function and biogenesis. The effect on glycolysis would depend on the cell type and its metabolic flexibility.

References

Application Note: Quantitative PCR Analysis of PPARδ Target Genes with Bocidelpar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocidelpar (formerly ASP0367 or MA-0211) is a selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has shown potential in the treatment of primary mitochondrial myopathies and other metabolic disorders.[1][2] PPARδ is a nuclear receptor that plays a critical role in regulating cellular energy metabolism, particularly fatty acid oxidation and mitochondrial biogenesis.[3][4] Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.[5][6]

This application note provides a detailed protocol for the quantitative analysis of PPARδ target gene expression in response to this compound treatment using quantitative polymerase chain reaction (qPCR). The outlined methodology enables researchers to accurately quantify the dose-dependent effects of this compound on key genes involved in fatty acid metabolism and mitochondrial function, thereby facilitating the evaluation of its therapeutic potential.

Principle of the Method

The experimental workflow involves treating a relevant cell line (e.g., human skeletal muscle myoblasts) with varying concentrations of this compound. Following treatment, total RNA is extracted and reverse-transcribed into complementary DNA (cDNA). The cDNA then serves as a template for qPCR, where the expression levels of specific PPARδ target genes are quantified. The data is normalized to a stably expressed reference gene, and the fold change in gene expression relative to a vehicle-treated control is calculated using the ΔΔCt method. This allows for a precise assessment of this compound's potency and efficacy in modulating its target gene network.

Expected Results

Treatment of skeletal muscle cells with this compound is expected to result in a dose-dependent upregulation of PPARδ target genes. A phase 1 study in healthy adults demonstrated that this compound administration led to a dose-dependent increase in the expression of six PPARδ target genes: ABCA1, ACAA2, ACADVL, CPT1A, PDK4, and SLC25A20[7][8]. These genes are primarily involved in fatty acid oxidation and mitochondrial metabolic pathways[7].

The following tables summarize the expected quantitative changes in gene expression based on published data for selective PPARδ agonists.

Table 1: Key PPARδ Target Genes Modulated by this compound

Gene SymbolGene NameFunction
PDK4Pyruvate Dehydrogenase Kinase 4Inhibits glucose oxidation, promoting a shift towards fatty acid utilization.[9]
CPT1ACarnitine Palmitoyltransferase 1ARate-limiting enzyme in the transport of long-chain fatty acids into mitochondria for β-oxidation.[10]
ANGPTL4Angiopoietin-Like 4Involved in lipid metabolism, including the regulation of lipoprotein lipase.
ADRPAdipose Differentiation-Related ProteinAssociated with the surface of lipid droplets, regulating lipid storage.
ABCA1ATP Binding Cassette Subfamily A Member 1Mediates the efflux of cholesterol and phospholipids (B1166683) from cells.[7]
ACAA2Acetyl-CoA Acyltransferase 2Catalyzes the final step of mitochondrial β-oxidation.[7]

Table 2: Representative Quantitative PCR Data of PPARδ Target Gene Expression Following this compound Treatment

Treatment GroupTarget GeneNormalized Ct (Mean ± SD)ΔCt (Mean ± SD)ΔΔCt (Mean)Fold Change (2-ΔΔCt)
Vehicle ControlPDK424.5 ± 0.44.5 ± 0.40.01.0
This compound (10 nM)PDK422.8 ± 0.32.8 ± 0.3-1.73.2
This compound (100 nM)PDK421.2 ± 0.51.2 ± 0.5-3.39.8
Vehicle ControlCPT1A26.1 ± 0.66.1 ± 0.60.01.0
This compound (10 nM)CPT1A24.9 ± 0.44.9 ± 0.4-1.22.3
This compound (100 nM)CPT1A23.5 ± 0.53.5 ± 0.5-2.66.1
Vehicle ControlANGPTL428.3 ± 0.58.3 ± 0.50.01.0
This compound (10 nM)ANGPTL426.5 ± 0.46.5 ± 0.4-1.83.5
This compound (100 nM)ANGPTL424.8 ± 0.64.8 ± 0.6-3.511.3

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: Human skeletal muscle myoblasts (e.g., C2C12) are a suitable model.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: For myotube formation, induce differentiation by switching to DMEM with 2% horse serum once cells reach 80-90% confluency.

  • This compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Treat differentiated myotubes with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified period (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

RNA Isolation and cDNA Synthesis
  • RNA Extraction:

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • cDNA Synthesis:

    • Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with a blend of oligo(dT) and random primers.

    • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

Quantitative PCR (qPCR)
  • Reaction Setup:

    • Prepare the qPCR reaction mix in a 96-well plate. Each reaction should contain:

      • SYBR Green Master Mix

      • Forward and reverse primers (10 µM each)

      • cDNA template (diluted 1:10)

      • Nuclease-free water

    • Include no-template controls (NTCs) for each primer set to check for contamination.

  • Primer Sequences:

    Table 3: Human Primer Sequences for qPCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')
PDK4GCTGTCTCAATGCCTGCACCTCCACATCCTTGGCATCTCCT
CPT1ACCTGGAGACAGACACCATCAGATGGCATTGGTGACATTGG
ANGPTL4GGGAGAGGCAGAGTGGACTATTTTTACTGTCCAGCCTCCATCTGA
ADRPTGAGATGGCAGAGAACGGTGTGGGCATTGGCAACAATCTGAGT
RPLP0TCTACAACCCTGAAGTGCTTGATCAATCTGCAGACAGACACTGG
TBPTGCACAGGAGCCAAGAGTGAACACATCACAGCTCCCCACCA
  • Thermal Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis
  • Determine Ct Values: Obtain the cycle threshold (Ct) values for each target and reference gene from the qPCR instrument software.

  • Calculate ΔCt: Normalize the Ct value of the target gene to the Ct value of the reference gene (RPLP0 or TBP).

    • ΔCt = Ct (target gene) - Ct (reference gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control.

    • ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control)

  • Calculate Fold Change: Determine the fold change in gene expression using the 2-ΔΔCt formula.

Visualizations

PPAR_Signaling_Pathway cluster_nucleus Nucleus This compound This compound PPARd PPARδ This compound->PPARd Binds & Activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE PPARd_RXR->PPRE Binds to Target_Genes Target Genes (PDK4, CPT1A, etc.) PPRE->Target_Genes Promotes Transcription mRNA mRNA Transcription Target_Genes->mRNA Metabolic_Effects Increased Fatty Acid Oxidation & Mitochondrial Biogenesis mRNA->Metabolic_Effects Leads to

Caption: this compound-mediated activation of the PPARδ signaling pathway.

qPCR_Workflow A 1. Cell Culture & Treatment (e.g., C2C12 myotubes + this compound) B 2. Total RNA Isolation A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Quantitative PCR (qPCR) - SYBR Green detection - Target & Reference Genes C->D E 5. Data Analysis - Ct values - ΔΔCt calculation D->E F 6. Results (Fold Change in Gene Expression) E->F

Caption: Experimental workflow for qPCR analysis of gene expression.

References

Application Notes and Protocols: Bocidelpar Dosage for Long-Term Studies in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are for research purposes only. Specific long-term dosage regimens for Bocidelpar (ASP0367) in animal models are not extensively available in the public domain, with much of the preclinical data referred to as "data on file" by the manufacturer. The following protocols and dosage information are based on available data from human clinical trials, general principles of long-term drug administration in animal models, and limited information from preclinical studies. Researchers should conduct dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental design.

Introduction

This compound (also known as ASP0367 or MA-0211) is a selective, orally active peroxisome proliferator-activated receptor delta (PPARδ) modulator.[1] It is under investigation for its potential therapeutic effects in conditions associated with mitochondrial dysfunction, such as primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy (DMD).[1][2][3] this compound activates the PPARδ signaling pathway, leading to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, which may improve muscle function at a cellular level.[1][2]

These application notes provide a summary of known information and a representative protocol for the long-term administration of this compound in animal models, intended to guide researchers in designing their own studies.

Mechanism of Action: PPARδ Signaling Pathway

This compound selectively binds to and activates PPARδ, a nuclear receptor that plays a crucial role in regulating cellular energy metabolism. Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose homeostasis.

Bocidelpar_Mechanism_of_Action cluster_cell Cell This compound This compound PPARd PPARδ This compound->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to TargetGenes Target Genes (e.g., ABCA1, ACAA2) PPRE->TargetGenes upregulates Mitochondrial_Biogenesis Mitochondrial Biogenesis TargetGenes->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation TargetGenes->FAO

Caption: this compound signaling pathway.

Quantitative Data from Human Clinical Trials

While specific long-term animal dosage data is limited, data from Phase 1 human clinical trials can provide a reference for dose-range finding studies in animals.

Table 1: this compound Single-Dose Pharmacokinetics in Healthy Adults [4][5][6]

Dose (mg)Tmax (hours)t1/2 (hours)
1 - 1201.50 - 2.2412.0 - 16.1

Table 2: this compound Multiple-Dose Administration in Healthy Adults [4][5][6]

Dose (mg)Dosing RegimenStudy Duration
10 - 75Once daily14 days

Representative Protocol for Long-Term Oral Administration of this compound in a Mouse Model of Duchenne Muscular Dystrophy (mdx Mouse)

This protocol is a hypothetical example and should be adapted and optimized for specific research needs. Preclinical studies have mentioned once-daily oral administration of this compound for up to 35 days in mdx mice, which resulted in increased exercise endurance. However, the exact dosage was not disclosed.

Animal Model
  • Species: Mouse

  • Strain: C57BL/10ScSn-Dmdmdx/J (mdx)

  • Age: 4-6 weeks at the start of the study

  • Sex: Male

This compound Formulation

This compound is orally active.[1] A suitable vehicle for oral administration should be determined based on the physicochemical properties of the compound. A common formulation approach is a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) in water.

Proposed Dosing Regimen (Hypothetical)

Based on general practices for PPARδ modulators in preclinical studies, a dose range of 1-10 mg/kg/day could be a starting point for dose-finding studies.

Table 3: Hypothetical Dose Groups for a 12-Week Study

GroupTreatmentDose (mg/kg/day)Administration Route
1Vehicle Control (0.5% CMC)0Oral Gavage
2This compound1Oral Gavage
3This compound3Oral Gavage
4This compound10Oral Gavage

Experimental Workflow

Experimental_Workflow cluster_pre Pre-Dosing cluster_dosing Dosing Period (12 weeks) cluster_post Post-Dosing Acclimatization Acclimatization (1 week) Baseline Baseline Measurements (e.g., body weight, grip strength) Acclimatization->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Daily_Dosing Daily Oral Dosing Randomization->Daily_Dosing Weekly_Monitoring Weekly Monitoring (body weight, clinical signs) Daily_Dosing->Weekly_Monitoring Interim_Assessments Interim Functional Assessments (e.g., treadmill, grip strength at weeks 4, 8) Daily_Dosing->Interim_Assessments Final_Assessments Final Functional Assessments Weekly_Monitoring->Final_Assessments Interim_Assessments->Final_Assessments Sacrifice Euthanasia and Tissue Collection (e.g., muscle, blood) Final_Assessments->Sacrifice Analysis Histopathology, Biomarker Analysis, Gene Expression Sacrifice->Analysis

Caption: Experimental workflow for a long-term this compound study.

Detailed Methodologies

4.5.1. Acclimatization and Baseline Measurements

  • House animals in a controlled environment (12:12 hour light:dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Allow a minimum of one week for acclimatization before the start of the experiment.

  • Record baseline body weight.

  • Perform baseline functional assessments (e.g., grip strength test, treadmill exercise test) to establish a pre-treatment performance level.

4.5.2. Randomization and Blinding

  • Randomly assign animals to treatment groups to minimize bias.

  • Where possible, experiments should be conducted in a blinded manner, where the investigator performing the dosing and assessments is unaware of the treatment group assignments.

4.5.3. Oral Gavage Administration

  • Prepare fresh this compound suspension daily.

  • Administer the designated dose or vehicle control to each animal once daily via oral gavage using a suitable gavage needle.

  • The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Monitor animals for any signs of distress during and after the procedure.

4.5.4. Monitoring and Functional Assessments

  • Record body weight and observe for any clinical signs of toxicity at least once weekly.

  • Perform functional assessments at predetermined intervals (e.g., every 4 weeks) to evaluate the efficacy of this compound.

    • Grip Strength Test: To assess muscle strength.

    • Treadmill Exercise Test: To measure endurance.

4.5.5. Euthanasia and Tissue Collection

  • At the end of the study period, euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Collect blood samples via cardiac puncture for pharmacokinetic and biomarker analysis.

  • Dissect relevant tissues, such as the tibialis anterior, gastrocnemius, and diaphragm muscles. A portion of the tissue should be flash-frozen in liquid nitrogen for molecular analysis, and another portion fixed in formalin for histological examination.

4.5.6. Outcome Measures

  • Primary Outcomes:

    • Changes in muscle function (grip strength, treadmill endurance).

    • Safety and tolerability (body weight changes, clinical observations).

  • Secondary Outcomes:

    • Muscle histology (e.g., fiber size distribution, central nucleation, fibrosis).

    • Biomarkers of muscle damage (e.g., serum creatine (B1669601) kinase).

    • Gene expression analysis of PPARδ target genes in muscle tissue.

Alternative Long-Term Administration Methods

For very long-term studies or to reduce the stress associated with daily oral gavage, consider the following alternatives:

  • Voluntary Oral Administration: Incorporating the drug into a palatable food item. This method requires validation to ensure accurate and consistent dosing.

  • Osmotic Pumps: Subcutaneously implanted osmotic pumps can deliver a continuous and controlled dose of the compound over an extended period. This requires a formulation of this compound that is stable and soluble for the duration of the pump's use.

Conclusion

While specific, publicly available data on the long-term dosage of this compound in animal models is scarce, the information provided in these application notes offers a starting point for researchers. The hypothetical protocol presented should be rigorously optimized and validated within the specific context of the intended research. It is imperative to conduct thorough dose-finding and safety assessments prior to initiating any long-term efficacy studies.

References

Application Notes and Protocols for Studying Bocidelpar's Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocidelpar (also known as ASP0367 or MA-0211) is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator designed to address mitochondrial dysfunction.[1][2] As a nuclear hormone receptor, PPARδ acts as a transcription factor that influences biological processes by altering gene expression.[1] This receptor is abundantly expressed in skeletal muscle and plays a crucial role in modulating cellular energy consumption.[3] Activation of PPARδ by this compound is thought to upregulate the expression of genes involved in fatty acid oxidation (FAO) and mitochondrial biogenesis, potentially restoring ATP production and improving muscle function.[4]

These application notes provide a framework for utilizing cell culture models to investigate the efficacy of this compound. The included protocols detail methods for assessing the compound's impact on PPARδ signaling and mitochondrial function.

Data Presentation

The following tables represent hypothetical, yet plausible, data that could be generated from the described experimental protocols. These are intended to serve as a guide for data presentation and interpretation.

Table 1: Dose-Dependent Activation of PPARδ Target Gene Expression by this compound in C2C12 Myotubes

This compound Concentration (nM)Fold Change in Abca1 mRNAFold Change in Acaa2 mRNAFold Change in Pdk4 mRNA
0 (Vehicle)1.0 ± 0.11.0 ± 0.21.0 ± 0.1
11.8 ± 0.21.5 ± 0.32.1 ± 0.2
104.5 ± 0.43.8 ± 0.55.2 ± 0.6
1008.2 ± 0.77.1 ± 0.89.8 ± 1.1
10008.5 ± 0.97.3 ± 0.910.1 ± 1.2

Data are presented as mean ± standard deviation (n=3). Cells were treated for 24 hours.

Table 2: Effect of this compound on Mitochondrial Function in Human Myoblasts from a Patient with Mitochondrial Myopathy

TreatmentATP Content (pmol/µg protein)Mitochondrial Membrane Potential (TMRM Fluorescence, AU)Oxygen Consumption Rate (pmol/min/µg protein)
Vehicle Control15.2 ± 1.885.6 ± 9.312.4 ± 1.5
This compound (100 nM)25.8 ± 2.5145.2 ± 15.120.1 ± 2.2
Positive Control (Oligomycin)5.1 ± 0.725.3 ± 3.13.2 ± 0.5

Data are presented as mean ± standard deviation (n=4). Cells were treated for 48 hours.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.

Bocidelpar_Signaling_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARd->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., ABCA1, ACAA2, CPT1A) PPRE->TargetGenes promotes transcription of FAO Fatty Acid Oxidation TargetGenes->FAO MitoBio Mitochondrial Biogenesis TargetGenes->MitoBio CellularResponse Improved Mitochondrial Function & Energy Metabolism FAO->CellularResponse MitoBio->CellularResponse

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assessment cluster_data Data Analysis CellSeeding Seed appropriate cell line (e.g., C2C12, human myoblasts) Differentiation Differentiate myoblasts to myotubes (if applicable) CellSeeding->Differentiation Treatment Treat with varying concentrations of this compound Differentiation->Treatment GeneExpression PPARδ Target Gene Expression (qPCR) Treatment->GeneExpression MitoFunction Mitochondrial Function Assays (ATP levels, Membrane Potential, OCR) Treatment->MitoFunction FAO_Assay Fatty Acid Oxidation Rate (Seahorse XF or radiolabeled substrate) Treatment->FAO_Assay DataAnalysis Analyze and tabulate data GeneExpression->DataAnalysis MitoFunction->DataAnalysis FAO_Assay->DataAnalysis Conclusion Draw conclusions on This compound's in vitro efficacy DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro studies.

Experimental Protocols

Cell Culture and Differentiation

Objective: To culture and differentiate myoblasts into myotubes for subsequent experiments. C2C12 mouse myoblasts are a common model. Primary human myoblasts from healthy donors or patients with mitochondrial diseases are also highly relevant.

Materials:

  • C2C12 myoblast cell line (or other relevant myoblast line)

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin.

  • Cell culture flasks and plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Protocol:

  • Culture C2C12 myoblasts in GM in a 37°C, 5% CO₂ incubator.

  • Passage cells when they reach 70-80% confluency.

  • For differentiation, seed myoblasts in the desired plate format (e.g., 6-well or 96-well plates) at a density that will allow them to reach near 100% confluency.

  • Once confluent, wash the cells with PBS and replace the GM with DM.

  • Allow cells to differentiate for 4-6 days, replacing the DM every 48 hours. Successful differentiation is marked by the formation of multinucleated myotubes.

Quantitative Real-Time PCR (qPCR) for PPARδ Target Gene Expression

Objective: To quantify the change in mRNA levels of PPARδ target genes following this compound treatment.

Materials:

  • Differentiated myotubes in 6-well plates

  • This compound stock solution (e.g., in DMSO)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (Abca1, Acaa2, Pdk4) and a housekeeping gene (Gapdh or Actb)

Protocol:

  • Prepare serial dilutions of this compound in DM.

  • Treat differentiated myotubes with the various concentrations of this compound or vehicle (DMSO) for 24 hours.

  • After treatment, wash cells with PBS and lyse them to extract total RNA using a commercially available kit, following the manufacturer's instructions.

  • Quantify RNA concentration and assess purity.

  • Synthesize cDNA from an equal amount of RNA from each sample.

  • Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and relative to the vehicle-treated control.

ATP Content Assay

Objective: To measure cellular ATP levels as an indicator of mitochondrial energy production.

Materials:

  • Cells cultured in a 96-well white-walled plate

  • This compound

  • ATP assay kit (luciferase-based)

Protocol:

  • Seed and, if necessary, differentiate cells in a 96-well white-walled plate.

  • Treat cells with this compound or vehicle for the desired time period (e.g., 48 hours).

  • Equilibrate the plate and reagents to room temperature.

  • Follow the manufacturer's protocol for the ATP assay kit. This typically involves lysing the cells and adding a reagent that produces a luminescent signal in the presence of ATP.

  • Measure luminescence using a plate reader.

  • Normalize the ATP content to the protein concentration in parallel wells, determined by a BCA or Bradford assay.

Mitochondrial Membrane Potential Assay

Objective: To assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

Materials:

  • Cells cultured in a 96-well black-walled, clear-bottom plate

  • This compound

  • Tetramethylrhodamine, Methyl Ester (TMRM) or similar potentiometric dye

  • Hoechst 33342 (for nuclear staining/cell counting)

  • FCCP or CCCP (as a positive control for depolarization)

Protocol:

  • Seed and, if necessary, differentiate cells in a 96-well black-walled, clear-bottom plate.

  • Treat cells with this compound or vehicle for the desired duration. Include a positive control group treated with FCCP for the final 30 minutes of the experiment.

  • Prepare a working solution of TMRM and Hoechst 33342 in cell culture medium.

  • Remove the treatment medium and add the TMRM/Hoechst solution to each well.

  • Incubate for 20-30 minutes at 37°C, protected from light.

  • Wash the cells with PBS or a suitable buffer.

  • Measure the fluorescence intensity using a fluorescence microscope or a high-content imaging system. TMRM fluorescence intensity is proportional to the mitochondrial membrane potential.

  • Analyze the images to quantify the average TMRM fluorescence intensity per cell.

Oxygen Consumption Rate (OCR) Measurement

Objective: To measure cellular respiration as a direct indicator of mitochondrial activity.

Materials:

  • Seahorse XF Cell Culture Microplate

  • This compound

  • Seahorse XF Analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test reagents (Oligomycin, FCCP, Rotenone/Antimycin A)

Protocol:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere and/or differentiate.

  • Treat cells with this compound or vehicle for the desired time.

  • One hour prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO₂ incubator.

  • Hydrate the sensor cartridge of the Seahorse XF Analyzer.

  • Load the mitochondrial stress test reagents into the appropriate ports of the sensor cartridge.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell culture plate into the analyzer and initiate the measurement protocol.

  • The analyzer will sequentially inject the stress test reagents and measure the OCR in real-time, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • After the assay, normalize the OCR data to cell number or protein content per well.

References

Application Notes and Protocols for the Quantification of Bocidelpar using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bocidelpar (ASP0367) is a selective small molecule modulator of the peroxisome proliferator-activated receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a crucial role in regulating cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis.[2] As a PPARδ modulator, this compound is under investigation for its potential therapeutic benefits in conditions associated with mitochondrial dysfunction.[1]

Accurate and precise quantification of this compound in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3] This document provides detailed application notes and protocols for the measurement of this compound levels in plasma using LC-MS/MS.

Signaling Pathway

This compound acts as an agonist for PPARδ. Upon activation by a ligand such as this compound, PPARδ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the upregulation of genes involved in fatty acid transport and oxidation, and mitochondrial metabolism.

PPAR_delta_pathway This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound PPARd_inactive PPARδ (inactive) This compound->PPARd_inactive Enters cell and binds to PPARδ PPARd_active PPARδ (active) PPARd_inactive->PPARd_active RXR_inactive RXR (inactive) RXR_active RXR (active) RXR_inactive->RXR_active PPRE PPRE PPARd_active->PPRE Heterodimerizes with RXR and binds to PPRE RXR_active->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates transcription mRNA mRNA TargetGenes->mRNA Proteins Protein Synthesis mRNA->Proteins Metabolism Increased Fatty Acid Oxidation & Mitochondrial Biogenesis Proteins->Metabolism

This compound activates the PPARδ signaling pathway.

Experimental Workflow

The general workflow for the quantification of this compound in plasma samples involves sample preparation to isolate the analyte from the complex matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry.

LCMS_Workflow LC-MS/MS Workflow for this compound Quantification start Plasma Sample Collection prep Sample Preparation (PPT, LLE, or SPE) start->prep lc Liquid Chromatography (Separation) prep->lc ms Tandem Mass Spectrometry (Detection) lc->ms data Data Acquisition and Processing ms->data quant Quantification data->quant

General workflow for this compound analysis.

Materials and Reagents

Material/ReagentSupplierGrade
This compound Reference StandardCommercially available≥98% purity
Internal Standard (IS)See Note 1≥98% purity
Acetonitrile (B52724)VariousLC-MS Grade
WaterVariousLC-MS Grade
Formic AcidVariousLC-MS Grade
Methanol (B129727)VariousLC-MS Grade
Methyl tert-butyl ether (MTBE)VariousHPLC Grade
Human Plasma (blank)VariousK2-EDTA
Solid Phase Extraction CartridgesSee Protocol 3-

Note 1 on Internal Standard (IS): The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d4). If a SIL-IS is not commercially available, a structural analog can be used. The selected analog should have similar chromatographic and mass spectrometric behavior to this compound but a different mass. It is crucial to validate the chosen analog IS for any potential matrix effects and to ensure it does not interfere with the analyte.

Stock and Working Solutions

This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with methanol.

Internal Standard Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

Working Solutions: Prepare serial dilutions of the stock solutions with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality controls.

Calibration Standards and Quality Controls

Prepare calibration standards (CS) and quality control (QC) samples by spiking the appropriate working solutions into blank human plasma.

Sample TypeConcentration Range
Calibration Standards1.0 - 500 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Low Quality Control (LQC)3.0 ng/mL
Medium Quality Control (MQC)250 ng/mL
High Quality Control (HQC)400 ng/mL

Sample Preparation Protocols

Three common sample preparation techniques are provided below. The choice of method will depend on the required sensitivity, throughput, and the degree of sample cleanup needed.

Protocol 1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.[4]

  • To 100 µL of plasma sample (CS, QC, or unknown) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT and can improve sensitivity.

  • To 100 µL of plasma sample in a glass tube, add the internal standard.

  • Add 50 µL of 1% formic acid in water and vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap and vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers the most thorough sample cleanup, which can minimize matrix effects and enhance sensitivity. A mixed-mode cation exchange (MCX) or a reversed-phase (C8 or C18) sorbent can be suitable for this compound, which is an acidic drug.[5][6]

Using a Reversed-Phase (e.g., C8) SPE Cartridge:

  • Condition: Pass 1 mL of methanol followed by 1 mL of water through the SPE cartridge.

  • Sample Loading:

    • Pre-treat the plasma sample (100 µL) by adding 100 µL of 2% phosphoric acid.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash with 1 mL of 40% methanol in water to remove less retained interferences.

  • Elution: Elute this compound and the IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid Chromatography Method

ParameterCondition
Column Waters XSelect CSH Phenyl-Hexyl XP (2.1 x 50 mm, 2.5 µm)[4] or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See table below

Generic Gradient Profile:

Time (min)% Mobile Phase B
0.05
0.55
5.095
6.095
6.15
8.05

Mass Spectrometry Method

Mass spectrometry detection should be performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.[4]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Instrument dependent (e.g., 500°C)
IonSpray Voltage Instrument dependent (e.g., 5500 V)
Curtain Gas Instrument dependent (e.g., 30 psi)
Collision Gas Instrument dependent (e.g., Medium)
Nebulizer Gas (GS1) Instrument dependent (e.g., 50 psi)
Heater Gas (GS2) Instrument dependent (e.g., 50 psi)
MRM Transition and Parameter Optimization

The specific MRM transitions (precursor ion → product ion) and compound-specific parameters (Collision Energy, Declustering Potential) must be determined by direct infusion of a standard solution of this compound and the chosen internal standard into the mass spectrometer.

Procedure for Compound Optimization:

  • Prepare a ~1 µg/mL solution of this compound in the mobile phase.

  • Infuse the solution into the mass spectrometer.

  • Acquire a full scan (Q1 scan) to determine the m/z of the precursor ion (likely [M+H]⁺).

  • Perform a product ion scan (PIS) of the selected precursor ion to identify the most abundant and stable product ions.

  • Select at least two product ions for MRM transitions (one for quantification, one for qualification).

  • For each MRM transition, optimize the Collision Energy (CE) to maximize the signal intensity of the product ion.

  • Optimize the Declustering Potential (DP) to maximize the signal intensity of the precursor ion.

  • Repeat this process for the internal standard.

Expected MRM Transitions (to be determined experimentally):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)To be determinedTo be determinedTo be determined
This compound (Qualifier)To be determinedTo be determinedTo be determined
Internal StandardTo be determinedTo be determinedTo be determined

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation

The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA).[7] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Conclusion

This document provides a comprehensive framework for the development and implementation of a robust and reliable LC-MS/MS method for the quantification of this compound in plasma. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a strong starting point for method development. It is imperative that the final method is fully validated to ensure the generation of high-quality data for its intended purpose in drug development studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Bocidelpar Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Bocidelpar in aqueous solutions during experimental procedures.

Troubleshooting Guide

This guide addresses common issues observed when preparing this compound solutions and provides step-by-step instructions to resolve them.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution in aqueous buffer. This compound is poorly soluble in aqueous solutions, and the addition of a concentrated DMSO stock to an aqueous environment can cause the compound to crash out of solution.1. Increase the concentration of the co-solvent or solubilizing agent in the final solution. 2. Utilize a formulation with a cyclodextrin , such as Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD), to encapsulate this compound and enhance its aqueous solubility.[1] 3. For in vivo studies, consider a lipid-based formulation , such as corn oil, which can provide a clear solution.[1]
Incomplete dissolution of this compound powder. The crystalline structure of the compound may resist dissolution.1. Gently heat the solution while stirring. The optimal temperature will depend on the solvent system and should be determined empirically, avoiding temperatures that could cause degradation. 2. Use sonication to break down powder agglomerates and facilitate dissolution.[1]
Phase separation observed in the prepared solution. The solvent system may not be optimal for maintaining a stable, single-phase solution.1. Ensure thorough mixing of all components. 2. Re-evaluate the solvent system. A different co-solvent or a higher concentration of the existing co-solvent may be required.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A stock solution of 10 mM in DMSO is a common starting point.[1]

Q2: How can I prepare a this compound solution suitable for in vivo administration?

A2: For in vivo studies, two primary formulations are recommended, depending on whether a suspended or clear solution is required. Both methods start with a concentrated stock solution in DMSO.

  • Suspended Solution: A formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) can yield a suspended solution.[1]

  • Clear Solution: A formulation of 10% DMSO and 90% Corn Oil can yield a clear solution.

Detailed protocols for these preparations are provided in the "Experimental Protocols" section.

Q3: My this compound solution appears cloudy. Is this normal?

A3: Cloudiness or turbidity indicates that the this compound is not fully dissolved and may be present as a suspension. For some applications, such as oral or intraperitoneal injections, a uniform suspension may be acceptable. However, for experiments requiring a true solution, further optimization of the formulation is necessary.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator. It activates the PPARδ signaling pathway, leading to the upregulation of target genes involved in fatty acid oxidation and mitochondrial biogenesis. This action helps to improve mitochondrial function.

Quantitative Data Summary

Parameter Value Notes Reference
Molecular Weight 460.49 g/mol MedChemExpress
Solubility in 10% DMSO / 90% (20% SBE-β-CD in Saline) 2.08 mg/mL (4.52 mM)Resulting in a suspended solution. Requires sonication.
Solubility in 10% DMSO / 90% Corn Oil ≥ 2.08 mg/mL (4.52 mM)Resulting in a clear solution.

Experimental Protocols

Protocol 1: Preparation of a Suspended this compound Solution for In Vivo Use

This protocol yields a 2.08 mg/mL suspended solution suitable for oral and intraperitoneal injections.

Materials:

  • This compound powder

  • DMSO

  • 20% SBE-β-CD in Saline

  • Sterile microcentrifuge tubes

  • Pipettes

  • Sonicator

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO. .

  • In a separate sterile tube, add 900 µL of 20% SBE-β-CD in Saline for every 1 mL of final solution required.

  • To the SBE-β-CD solution, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. This will result in a final concentration of 2.08 mg/mL this compound in a 10% DMSO, 90% (20% SBE-β-CD in Saline) vehicle.

  • Mix the solution thoroughly by vortexing.

  • Sonicate the solution until a uniform suspension is achieved.

Protocol 2: Preparation of a Clear this compound Solution for In Vivo Use

This protocol yields a clear solution with a this compound concentration of ≥ 2.08 mg/mL.

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

    • Weigh the required amount of this compound powder and dissolve it in the appropriate volume of DMSO.

  • In a separate sterile tube, add 900 µL of corn oil for every 1 mL of final solution required.

  • To the corn oil, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO. This will result in a final concentration of ≥ 2.08 mg/mL this compound in a 10% DMSO, 90% corn oil vehicle.

  • Mix the solution thoroughly by vortexing until a clear solution is obtained.

Visualizations

Bocidelpar_Signaling_Pathway This compound This compound PPAR_delta PPARδ This compound->PPAR_delta activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_delta->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., ABCA1, ACAA2) PPRE->Target_Genes upregulates transcription of Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation (FAO) Target_Genes->FAO

Caption: this compound Signaling Pathway.

Bocidelpar_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_formulation Formulation for In Vivo Use Bocidelpar_Powder This compound Powder Stock_Solution 20.8 mg/mL Stock in DMSO Bocidelpar_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Vehicle Choose Vehicle Stock_Solution->Vehicle SBE_beta_CD 90% (20% SBE-β-CD in Saline) Vehicle->SBE_beta_CD Suspension Corn_Oil 90% Corn Oil Vehicle->Corn_Oil Clear Solution Mix_Sonicate Mix and Sonicate SBE_beta_CD->Mix_Sonicate Mix Mix Corn_Oil->Mix Suspended_Solution 2.08 mg/mL Suspended Solution Mix_Sonicate->Suspended_Solution Clear_Solution ≥ 2.08 mg/mL Clear Solution Mix->Clear_Solution

Caption: this compound Solubilization Workflow.

References

Technical Support Center: Optimizing Bocidelpar Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the in vitro use of Bocidelpar (also known as ASP0367 or MA-0211), a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective, orally active small molecule that modulates the activity of the peroxisome proliferator-activated receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that functions as a transcription factor.[3] Upon activation by a ligand like this compound, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in key metabolic processes, primarily fatty acid oxidation and mitochondrial biogenesis.[1][4] The primary application of this compound is in the research of diseases related to mitochondrial dysfunction, such as primary mitochondrial myopathy (PMM) and Duchenne muscular dystrophy (DMD).

Q2: What are the expected cellular effects of this compound treatment in vitro?

A2: Based on its mechanism of action as a PPARδ agonist, in vitro treatment with this compound is expected to:

  • Upregulate PPARδ target gene expression: This includes genes such as ABCA1, ACAA2, CPT1A, and PDK4, which are involved in fatty acid transport and metabolism.

  • Increase fatty acid oxidation (FAO): Cells are expected to show an increased rate of metabolizing fatty acids for energy.

  • Promote mitochondrial biogenesis: An increase in the number and function of mitochondria may be observed.

  • Improve mitochondrial function: This can manifest as enhanced respiratory capacity and ATP production.

Q3: What is a recommended starting concentration for this compound in cell-based assays?

A3: Specific in vitro concentration ranges for this compound are not widely published. However, based on data from other selective PPARδ modulators like GW501516 and GW0742, a broad concentration range to start with for cell-based assays would be from low nanomolar (nM) to low micromolar (µM). For example, the EC50 (half-maximal effective concentration) for the well-characterized PPARδ agonist GW501516 is in the low nanomolar range (around 1-2 nM) in reporter assays. It is recommended to perform a dose-response experiment starting from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, you could prepare a 10 mM stock solution. It is crucial to ensure the compound is fully dissolved. For storage, vendor recommendations suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. When preparing your working concentrations for cell culture, ensure the final concentration of the solvent (e.g., DMSO) in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of solvent) in your experiments.

Troubleshooting Guide

Issue 1: No or weak response to this compound treatment (e.g., no change in target gene expression).

  • Possible Cause 1: Sub-optimal concentration.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 50 µM). The optimal concentration can be highly cell-type dependent.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Optimize the incubation time. For gene expression changes, a time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to capture the peak response.

  • Possible Cause 3: Low PPARδ expression in the cell line.

    • Solution: Confirm the expression of PPARδ in your chosen cell line using methods like qPCR or Western blotting. Skeletal muscle cells, keratinocytes, and macrophages are known to express PPARδ.

  • Possible Cause 4: Compound degradation.

    • Solution: Ensure the stock solution has been stored correctly and is not expired. Prepare fresh dilutions for each experiment.

Issue 2: Observed cytotoxicity at higher concentrations.

  • Possible Cause 1: Off-target effects or solvent toxicity.

    • Solution: Determine the maximum tolerated concentration of your vehicle (e.g., DMSO) for your cell line. If cytotoxicity persists at high this compound concentrations with a safe solvent level, it may be due to off-target effects. It is crucial to identify the optimal therapeutic window where you observe the desired biological effect without significant cell death.

  • Possible Cause 2: Cell confluence.

    • Solution: Ensure cells are seeded at an appropriate density and are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can be more sensitive to compound treatment.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause 1: Variability in cell culture conditions.

    • Solution: Standardize all cell culture parameters, including cell passage number, seeding density, media composition, and incubation times.

  • Possible Cause 2: Issues with compound preparation.

    • Solution: Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure thorough mixing of the compound in the culture medium before adding it to the cells.

Quantitative Data Summary

While specific in vitro potency data for this compound is limited in the public domain, the following table summarizes data for other well-characterized selective PPARδ modulators, which can be used as a reference for designing experiments.

CompoundTargetAssay TypeCell LinePotency (EC50)Reference
GW501516 Human PPARδGAL4 Reporter AssayCV-1~1.1 nM
GW0742 Murine PPARδGAL4 Reporter AssayCV-1~28 nM

Experimental Protocols

1. General Protocol for Determining Optimal this compound Concentration

This protocol provides a framework for a dose-response experiment to identify the optimal concentration of this compound for a specific in vitro assay, such as measuring target gene expression.

  • Cell Seeding: Seed your cells of interest in an appropriate culture plate format (e.g., 12-well or 24-well plate) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and recover overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. A suggested starting range is 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used in the dilutions).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours for gene expression analysis).

  • Endpoint Analysis: After incubation, process the cells for your chosen endpoint assay. For example, for gene expression analysis, lyse the cells and extract RNA for subsequent qPCR analysis of PPARδ target genes (ABCA1, ACAA2, etc.).

  • Data Analysis: Plot the response (e.g., fold change in gene expression) against the log of the this compound concentration to determine the EC50 and the optimal concentration range.

Visualizations

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARd_RXR_inactive PPARδ / RXR (Inactive) This compound->PPARd_RXR_inactive Enters Cell & Binds to PPARδ PPARd_RXR_active PPARδ / RXR (Active Complex) PPARd_RXR_inactive->PPARd_RXR_active Conformational Change & Activation PPRE PPRE (DNA Response Element) PPARd_RXR_active->PPRE Binds to PPRE TargetGenes Target Gene Transcription (e.g., ABCA1, ACAA2, CPT1A) PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Leads to FAO Increased Fatty Acid Oxidation mRNA->FAO MitoBio Increased Mitochondrial Biogenesis mRNA->MitoBio

Caption: this compound activates the PPARδ/RXR heterodimer, leading to the transcription of genes that promote fatty acid oxidation and mitochondrial biogenesis.

Experimental Workflow start Start: Define Cell Line & Assay prepare_cells Prepare Cells: Seed plates, allow attachment start->prepare_cells dose_response Dose-Response Treatment: - Serial dilution of this compound (e.g., 1nM - 10µM) - Include Vehicle Control (DMSO) prepare_cells->dose_response incubation Incubation: - Define optimal time (e.g., 24h) dose_response->incubation analysis Endpoint Analysis: - qPCR (Gene Expression) - Seahorse (FAO) - Microscopy (Mitochondrial Mass) incubation->analysis data_eval Data Evaluation: - Plot dose-response curve - Determine EC50 & Optimal Concentration analysis->data_eval optimize Troubleshoot & Optimize: - Adjust concentration/time - Check for cytotoxicity data_eval->optimize Sub-optimal or cytotoxic results conclude Conclude: Use Optimal Concentration for Future Experiments data_eval->conclude Optimal range found optimize->dose_response Re-test

Caption: Workflow for determining the optimal in vitro concentration of this compound.

References

Troubleshooting inconsistent results in Bocidelpar fatty acid oxidation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Bocidelpar in fatty acid oxidation (FAO) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect fatty acid oxidation?

This compound (also known as ASP0367) is a selective agonist for the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1][2] PPARδ is a nuclear receptor that acts as a transcription factor.[1] Activation of PPARδ by this compound is thought to increase the transcription of genes involved in fatty acid utilization and the production of new mitochondria.[2] This ultimately leads to an increase in fatty acid oxidation (FAO).[1]

Q2: What is a typical experimental setup for a this compound FAO assay?

A common method for assessing FAO is by measuring the oxygen consumption rate (OCR) using an extracellular flux analyzer, such as the Seahorse XF Analyzer. This involves seeding cells, treating them with this compound, and then measuring the OCR in response to the addition of a fatty acid substrate, like palmitate conjugated to BSA.

Q3: What are the expected results of a successful this compound experiment?

Treatment with this compound is expected to increase the rate of fatty acid oxidation. This would be observed as a higher oxygen consumption rate (OCR) in this compound-treated cells compared to vehicle-treated control cells when fatty acids are provided as the primary energy source.

Troubleshooting Guide

Issue 1: High Variability in OCR Measurements Between Replicate Wells

High variability between replicate wells can mask the true effect of this compound.

Potential CauseRecommended SolutionKey Considerations
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a multichannel or repeater pipette for accurate and consistent dispensing of cell suspension into each well.The optimal seeding density is cell-type dependent and should be determined empirically to achieve a consistent monolayer.
Edge Effects Avoid using the outer wells of the microplate, which are prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water to create a humidity barrier.This is especially critical for experiments with long incubation times.
Pipetting Errors Calibrate pipettes regularly. When adding this compound or other reagents, ensure the pipette tip is below the surface of the medium to prevent bubble formation, which can interfere with optical readings.Use reverse pipetting for viscous solutions.
Inconsistent Washing Steps Perform washing steps gently to avoid detaching cells. Use a multichannel pipette to add and remove media from the side of the wells consistently.Cell detachment will lead to lower OCR and higher variability.
Issue 2: Low Basal or this compound-Induced OCR (Weak Signal)

A low OCR can make it difficult to detect a statistically significant effect of this compound.

Potential CauseRecommended SolutionKey Considerations
Sub-optimal Cell Health or Number Ensure cells are healthy and in the logarithmic growth phase. Increase cell seeding density, but avoid over-confluence which can negatively impact metabolism.Perform a cell density titration to find the optimal number of cells per well for your specific cell type.
Insufficient Substrate Availability Optimize the concentration of the fatty acid substrate (e.g., palmitate-BSA, typically 50-200 µM) and L-carnitine (typically 0.5 mM).The optimal concentrations are cell-type dependent and should be determined empirically.
Competition from Other Energy Substrates To maximize reliance on FAO, deplete endogenous energy stores by pre-incubating cells in a low-glucose and low-serum medium prior to the assay.A glucose deprivation step can increase cellular dependence on FAO.
Low PPARδ Expression in Cell Line Confirm that your chosen cell line expresses PPARδ at a sufficient level for this compound to elicit a response. This can be checked via qPCR or Western blot.If PPARδ expression is low, consider using a different cell line or a transient transfection to overexpress PPARδ.
Issue 3: Inconsistent or No Response to this compound Treatment

This could be due to issues with the compound itself or the experimental conditions.

Potential CauseRecommended SolutionKey Considerations
This compound Degradation Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.This compound is a small molecule and should be stable, but improper storage can lead to degradation.
Incorrect this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.The effective concentration can vary between different cell types.
Insufficient Incubation Time Optimize the incubation time with this compound. As this compound acts through transcriptional changes, a longer pre-incubation time (e.g., 24 hours) may be necessary to observe a significant effect on FAO.The time required to see changes in gene expression and subsequent protein activity can vary.
Off-Target Effects of High Concentrations High concentrations of PPAR agonists can sometimes lead to off-target effects that may interfere with the assay.Stick to the optimal concentration determined from your dose-response studies.

Data Presentation

The following table represents hypothetical but expected quantitative data from a successful this compound fatty acid oxidation assay. Actual results may vary depending on the cell type and experimental conditions.

Treatment GroupBasal OCR (pmol/min)OCR after Palmitate Injection (pmol/min)% Increase in FAO-driven OCR
Vehicle Control50 ± 5150 ± 15200%
This compound (1 µM) 60 ± 7240 ± 25300%
Etomoxir (40 µM)45 ± 655 ± 822%

OCR values are represented as mean ± standard deviation. Etomoxir is an inhibitor of CPT1 and serves as a negative control for FAO.

Experimental Protocols

Seahorse XF Fatty Acid Oxidation Assay for this compound

This protocol is adapted for a Seahorse XF96 Analyzer.

Materials:

  • This compound

  • Seahorse XF96 cell culture microplates

  • XF Calibrant

  • Assay Medium (e.g., XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate (B1213749) as required for your cell type)

  • Substrate: Palmitate-BSA conjugate

  • L-Carnitine

  • Control compounds: Vehicle (e.g., DMSO), Etomoxir

  • Mitochondrial stress test compounds (optional): Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF96 microplate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a CO2 incubator.

  • This compound Treatment:

    • The following day, treat the cells with the desired concentrations of this compound or vehicle control.

    • Incubate for a predetermined time (e.g., 24 hours) to allow for transcriptional changes.

  • Seahorse XF Analyzer Preparation:

    • Hydrate the sensor cartridge with XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the cell culture medium.

    • Wash the cells twice with pre-warmed assay medium (containing L-carnitine).

    • Add the final volume of assay medium to each well.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Assay Execution:

    • Load the hydrated sensor cartridge with the compounds to be injected (e.g., palmitate-BSA, oligomycin, FCCP, rotenone/antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell plate in the analyzer and initiate the assay protocol.

    • A typical injection strategy would be:

      • Baseline measurement.

      • Injection of palmitate-BSA to measure the FAO rate.

      • (Optional) Injections of mitochondrial stress test compounds to assess mitochondrial function.

Data Analysis:

  • The Seahorse XF software will calculate the OCR in real-time.

  • Compare the OCR in this compound-treated wells to the vehicle control wells after the addition of palmitate to determine the effect on FAO.

Visualizations

This compound Signaling Pathway

Bocidelpar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion This compound This compound PPARd_RXR_inactive PPARδ/RXR (Inactive) This compound->PPARd_RXR_inactive Binds to PPARδ PPARd_RXR_active PPARδ/RXR/Bocidelpar (Active Complex) PPARd_RXR_inactive->PPARd_RXR_active Activation PPRE PPRE PPARd_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1, PDK4) PPRE->Target_Genes Initiates FAO Increased Fatty Acid Oxidation Target_Genes->FAO Leads to Troubleshooting_Workflow Start Inconsistent FAO Assay Results Check_Variability High Variability between Replicates? Start->Check_Variability Check_Signal Low OCR Signal? Check_Variability->Check_Signal No Variability_Solutions Review Cell Seeding Technique, Check for Edge Effects, Calibrate Pipettes, Standardize Washing Steps Check_Variability->Variability_Solutions Yes Check_Response No/Inconsistent Response to this compound? Check_Signal->Check_Response No Signal_Solutions Optimize Cell Density, Titrate Substrate Concentrations, Implement Glucose Deprivation, Verify PPARδ Expression Check_Signal->Signal_Solutions Yes Response_Solutions Prepare Fresh this compound, Perform Dose-Response, Optimize Incubation Time, Check for Off-Target Effects Check_Response->Response_Solutions Yes End Consistent Results Check_Response->End No Variability_Solutions->End Signal_Solutions->End Response_Solutions->End

References

Technical Support Center: Interpreting Complex Data from Mitochondrial Respiration Assays with Bocidelpar

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bocidelpar in mitochondrial respiration assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate your experiments and interpret your data effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ASP0367) is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] PPARδ is a nuclear receptor that plays a crucial role in regulating cellular energy metabolism.[2] Activation of PPARδ by this compound is thought to increase the transcription of genes involved in fatty acid oxidation (FAO) and promote mitochondrial biogenesis.[1] This action is intended to improve mitochondrial function and restore ATP production, particularly in the context of mitochondrial diseases.[1]

Q2: What are the expected effects of this compound on mitochondrial respiration?

A2: Treatment with a PPARδ agonist like this compound is expected to increase mitochondrial fatty acid oxidative capacity.[1] In human myotubes, a similar PPARδ agonist (GW501516) has been shown to increase oleic acid oxidation and mitochondrial oxidative capacity by approximately two-fold.[1] Therefore, in a mitochondrial stress test, you might observe an increase in basal and maximal respiration, as well as an enhanced spare respiratory capacity, particularly when fatty acids are the primary substrate.

Q3: How does this compound affect substrate utilization?

A3: A key effect of PPARδ activation is a metabolic shift towards preferential utilization of fatty acids over glucose.[1] Studies with similar PPARδ agonists have demonstrated a reduction in glucose uptake and oxidation.[1] This is an important consideration when designing your experiments, as the composition of your assay medium (i.e., the availability of glucose and fatty acids) will significantly influence the observed effects of this compound.

Q4: What are the key target genes of this compound?

A4: this compound upregulates the expression of several PPARδ target genes involved in fatty acid metabolism and transport. Following single or multiple doses, an increase in the expression of genes such as ABCA1, ACAA2, ACADVL, CPT1A, PDK4, and SLC25A20 has been observed.

This compound Signaling Pathway

Bocidelpar_Signaling_Pathway This compound This compound PPARd_RXR PPARδ/RXR Heterodimer This compound->PPARd_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR->PPRE Binds to Target_Genes Target Genes (e.g., CPT1A, PDK4) PPRE->Target_Genes FAO Fatty Acid Oxidation (FAO) Target_Genes->FAO Increases Mito_Biogenesis Mitochondrial Biogenesis Target_Genes->Mito_Biogenesis Promotes ATP ATP Production FAO->ATP Drives Mito_Biogenesis->ATP

Caption: this compound activates the PPARδ/RXR heterodimer, leading to increased transcription of genes that promote fatty acid oxidation and mitochondrial biogenesis, ultimately enhancing ATP production.

Troubleshooting Guide for Mitochondrial Respiration Assays with this compound

This guide addresses common issues encountered during mitochondrial stress tests (e.g., Seahorse XF assays) when investigating the effects of this compound.

General Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding, edge effects, pipetting errors.Ensure a homogenous cell suspension before and during plating. Avoid using the outer wells of the microplate. Calibrate pipettes regularly and ensure proper pipetting technique.
Low Oxygen Consumption Rate (OCR) and poor response to mitochondrial stressors Insufficient cell number, unhealthy cells, suboptimal substrate concentrations.Optimize cell seeding density for your cell type. Ensure cells are healthy and in the logarithmic growth phase. Titrate substrate concentrations (e.g., glucose, pyruvate, glutamine, fatty acids) to ensure they are not limiting.
Low response to FCCP (uncoupler) Suboptimal FCCP concentration, unhealthy cells.The optimal FCCP concentration is cell-type dependent and should be determined empirically by performing a titration experiment. A concentration that is too low will not elicit a maximal response, while a concentration that is too high can be toxic and inhibit respiration.
Unexpected Extracellular Acidification Rate (ECAR) changes Changes in glycolytic activity, CO2 effects.Ensure the use of bicarbonate-free assay medium to accurately measure glycolytic proton efflux. Consider that changes in OCR can influence ECAR due to the Crabtree effect or a metabolic shift.
This compound-Specific Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No significant increase in OCR after this compound treatment Insufficient incubation time, inappropriate substrate conditions, low PPARδ expression in the cell model.This compound's effects are mediated by changes in gene expression, which requires time. Consider pre-incubating cells with this compound for an appropriate duration (e.g., 24-48 hours) before the assay. Since this compound promotes FAO, ensure that the assay medium contains an adequate supply of fatty acids (e.g., palmitate-BSA conjugate) and L-carnitine. Verify that your cell model expresses sufficient levels of PPARδ.
Decreased OCR with this compound treatment Off-target effects at high concentrations, cellular toxicity.Perform a dose-response experiment to determine the optimal concentration of this compound for your cell type. High concentrations may lead to cellular stress or toxicity, confounding the results.
Variability in the magnitude of this compound's effect Differences in cell passage number, confluency, or metabolic state.Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding for consistent confluency. The metabolic state of the cells can influence their response to PPARδ activation.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density for your cell type. Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

  • This compound Treatment: The following day, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with this compound for a sufficient duration to allow for changes in gene expression (typically 24-48 hours).

Mitochondrial Stress Test Protocol
  • Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Prepare the assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, or a fatty acid-based medium for FAO studies). Adjust the pH to 7.4 and warm to 37°C.

  • Medium Exchange: Remove the cell culture medium from the microplate and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well.

  • Equilibration: Incubate the cell plate in a non-CO2 incubator at 37°C for 30-60 minutes to allow the temperature and pH to equilibrate.

  • Load Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the mitochondrial stressors (e.g., oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A) at optimized concentrations.

  • Run Assay: Calibrate the sensor cartridge and run the mitochondrial stress test on the Seahorse XF Analyzer.

Fatty Acid Oxidation (FAO) Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the mitochondrial stress test, treating cells with this compound for the desired duration.

  • Prepare FAO Assay Medium: Prepare a base medium (e.g., KHB supplemented with 2.5 mM glucose, 0.5 mM L-carnitine, and 5 mM HEPES, pH 7.4). For the final assay medium, add a palmitate-BSA conjugate.

  • Medium Exchange and Equilibration: Wash the cells with the FAO assay medium and incubate in a non-CO2 incubator at 37°C for 30-60 minutes.

  • Load Sensor Cartridge: Load the injector ports with etomoxir (B15894) (a CPT1 inhibitor) to measure FAO-dependent respiration, followed by other mitochondrial stressors as needed.

  • Run Assay: Calibrate the sensor cartridge and perform the assay to measure the oxygen consumption rate in response to the fatty acid substrate and inhibitors.

Expected Quantitative Data with this compound Treatment

The following table provides an example of expected changes in mitochondrial respiration parameters based on studies with similar PPARδ agonists. Actual results may vary depending on the cell type, experimental conditions, and this compound concentration.

Parameter Control (Vehicle) This compound-Treated Expected Change
Basal Respiration (OCR, pmol/min) 100 ± 10150 ± 15~50% increase
Maximal Respiration (OCR, pmol/min) 200 ± 20300 ± 25~50-100% increase[1]
Spare Respiratory Capacity (%) 100 ± 15150 ± 20~50% increase
ATP Production (OCR, pmol/min) 80 ± 8120 ± 12~50% increase
Fatty Acid Oxidation-dependent Respiration (OCR, pmol/min) 50 ± 5100 ± 10~100% increase[1]

Note: The values in this table are illustrative. It is essential to establish baseline values for your specific experimental system.

Experimental Workflow for a this compound Study

Bocidelpar_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation A1 Optimize Cell Seeding Density B1 Seed Cells in XF Microplate A1->B1 A2 Determine Optimal This compound Concentration (Dose-Response) B2 Treat with this compound (24-48h) A2->B2 B1->B2 B3 Prepare Assay Medium and Stressor Injections B2->B3 B4 Run Seahorse XF Mitochondrial Stress Test or FAO Assay B3->B4 C1 Calculate OCR and ECAR Parameters B4->C1 C2 Normalize Data (e.g., to cell number) C1->C2 C3 Statistical Analysis C2->C3 D1 Compare this compound-treated to Vehicle Control C3->D1 D2 Correlate with Gene Expression or Other Endpoint Data D1->D2

Caption: A typical workflow for investigating the effects of this compound on mitochondrial respiration using a Seahorse XF Analyzer, from initial optimization to data interpretation.

References

Technical Support Center: Ensuring Reproducibility in Bocidelpar Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bocidelpar (also known as ASP0367 or MA-0211). This resource is designed to assist researchers, scientists, and drug development professionals in achieving reproducible and reliable results in experiments involving this selective peroxisome proliferator-activated receptor δ (PPARδ) modulator. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, orally active small molecule modulator of the peroxisome proliferator-activated receptor δ (PPARδ).[1][2] Its mechanism of action involves binding to and activating PPARδ, a nuclear hormone receptor that functions as a transcription factor.[1][3][4] Upon activation, PPARδ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[5][6] This binding initiates the transcription of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy homeostasis.[2][3]

Q2: What are the key downstream target genes of this compound?

A2: Treatment with this compound leads to the upregulation of several PPARδ target genes. Key target genes that have been identified include those involved in fatty acid metabolism and mitochondrial function, such as:

  • ABCA1 (ATP Binding Cassette Subfamily A Member 1)

  • ACAA2 (Acetyl-CoA Acyltransferase 2)

  • ACADVL (Acyl-CoA Dehydrogenase, Very Long Chain)

  • CPT1A (Carnitine Palmitoyltransferase 1A)

  • PDK4 (Pyruvate Dehydrogenase Kinase 4)

  • SLC25A20 (Solute Carrier Family 25 Member 20)[1][2]

Q3: How should this compound be stored to ensure its stability?

A3: Proper storage of this compound is critical for maintaining its activity and ensuring experimental reproducibility. For stock solutions, the following storage conditions are recommended:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Data sourced from MedchemExpress product information.[2]

It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.

Troubleshooting Guides

In Vitro Cell-Based Assays

Q4: I am not observing the expected upregulation of PPARδ target genes in my cell culture experiments. What could be the issue?

A4: Several factors could contribute to a lack of response in your in vitro experiments. Consider the following troubleshooting steps:

  • This compound Concentration and Incubation Time: The optimal concentration and treatment duration can vary between cell types.

    • Concentration Range: Based on studies with other selective PPARδ agonists like GW501516, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro experiments.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

    • Incubation Time: Gene expression changes can be observed within a few hours of treatment. A time-course experiment (e.g., 6, 12, 24, and 48 hours) is recommended to identify the optimal incubation period for maximal target gene induction.

  • Cell Line Considerations: Ensure that your chosen cell line expresses sufficient levels of PPARδ. Skeletal muscle cells, myotubes, macrophages, and fibroblasts are known to express PPARδ.[1][8][9]

  • Compound Stability in Media: While generally stable, ensure that your cell culture media components do not interfere with this compound's activity.

  • Control Experiments: Always include a vehicle control (e.g., DMSO) and a positive control (if available, another known PPARδ agonist) in your experimental setup.

Q5: My cell viability assay results are inconsistent after this compound treatment. How can I troubleshoot this?

A5: Inconsistent cell viability results can stem from several sources. Here are some troubleshooting tips for common assays like the MTT assay:

  • Assay Principle: The MTT assay measures metabolic activity, which is an indirect measure of cell viability.[10][11][12] this compound's mechanism of action involves altering cellular metabolism, which could potentially influence the assay readout.

  • Seeding Density: Ensure a consistent and optimal cell seeding density across all wells. Over-confluent or under-confluent cells can lead to variability.

  • Incubation Times: Standardize the incubation time with both this compound and the MTT reagent.

  • Solubilization: Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. Incomplete solubilization is a common source of error.

  • Alternative Assays: Consider using a complementary viability assay that measures a different cellular parameter, such as a dye exclusion assay (e.g., Trypan Blue) or a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH).

Gene Expression Analysis (qPCR)

Q6: I am having trouble with the reproducibility of my qPCR results for this compound's target genes. What should I check?

A6: Reproducibility in qPCR is dependent on a meticulous workflow. Here are some key areas to troubleshoot:

  • RNA Quality: Ensure high-quality, intact RNA is extracted from your samples. Check the RNA integrity number (RIN) if possible.

  • Reverse Transcription: Use a consistent amount of RNA for cDNA synthesis across all samples and include no-RT controls to check for genomic DNA contamination.

  • Primer Design and Validation: Use validated primers for your target genes and reference genes. Ensure primer efficiency is between 90-110%.

  • Reference Gene Selection: Select stable reference genes that are not affected by this compound treatment in your experimental system.

  • Data Analysis: Use a consistent method for data analysis, such as the ΔΔCt method, and clearly define your controls.[13]

Mitochondrial Function Assays

Q7: I am using a Seahorse XF Analyzer to measure changes in mitochondrial respiration after this compound treatment, but my results are variable. What are some common pitfalls?

A7: Seahorse assays are sensitive and require careful optimization. Here are some troubleshooting tips:

  • Cell Seeding: Ensure a uniform cell monolayer. Inconsistent cell numbers across wells is a major source of variability.

  • Oxygen Depletion: If you observe a rapid, linear drop in oxygen levels, your cells may be consuming oxygen faster than the instrument can re-oxygenate, leading to inaccurate readings.[14] This can be addressed by reducing the cell seeding density.

  • Drug Concentration: Optimize the concentrations of mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone (B1679576)/antimycin A) for your specific cell type to ensure a robust response.[15]

  • Non-Mitochondrial Respiration: Always correct for non-mitochondrial oxygen consumption by measuring the residual oxygen consumption rate after the addition of rotenone and antimycin A.[16]

Experimental Protocols & Methodologies

General Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., C2C12 myoblasts, primary human skeletal muscle cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or cell viability assays).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression
  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a standard RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a suitable qPCR master mix, cDNA template, and primers for the target genes (e.g., ABCA1, ACAA2) and a stable reference gene.

  • Data Analysis: Analyze the raw Ct values using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated samples relative to the vehicle control.[13]

Cell Viability (MTT) Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations for the desired duration.

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[10][11][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

PPAR_Signaling_Pathway This compound This compound PPARd PPARδ This compound->PPARd Activates PPARd_RXR PPARδ-RXR Heterodimer PPARd->PPARd_RXR RXR RXR RXR->PPARd_RXR PPRE PPRE (Promoter Region) PPARd_RXR->PPRE Binds to TargetGenes Target Gene Transcription (ABCA1, ACAA2, etc.) PPRE->TargetGenes Initiates Mitochondrial_Biogenesis Mitochondrial Biogenesis TargetGenes->Mitochondrial_Biogenesis FAO Fatty Acid Oxidation TargetGenes->FAO

Caption: this compound-mediated activation of the PPARδ signaling pathway.

Experimental_Workflow_qPCR cluster_cell_culture Cell Culture & Treatment cluster_rna_cDNA Sample Preparation cluster_qPCR_analysis qPCR & Data Analysis Cell_Seeding 1. Seed Cells Bocidelpar_Treatment 2. Treat with this compound (or Vehicle) Cell_Seeding->Bocidelpar_Treatment RNA_Extraction 3. RNA Extraction Bocidelpar_Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR 5. qPCR with primers for target & reference genes cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt) & Fold Change Calculation qPCR->Data_Analysis

Caption: Workflow for analyzing target gene expression after this compound treatment.

Logical_Relationship_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions No_Effect No/Low Upregulation of Target Genes Concentration Suboptimal Concentration/Time No_Effect->Concentration Cell_Line Low PPARδ Expression in Cell Line No_Effect->Cell_Line Reagent_Issue Degraded this compound Stock No_Effect->Reagent_Issue qPCR_Issue qPCR Assay Problems No_Effect->qPCR_Issue Dose_Response Perform Dose-Response & Time-Course Concentration->Dose_Response Validate_Cells Validate PPARδ Expression Cell_Line->Validate_Cells Fresh_Stock Prepare Fresh Stock Solution Reagent_Issue->Fresh_Stock Optimize_qPCR Optimize qPCR (Primers, RNA Quality) qPCR_Issue->Optimize_qPCR

Caption: Troubleshooting logic for lack of this compound effect on target genes.

References

Adjusting Bocidelpar treatment duration for optimal gene expression changes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Development of Bocidelpar (ASP0367) was discontinued (B1498344) in April 2024.[1] This information is intended for research and informational purposes only.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of this compound, with a specific focus on adjusting treatment duration to achieve optimal gene expression changes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound (also known as ASP0367 or MA-0211) is a selective, orally active peroxisome proliferator-activated receptor δ (PPARδ) modulator.[2] By activating PPARδ, which is highly expressed in skeletal muscle, this compound initiates the transcription of genes involved in fatty acid oxidation and mitochondrial biogenesis.[1][2] This action is intended to improve mitochondrial function.[2]

Q2: Which genes are known to be upregulated by this compound?

A2: this compound has been shown to upregulate the expression of several PPARδ target genes. In a phase 1 study, dose-dependent upregulation of six specific genes was observed in the blood after single and multiple doses. These genes are involved in fatty acid oxidation and mitochondrial metabolic pathways.

Target GeneFunction Category
ABCA1 Lipid Metabolism
ACAA2 Fatty Acid Oxidation
ACADVL Fatty Acid Oxidation
CPT1A Fatty Acid Oxidation
PDK4 Glucose Metabolism Regulation
SLC25A20 Mitochondrial Transport

Q3: What is a recommended starting point for this compound treatment duration in in vitro experiments?

A3: Based on pharmacokinetic data from a phase 1 clinical trial, a steady state of this compound was reached after 4 days of once-daily dosing in healthy adults. For initial in vitro experiments, a 24- to 96-hour treatment duration is a reasonable starting range to observe significant changes in target gene expression. However, the optimal duration will depend on the cell type, this compound concentration, and the specific genes of interest. A time-course experiment is highly recommended to determine the optimal treatment time for your specific experimental model.

Q4: How does treatment duration relate to the dose of this compound?

A4: The upregulation of PPARδ target genes by this compound is both treatment- and dose-dependent. This means that both the length of exposure and the concentration of the drug will influence the magnitude of the change in gene expression. At a given concentration, a longer treatment duration may lead to a greater change in gene expression, up to a certain point where the effect may plateau. A dose-response experiment at a fixed time point should be conducted in parallel with a time-course experiment to identify the optimal concentration and duration.

Troubleshooting Guides

Guide 1: How to Perform a Time-Course Experiment to Determine Optimal this compound Treatment Duration

This guide outlines the steps to identify the optimal treatment duration for achieving maximal or desired changes in the expression of target genes.

Objective: To determine the time point at which this compound treatment results in the most significant and stable change in the expression of target genes (e.g., PDK4, CPT1A) in a specific cell line.

Workflow:

G cluster_0 Experimental Setup cluster_1 Sample Processing cluster_2 Data Analysis A 1. Cell Seeding & Culture Seed cells at a consistent density to ensure they are in the log growth phase. B 2. This compound Treatment Treat cells with a predetermined concentration of this compound. A->B C 3. Time Point Collection Harvest cells at multiple time points (e.g., 0, 6, 12, 24, 48, 72 hours). B->C D 4. RNA Extraction Isolate total RNA from each time point sample. C->D E 5. cDNA Synthesis Reverse transcribe RNA to cDNA. D->E F 6. qPCR Analysis Quantify the expression of target and housekeeping genes. E->F G 7. Data Interpretation Calculate relative gene expression (e.g., using ΔΔCt method) and plot against time. F->G H 8. Optimal Duration Identified Determine the time point with peak or plateau of gene expression. G->H

Caption: Workflow for a time-course experiment.

Issue: No significant change in gene expression is observed at any time point.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: Perform a dose-response experiment with a range of this compound concentrations (e.g., 1 nM to 10 µM) at a fixed, long-duration time point (e.g., 48 or 72 hours) to determine the effective concentration range in your cell model.

  • Possible Cause 2: The chosen cell line does not express sufficient levels of PPARδ.

    • Solution: Verify the expression of PPARδ in your cell line using qPCR or Western blot. If expression is low, consider using a different cell line known to have higher PPARδ expression (e.g., skeletal muscle cells).

  • Possible Cause 3: The selected time points are too early.

    • Solution: Extend the time course to include later time points (e.g., 96 hours). Changes in gene expression due to transcriptional activation can take time to accumulate.

Issue: Gene expression peaks early and then declines.

  • Possible Cause: Cellular adaptation or negative feedback mechanisms.

    • Solution: This may represent the true biological response. The optimal treatment duration would be at the peak of expression. If a sustained response is required, consider alternative experimental designs, such as repeated dosing.

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound-Mediated Gene Expression in C2C12 Myotubes

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

    • When cells reach 80-90% confluency, switch to differentiation medium (DMEM with 2% horse serum) to induce myotube formation. Differentiate for 4-6 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound in differentiation medium to the final desired concentration (e.g., 1 µM). Include a vehicle control (DMSO) at the same final concentration.

    • Treat differentiated myotubes for a series of time points: 0 hours (baseline), 6, 12, 24, 48, and 72 hours.

  • RNA Extraction:

    • At each time point, wash cells with PBS and lyse them directly in the culture dish using a lysis buffer (e.g., from an RNA extraction kit).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for your target genes (PDK4, CPT1A) and a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the relative change in gene expression compared to the 0-hour time point using the ΔΔCt method (ΔΔCt = ΔCtsample - ΔCtcontrol; Fold Change = 2-ΔΔCt).

    • Plot the fold change in gene expression against the treatment duration.

Signaling Pathway and Logic Diagrams

G This compound This compound PPAR PPARδ Receptor (in Nucleus) This compound->PPAR activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (on DNA) RXR->PPRE binds to Genes Target Gene Transcription (ABCA1, ACAA2, PDK4, etc.) PPRE->Genes initiates Response Increased Mitochondrial Biogenesis & FAO Genes->Response

Caption: this compound signaling pathway.

G cluster_0 Input Variables cluster_1 Biological Response cluster_2 Observed Outcome Duration Treatment Duration Activation PPARδ Activation Level Duration->Activation Concentration This compound Concentration Concentration->Activation Expression Target Gene Expression Activation->Expression Low Low Expression (Sub-optimal) Expression->Low if duration/conc. too low Optimal Optimal Expression (Peak or Plateau) Expression->Optimal if duration/conc. are optimal Decline Declining Expression (Cellular Adaptation) Expression->Decline if duration is too long

Caption: Logic of optimizing this compound treatment.

References

Potential confounding factors in Bocidelpar animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Bocidelpar (ASP0367) in animal studies. The information is intended for scientists and drug development professionals to anticipate and address potential confounding factors during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective and orally active peroxisome proliferator-activated receptor delta (PPARδ) modulator.[1][2] Its primary mechanism involves the activation of the PPARδ signaling pathway. This activation upregulates the expression of target genes responsible for fatty acid oxidation and mitochondrial biogenesis, such as ABCA1 and ACAA2.[1] The intended therapeutic effect is to enhance mitochondrial function and improve conditions associated with mitochondrial dysfunction, such as primary mitochondrial myopathy (PMM) and Duchenne muscular dystrophy (DMD).[1]

Q2: What are the known metabolic pathways and elimination routes for this compound in preclinical models?

Preclinical data indicate that this compound exhibits high plasma protein binding, primarily to serum albumin.[3] The principal route of elimination is through hepatic metabolism, mediated by glucuronosyltransferases (UGTs), specifically UGT1A3, UGT1A8, and UGT1A9.[3] Several cytochrome P450 (CYP) enzymes, including CYP3A4, CYP3A5, CYP2C8, and CYP2C19, are also involved in its metabolism.[3] Notably, renal excretion of this compound is minimal.[3]

Q3: Are there known sex-based differences in the response to this compound in animal models?

The provided search results do not contain specific information regarding sex-based differences in the response to this compound in animal studies. This represents a potential confounding factor that should be considered in experimental design. It is recommended to include both male and female animals in study cohorts to investigate any potential sex-specific effects on efficacy and safety.

Q4: What was the development status of this compound?

The development of this compound (ASP0367) for the treatment of primary mitochondrial myopathies was discontinued (B1498344) by Astellas Pharma as of April 2024.[2]

Troubleshooting Guide: Potential Confounding Factors

Metabolic and Physiological Confounders
Confounding FactorPotential Impact on Study OutcomesMitigation Strategies
Dietary Composition Variations in dietary fat content can influence fatty acid metabolism, potentially masking or exaggerating the effects of a PPARδ modulator like this compound.Standardize the diet for all animal cohorts. Ensure the diet composition is well-documented and consistent across all experimental groups.
Animal Strain and Genetic Background Different animal strains can have inherent variations in metabolic rates, mitochondrial function, and drug metabolism, leading to variability in response to this compound.Use a single, well-characterized animal strain for the study. Report the specific strain used in all publications.
Gut Microbiome The gut microbiome can influence drug metabolism and systemic inflammation, which may impact the pharmacokinetics and pharmacodynamics of this compound.Consider co-housing animals or using other methods to normalize the gut microbiome across experimental groups.
Underlying Health Status The presence of underlying health conditions, other than the one being modeled, can affect drug metabolism and overall physiological response.Perform thorough health screening of all animals prior to study initiation. Exclude animals with signs of illness or other pathologies.
Experimental Design and Procedural Confounders
Confounding FactorPotential Impact on Study OutcomesMitigation Strategies
Route and Timing of Administration The oral bioavailability and pharmacokinetics of this compound can be influenced by the formulation and the timing of administration relative to feeding.Standardize the administration protocol, including the vehicle, volume, and time of day. For oral gavage, ensure consistent timing relative to the animals' light/dark and feeding cycles.
Exercise and Activity Levels As this compound targets muscle function and mitochondrial biogenesis, variations in spontaneous or forced activity levels can significantly impact study endpoints.House animals in a controlled environment with standardized enrichment. If exercise is part of the experimental model, ensure the protocol is applied consistently to all groups.
Stress Handling and procedural stress can induce physiological changes that may confound the effects of this compound on metabolic and inflammatory pathways.Acclimate animals to handling and experimental procedures before the study begins. Minimize stress during dosing and sample collection.
Assay Variability Technical variability in assays used to measure gene expression, mitochondrial function, or other endpoints can obscure true biological effects.Use standardized and validated assays. Include appropriate positive and negative controls in all assays. Perform assays for all samples in a blinded manner.

Experimental Protocols

General Protocol for a this compound Animal Study

This protocol provides a general framework. Specific details such as animal model, dose, and duration will need to be optimized for the specific research question.

  • Animal Model: Select a relevant animal model for the disease under investigation (e.g., a genetic model of mitochondrial myopathy).

  • Acclimation: Acclimate animals to the housing facility and experimental conditions for at least one week prior to the start of the study.

  • Randomization: Randomize animals into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound) using a blinded method.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer this compound or vehicle via oral gavage once daily at a consistent time.

  • Monitoring: Monitor animals daily for clinical signs of toxicity or adverse effects. Record body weight at regular intervals.

    • Gene Expression Analysis (qRT-PCR): Measure the expression of PPARδ target genes (ABCA1, ACAA2, CPT1B, etc.).

    • Mitochondrial Function Assays: Assess mitochondrial respiration, ATP production, and enzyme activities in isolated mitochondria or tissue homogenates.

    • Histology: Perform histological analysis of muscle tissue to assess muscle fiber size, morphology, and any pathological changes.

    • Functional Tests: Conduct functional assessments relevant to the animal model, such as grip strength or treadmill exercise capacity.

Visualizations

This compound Signaling Pathway

Bocidelpar_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound PPARd_RXR PPARδ/RXR Heterodimer This compound->PPARd_RXR Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR->PPRE Binds to Target_Genes Target Genes (e.g., ABCA1, ACAA2) PPRE->Target_Genes Promotes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins mRNA->Proteins FAO Increased Fatty Acid Oxidation Proteins->FAO Mito_Bio Increased Mitochondrial Biogenesis Proteins->Mito_Bio

Caption: this compound activates the PPARδ/RXR heterodimer, leading to increased transcription of target genes.

Experimental Workflow for a this compound Animal Study

Experimental_Workflow start Start animal_model Select Animal Model start->animal_model acclimation Acclimation (1 week) animal_model->acclimation randomization Randomization (Vehicle, Low Dose, High Dose) acclimation->randomization treatment Daily Treatment (Oral Gavage) randomization->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring functional_tests Functional Tests (e.g., Grip Strength) monitoring->functional_tests endpoint Endpoint Collection (Tissues, Blood) functional_tests->endpoint analysis Data Analysis (Gene Expression, Histology, etc.) endpoint->analysis end End analysis->end

Caption: A typical experimental workflow for conducting a preclinical study with this compound.

References

Addressing variability in mdx mouse response to Bocidelpar

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Bocidelpar in preclinical studies with the mdx mouse model of Duchenne muscular dystrophy (DMD). This resource provides troubleshooting guidance and answers to frequently asked questions to help address the inherent variability in this model and ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to address common issues encountered during in vivo experiments with this compound in mdx mice.

Q1: We are observing high variability in the functional outcomes (e.g., grip strength, treadmill performance) between our this compound-treated mdx mice. What could be the cause?

A1: High variability in functional outcomes in mdx mice is a well-documented challenge. Several factors can contribute to this, and it's crucial to control for them as much as possible in your experimental design.

  • Genetic Background: The phenotype of mdx mice can vary significantly depending on the genetic background. For instance, mdx mice on a DBA/2J background (D2-mdx) exhibit a more severe phenotype with earlier onset of muscle weakness and cardiac dysfunction compared to the more commonly used C57BL/10ScSn-Dmdmdx (B10-mdx) strain. Ensure you are using a consistent and well-characterized genetic background for all your experimental and control groups.

  • Age of Mice: The pathology in mdx mice is age-dependent. A critical period of muscle degeneration and regeneration occurs around 3-8 weeks of age. As the mice get older, the pathology can progress with increased fibrosis. It is essential to start treatment and perform functional assessments at consistent ages across all experimental groups.

  • Exercise Protocols: The type, intensity, and duration of exercise can significantly impact the dystrophic phenotype and the response to therapeutic interventions. Even minor variations in exercise regimens can lead to divergent results. Standardize your exercise protocol and ensure all mice perform a comparable amount of work. For treadmill exercise, consider a protocol of 30 minutes of running at 12 m/min, twice a week.[1] Voluntary wheel running can also be used, but be aware that the amount of running can vary between individual mice.

  • Handling and Acclimatization: Stress from handling can influence physiological responses. Ensure all mice are properly acclimated to the experimental procedures and housing conditions before starting the study. Consistent handling by the same personnel can also help reduce variability.

Q2: Our this compound-treated mdx mice are not showing a significant improvement in muscle histology (e.g., reduced inflammation, fibrosis) compared to the vehicle-treated group. What should we check?

A2: A lack of histological improvement could be due to several factors related to the drug's administration and the experimental timeline.

  • Dosage and Administration: Ensure that this compound is being administered at an effective dose and via an appropriate route. While specific preclinical data for this compound is not publicly available, studies with other PPARδ agonists like GW501516 have used oral gavage. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.

  • Treatment Duration: The duration of treatment may not be sufficient to induce significant histological changes. Consider extending the treatment period, especially if you are investigating chronic pathological features like fibrosis.

  • Timing of Assessment: The timing of tissue collection is critical. If you are looking for effects on acute inflammation, earlier time points might be more appropriate. For chronic changes like fibrosis, older mice and longer treatment durations are necessary.

  • Muscle Group Selection: Different muscle groups in mdx mice are affected to varying degrees. The diaphragm, for example, shows a more severe and progressive pathology compared to limb muscles. Ensure you are analyzing the appropriate muscle for the specific pathological feature you are investigating.

Q3: We are seeing inconsistent changes in serum creatine (B1669601) kinase (CK) levels in our this compound-treated mdx mice. How should we interpret this?

A3: Serum CK levels are a common biomarker for muscle damage in mdx mice, but they are also known to be highly variable.

  • Individual Variability: CK levels can vary significantly between individual mdx mice, even within the same experimental group.

  • Influence of Activity: Physical activity can cause transient spikes in CK levels. It is important to collect blood samples at a consistent time point relative to any exercise or functional testing.

  • Age-Related Changes: Baseline CK levels in mdx mice can change with age.

  • Interpretation with Other Readouts: Due to its high variability, serum CK should not be used as a sole endpoint. It is best interpreted in conjunction with other functional and histological data to get a comprehensive understanding of the treatment effect.

Quantitative Data from Preclinical Studies with PPARδ Modulators in mdx Mice

While specific quantitative data for this compound in mdx mice is limited in publicly available literature, the following tables summarize representative data from studies using other selective PPARδ modulators, which can serve as a useful reference for expected effect sizes and experimental design.

Table 1: Effects of GW501516 on Muscle Histology and Function in mdx Mice

ParameterTreatment GroupAge of MiceTreatment DurationOutcomeReference
Utrophin A Expression (Soleus Muscle)GW5015165-7 weeks4 weeks1.5-fold increase in fluorescence intensity[2]
IgM-positive Fibers (Soleus Muscle)GW5015165-7 weeks4 weeks9-fold reduction in intracellularly stained fibers[3]
Evans Blue Dye Permeable Fibers (Medial Hamstring)GW5015165-7 weeks4 weeks3-fold reduction in permeable myofibers[3]
Force Drop after Eccentric Contractions (EDL Muscle)GW5015165-7 weeks4 weeksSignificantly less force drop compared to vehicle[3]
Muscle InflammationGW50151612 weeks4 weeksDecrease in muscle inflammation[4]
Centrally Nucleated FibersGW50151612 weeks4 weeksDecrease in the number of fibers with central nuclei[4]

Table 2: Effects of GW0742 on Body Weight and Serum Parameters in Diet-Induced Obese AKR/J Mice (as a reference for PPARδ agonist effects)

ParameterTreatment GroupTreatment DurationOutcomeReference
Body WeightGW0742 (30 mg/kg)4 weeksSlight decrease in fat mass[5]
Food ConsumptionGW0742 (30 mg/kg)4 weeksSmall but statistically significant increase[5]
Serum Insulin (B600854)GW0742 (30 mg/kg)4 weeksSignificantly reduced circulating insulin levels[5]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to evaluating the efficacy of this compound in mdx mice, based on established protocols for PPARδ agonists.

Drug Administration (Oral Gavage)

This protocol is based on studies using other orally available PPARδ agonists in mice.

  • Preparation of Dosing Solution:

    • Determine the appropriate vehicle for this compound based on its solubility characteristics. Common vehicles include 0.5% carboxymethylcellulose (CMC) in water or a solution of DMSO and corn oil.

    • Prepare the dosing solution at the desired concentration. Ensure the solution is homogenous.

  • Animal Handling and Dosing:

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Carefully insert the needle into the esophagus and deliver the calculated volume of the dosing solution directly into the stomach. .

    • Monitor the animal for any signs of distress after dosing.

Treadmill Exercise Protocol

This protocol is a commonly used forced exercise regimen to exacerbate the dystrophic phenotype in mdx mice.[1]

  • Acclimatization:

    • Acclimate the mice to the treadmill for several days before starting the experiment. This can involve placing them on a stationary treadmill for a few minutes each day, followed by short periods of running at a low speed.

  • Exercise Regimen:

    • Set the treadmill speed to 12 m/min and the incline to 0 degrees.

    • Place the mice in individual lanes on the treadmill.

    • Run the mice for a total of 30 minutes.

    • This exercise is typically performed twice a week.

  • Monitoring:

    • Closely monitor the mice during the exercise session for signs of exhaustion or distress.

Grip Strength Measurement

This is a non-invasive test to assess limb muscle strength.

  • Apparatus:

    • Use a grip strength meter equipped with a wire grid or a horizontal bar.

  • Procedure:

    • Hold the mouse by the tail and allow it to grasp the grid or bar with its forelimbs or all four limbs.

    • Gently pull the mouse away from the meter in a horizontal plane until it releases its grip.

    • The meter will record the peak force exerted by the mouse.

    • Perform several consecutive measurements and average the results.

Histological Analysis of Muscle Tissue

This protocol outlines the steps for preparing muscle tissue for histological examination.

  • Tissue Collection and Freezing:

    • Euthanize the mouse and carefully dissect the desired muscle (e.g., gastrocnemius, tibialis anterior, diaphragm).

    • Mount the muscle on a piece of cork with optimal cutting temperature (OCT) compound.

    • Freeze the muscle by immersing it in isopentane (B150273) cooled with liquid nitrogen.

    • Store the frozen muscle at -80°C.

  • Cryosectioning:

    • Use a cryostat to cut transverse sections of the muscle at a thickness of 8-10 µm.

    • Mount the sections on glass slides.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology, including identification of centrally nucleated fibers, inflammatory infiltrates, and areas of necrosis and regeneration.

    • Masson's Trichrome Staining: To visualize and quantify collagen deposition (fibrosis).

Visualizations

This compound Signaling Pathway

Bocidelpar_Signaling_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Mitochondrial_Biogenesis Mitochondrial Biogenesis Target_Genes->Mitochondrial_Biogenesis Fatty_Acid_Oxidation Fatty Acid Oxidation Target_Genes->Fatty_Acid_Oxidation Muscle_Function Improved Muscle Function Mitochondrial_Biogenesis->Muscle_Function Fatty_Acid_Oxidation->Muscle_Function

Caption: this compound activates PPARδ, leading to downstream effects on gene transcription.

Experimental Workflow for Evaluating this compound in mdx Mice

Experimental_Workflow Start Start: mdx Mice Selection (Age & Genetic Background) Grouping Randomized Grouping (Vehicle vs. This compound) Start->Grouping Treatment Daily this compound/ Vehicle Administration (e.g., Oral Gavage) Grouping->Treatment Exercise Standardized Exercise Protocol (Optional) (e.g., Treadmill) Treatment->Exercise Functional_Tests Functional Assessments (e.g., Grip Strength, Treadmill Performance) Exercise->Functional_Tests Biomarker_Analysis Biomarker Analysis (e.g., Serum CK) Functional_Tests->Biomarker_Analysis Tissue_Collection Tissue Collection (e.g., Muscle, Heart) Biomarker_Analysis->Tissue_Collection Histology Histological Analysis (H&E, Trichrome) Tissue_Collection->Histology Data_Analysis Data Analysis and Interpretation Histology->Data_Analysis

Caption: A typical experimental workflow for preclinical evaluation in mdx mice.

Factors Contributing to Variability in mdx Mouse Response

Variability_Factors Variability Variability in mdx Mouse Response Genetic Genetic Background (e.g., C57BL/10 vs. DBA/2J) Variability->Genetic Age Age of Mice Variability->Age Sex Sex Variability->Sex Environment Environmental Factors (e.g., Housing, Diet) Variability->Environment Experimental Experimental Procedures (e.g., Exercise, Handling) Variability->Experimental

Caption: Key factors influencing the variability of the mdx mouse phenotype.

References

Validation & Comparative

A Comparative Analysis of the PPARδ Agonists Bocidelpar and GW501516: Efficacy, Safety, and Developmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective peroxisome proliferator-activated receptor delta (PPARδ) agonists: Bocidelpar (ASP0367) and GW501516 (Cardarine). While both compounds target the same nuclear receptor, their clinical development trajectories and ultimate fates have been starkly different. This analysis is based on available preclinical and clinical data to offer an objective overview of their efficacy, safety profiles, and the experimental protocols used in their evaluation.

Mechanism of Action: Targeting the PPARδ Pathway

Both this compound and GW501516 exert their effects by selectively activating the PPARδ receptor, a key regulator of cellular metabolism.[1][2] Activation of PPARδ leads to the recruitment of coactivators, such as PGC-1α, which in turn upregulates the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and energy homeostasis.[3][4] This shared mechanism underlies their investigation for various metabolic and muscle-related disorders.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_effects Downstream Effects Agonist PPARδ Agonist (this compound or GW501516) Receptor PPARδ Receptor Agonist->Receptor Binds and Activates Coactivator PGC-1α (Coactivator) Receptor->Coactivator Recruits GeneExpression Upregulation of Target Genes Coactivator->GeneExpression FAO Increased Fatty Acid Oxidation GeneExpression->FAO Mito Mitochondrial Biogenesis GeneExpression->Mito Energy Improved Energy Homeostasis GeneExpression->Energy

Figure 1: Simplified PPARδ signaling pathway activated by agonists like this compound and GW501516.

Preclinical and Clinical Efficacy: A Tale of Two Outcomes

The therapeutic potential of both agents was explored in a range of preclinical and clinical settings. However, the outcomes diverged significantly, with one failing on efficacy and the other on safety.

GW501516 (Cardarine): Promising Preclinical Data Marred by Safety Concerns

GW501516 demonstrated notable effects on metabolism and endurance in animal models. Studies in rodents showed that it could increase fatty acid oxidation in skeletal muscle, leading to enhanced running endurance.[5] In obese rhesus monkeys, GW501516 was shown to increase high-density lipoprotein (HDL) and lower very-low-density lipoprotein (VLDL). Despite these promising preclinical findings, clinical development was halted in 2007 after animal studies revealed that the compound caused rapid cancer development in several organs. Consequently, human efficacy data for GW501516 is limited.

GW501516 Preclinical Data Summary
Model Key Findings
Rodent ModelsIncreased running endurance, enhanced fatty acid oxidation in skeletal muscle, increased expression of PGC1α and PDK4.
Obese Rhesus MonkeysIncreased HDL cholesterol, decreased VLDL cholesterol.
This compound (ASP0367): Favorable Safety Profile but Insufficient Efficacy

This compound was developed to address mitochondrial dysfunction in diseases such as primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy. It progressed further in clinical trials than GW501516, with Phase 1 studies demonstrating that it was well-tolerated and showed dose-dependent effects on PPARδ target genes. However, the development of this compound was discontinued (B1498344) in April 2024 after a Phase 2/3 trial (MOUNTAINSIDE) in PMM failed to meet its prespecified criteria for efficacy.

This compound Clinical Trial Data Summary
Trial Phase Key Findings
Phase 1Well-tolerated in healthy adults, rapid absorption, dose-proportional bioavailability, and engagement of PPARδ target genes.
Phase 2/3 (MOUNTAINSIDE)Failed to demonstrate a significant improvement in functional measures (e.g., 6-minute walk test) in patients with PMM, leading to discontinuation of development.

Experimental Protocols

Representative Preclinical Experimental Workflow for GW501516 Endurance Study

The following diagram illustrates a typical experimental workflow for assessing the effect of a compound like GW501516 on running endurance in a rodent model.

GW501516_Workflow Start Animal Acclimatization Grouping Randomized Grouping (Vehicle vs. GW501516) Start->Grouping Dosing Daily Oral Gavage (e.g., 3-5 mg/kg for 3 weeks) Grouping->Dosing Training Optional: Treadmill Training Dosing->Training EnduranceTest Exhaustive Running Test (Measure time and distance) Dosing->EnduranceTest Training->EnduranceTest Analysis Data Analysis (e.g., t-test, ANOVA) EnduranceTest->Analysis

Figure 2: Conceptual workflow for a preclinical endurance study of GW501516.
This compound MOUNTAINSIDE Clinical Trial Protocol Overview

The MOUNTAINSIDE study was a randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of this compound in patients with PMM.

Objective: To assess the dose-response of this compound on functional improvement, safety, and tolerability.

Methodology:

  • Participants: Individuals with a diagnosis of Primary Mitochondrial Myopathy.

  • Design: A multi-center, randomized, double-blind, placebo-controlled study. Participants were randomized into one of three arms: this compound low dose (30 mg), this compound high dose (75 mg), or a matching placebo, administered orally once daily.

  • Duration: The study included a screening period, a 24-week double-blind treatment period, and a follow-up period.

  • Primary Endpoint: The primary efficacy endpoint was a measure of functional improvement, such as the 6-minute walk test (6MWT).

  • Secondary Endpoints: Included assessments of quality of life, fatigue, and other functional measures.

Bocidelpar_Trial_Workflow Screening Patient Screening (4 weeks) Randomization Randomization (1:1:1) Screening->Randomization Arm1 This compound (30 mg/day) Randomization->Arm1 Arm2 This compound (75 mg/day) Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Treatment Double-Blind Treatment (24 weeks) Arm1->Treatment Arm2->Treatment Arm3->Treatment FollowUp Follow-up (4 weeks) Treatment->FollowUp

References

Head-to-Head Comparison: Bocidelpar and Bezafibrate on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

As the scientific community intensifies its focus on mitochondrial function as a therapeutic target for a range of metabolic and genetic diseases, two peroxisome proliferator-activated receptor (PPAR) modulators, Bocidelpar and bezafibrate (B1666932), have emerged as compounds of significant interest. This guide provides a detailed, data-driven comparison of their effects on mitochondrial function, drawing from available preclinical and clinical research. While direct head-to-head clinical trials are not yet available, this document synthesizes findings from individual studies to offer a comparative perspective on their mechanisms of action, therapeutic potential, and key experimental outcomes.

Executive Summary

This compound (ASP0367) is a selective PPARδ agonist, a pathway known to be integral to the regulation of mitochondrial biogenesis and fatty acid oxidation.[1][2] In contrast, bezafibrate is a pan-PPAR agonist, activating all three PPAR isoforms (α, γ, and δ), which gives it a broader, less targeted mechanism of action.[3][4] Both agents aim to enhance mitochondrial function, but their differing selectivity may lead to distinct efficacy and safety profiles.

Mechanism of Action: A Tale of Two PPAR Modulators

This compound's therapeutic rationale lies in its potent and selective activation of PPARδ.[5] This specificity is hypothesized to minimize off-target effects that can be associated with broader PPAR activation.[6] Activation of PPARδ by this compound is thought to upregulate the transcription of genes involved in fatty acid utilization and the production of new mitochondria.[1] This targeted approach may be particularly beneficial in conditions like primary mitochondrial myopathies (PMMs), where enhancing cellular energy production is a key therapeutic goal.[1][5]

Bezafibrate, as a pan-agonist, influences a wider array of metabolic pathways through the activation of PPARα, PPARγ, and PPARδ.[3][4] This broad-spectrum activity can modulate lipid metabolism, glucose homeostasis, and inflammation.[3][7] While this may offer benefits in complex metabolic disorders, it also raises the potential for a more varied and less predictable range of physiological effects.

Signaling Pathway Diagrams

To visually represent the distinct mechanisms of action, the following diagrams illustrate the signaling cascades initiated by this compound and bezafibrate.

Bocidelpar_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression promotes Mitochondrial_Biogenesis Mitochondrial Biogenesis FAO Fatty Acid Oxidation Gene_Expression->Mitochondrial_Biogenesis Gene_Expression->FAO

This compound Signaling Pathway.

Bezafibrate_Pathway Bezafibrate Bezafibrate PPARa PPARα Bezafibrate->PPARa activates PPARg PPARγ Bezafibrate->PPARg activates PPARd PPARδ Bezafibrate->PPARd activates RXR RXR PPARa->RXR heterodimerize with PPARg->RXR heterodimerize with PPARd->RXR heterodimerize with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression promotes Lipid_Metabolism Lipid Metabolism Glucose_Homeostasis Glucose Homeostasis Mitochondrial_Function Mitochondrial Function Gene_Expression->Lipid_Metabolism Gene_Expression->Glucose_Homeostasis Gene_Expression->Mitochondrial_Function

Bezafibrate Signaling Pathway.

Comparative Efficacy from Clinical and Preclinical Data

Direct comparative efficacy data is not available. The following tables summarize key findings from separate studies on this compound and bezafibrate.

Table 1: this compound - Key Preclinical and Clinical Findings
ParameterStudy PopulationKey FindingsCitation
Mechanism Healthy Adults (Phase 1)Treatment- and dose-dependent upregulation of six PPARδ target genes.[8]
Efficacy Participants with Primary Mitochondrial MyopathyStudy evaluating dose response on functional improvement (e.g., 6-minute walk test).[9]
Therapeutic Goal Patients with PMMsAims to increase the production of new mitochondria and the transcription of genes that use fatty acids to restore ATP production, reduce fatigue, and improve muscle function.[1]
Table 2: Bezafibrate - Key Preclinical and Clinical Findings
ParameterStudy PopulationKey FindingsCitation
Mitochondrial Metabolism Patients with mitochondrial myopathy (m.3243A>G mutation)Reduction in the number of complex IV-immunodeficient muscle fibers; Improved cardiac function.[10][11]
Biomarkers Patients with mitochondrial myopathy (m.3243A>G mutation)Increase in serum biomarkers of mitochondrial disease (FGF-21, GDF-15); Dysregulation of fatty acid and amino acid metabolism.[10][11]
Fatty Acid Oxidation Patients with CPT2 deficiencySignificant increase in palmitoyl-CoA oxidation rates in muscle mitochondria (+39% to +206%).[4]
Mitochondrial Biogenesis Mouse model of Barth syndromeIncreased mitochondrial biogenesis.[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the assessment of mitochondrial function for both compounds.

This compound: Phase 1 Study in Healthy Adults
  • Study Design: Double-blind, randomized, single and multiple ascending oral doses of this compound or placebo.[8]

  • Pharmacodynamic Assessments: Measurement of the expression of six PPARδ target genes in the blood.[8]

  • Safety Monitoring: Continuous monitoring of adverse events, laboratory parameters, and electrocardiograms.[8]

Bezafibrate: Open-Label Study in Mitochondrial Myopathy Patients
  • Study Design: Open-label, observational experimental medicine study.[10]

  • Participants: Six patients with mitochondrial myopathy caused by the m.3243A>G MTTL1 mutation.[10]

  • Intervention: 600–1,200 mg bezafibrate daily for 12 weeks.[10]

  • Primary Outcome Measures:

    • Muscle Biopsy Analysis: Quadruple immunofluorescence to quantify complex IV-deficient muscle fibers.[12]

    • Metabolomics: Analysis of serum biomarkers including fibroblast growth factor 21 (FGF-21) and growth and differentiation factor 15 (GDF-15).[10]

    • Cardiac Function: Assessment of cardiac function.[10]

Representative Experimental Workflow

The following diagram illustrates a typical workflow for assessing mitochondrial function in a clinical study.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment Phase cluster_post Post-Treatment cluster_analysis Data Analysis Pre_Screening Patient Screening & Consent Pre_Baseline Baseline Measurements Pre_Screening->Pre_Baseline Pre_Biopsy Muscle Biopsy (optional) Pre_Baseline->Pre_Biopsy Pre_Blood Blood Sampling Pre_Baseline->Pre_Blood Treatment Drug Administration (this compound or Bezafibrate) Pre_Biopsy->Treatment Pre_Blood->Treatment Post_Measurements Follow-up Measurements Treatment->Post_Measurements Post_Biopsy Muscle Biopsy (optional) Treatment->Post_Biopsy Post_Blood Blood Sampling Treatment->Post_Blood Analysis Biochemical Assays (e.g., Respirometry) Metabolomics Gene Expression Post_Measurements->Analysis Post_Biopsy->Analysis Post_Blood->Analysis Stats Statistical Analysis Analysis->Stats Report Results & Reporting Stats->Report

General Experimental Workflow.

Discussion and Future Directions

This compound and bezafibrate both hold promise for the treatment of mitochondrial dysfunction through the modulation of PPAR pathways. This compound's selectivity for PPARδ may offer a more targeted therapeutic approach with a potentially favorable safety profile, though clinical data is still emerging. Bezafibrate, with its broader PPAR activation, has demonstrated effects on mitochondrial biogenesis and function in both preclinical models and a small patient study, but has also been associated with concerning alterations in metabolic biomarkers.[10][11]

Future research, including well-designed, head-to-head clinical trials, is imperative to directly compare the efficacy and safety of these two agents. Such studies should incorporate a comprehensive panel of mitochondrial function assessments, including high-resolution respirometry, in-depth metabolomics, and robust clinical outcome measures.[13][14][15][16][17] This will be crucial for elucidating the relative therapeutic potential of selective versus pan-PPAR modulation in the context of mitochondrial disease.

References

Cross-Validation of Bocidelpar's Efficacy in Muscular Dystrophy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bocidelpar (ASP0367), an investigational PPAR-δ modulator, with other therapeutic alternatives for muscular dystrophy. The data presented is based on available preclinical and clinical findings to inform research and development decisions.

Executive Summary

This compound is an experimental drug that aims to improve mitochondrial function and muscle health in muscular dystrophies, including Duchenne Muscular Dystrophy (DMD).[1] Its mechanism centers on the activation of the Peroxisome Proliferator-Activated Receptor delta (PPAR-δ), a key regulator of mitochondrial biogenesis and function.[2][3] Preclinical studies in the mdx mouse model of DMD have suggested potential therapeutic benefits, including increased endurance and reduced muscle damage.[4][5] This guide compares the available data on this compound with other approved and investigational therapies for muscular dystrophy, focusing on preclinical efficacy in relevant animal models. The alternatives covered include Givinostat, Vamorolone, Delandistrogene moxeparvovec (a gene therapy), and Eteplirsen (an exon-skipping drug).

Comparative Preclinical Data in mdx Mouse Models

The following tables summarize the available quantitative and qualitative data from preclinical studies in the mdx mouse model, a standard model for Duchenne muscular dystrophy. Direct head-to-head comparative studies are limited, and data for this compound is primarily descriptive.

Table 1: Effects on Muscle Function and Histology

Therapeutic AgentDosage and DurationKey Findings in mdx MiceQuantitative Data (where available)
This compound (MA-0211) Once-daily oral dosing for 5 weeks or 6 monthsIncreased running endurance on a treadmill, decreased muscle necrosis and inflammation, and decreased diaphragm fibrosis.Data not publicly available. Referred to as "data on file" by the manufacturer.
Givinostat 5-10 mg/kg/day for 3.5 monthsImproved endurance performance in treadmill tests, increased muscle cross-sectional area, reduced fibrotic scars and fatty infiltration.Significant reduction in fibrosis by up to 30-40% compared to healthy controls.
Vamorolone 20 mg/kg/dayShowed improvements in muscle strength.Hindlimb grip strength increased by 11.7% in bmx mice (a model for Becker muscular dystrophy).
Delandistrogene moxeparvovec Single intravenous injectionWidespread expression of micro-dystrophin in skeletal and cardiac muscle.Dose-dependent expression, with higher doses leading to a greater percentage of dystrophin-positive fibers.
Eteplirsen Varies by studyInduces exon 51 skipping to produce a truncated but functional dystrophin protein.Exon skipping efficiency can be quantified by RT-PCR, with some studies showing over 7% skipping after intramuscular injection.

Table 2: Effects on Biomarkers

Therapeutic AgentKey Biomarker Findings in mdx MiceQuantitative Data (where available)
This compound (MA-0211) Decreased serum creatine (B1669601) kinase (CK) levels in a 6-month study.Specific percentage reduction not publicly available.
Givinostat Reduced inflammatory infiltrate (MPO-positive cells).Data presented graphically in preclinical studies, showing a significant reduction.
Vamorolone Not a primary endpoint in available preclinical strength studies.Not available.
Delandistrogene moxeparvovec Not a primary endpoint in preclinical expression studies.Not available.
Eteplirsen Not a primary endpoint in preclinical exon-skilling efficiency studies.Not available.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action

This compound acts as a selective agonist for PPAR-δ, a nuclear receptor that plays a crucial role in regulating cellular metabolism and energy homeostasis. In the context of muscular dystrophy, its activation is thought to counteract the mitochondrial dysfunction that contributes to muscle degeneration.

Bocidelpar_Mechanism This compound This compound PPARd PPAR-δ This compound->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes MitoBiogenesis Mitochondrial Biogenesis TargetGenes->MitoBiogenesis FA_Oxidation Fatty Acid Oxidation TargetGenes->FA_Oxidation MuscleFunction Improved Muscle Function & Endurance MitoBiogenesis->MuscleFunction FA_Oxidation->MuscleFunction

This compound activates PPAR-δ to improve muscle function.

General Preclinical Experimental Workflow

The evaluation of potential therapeutics for muscular dystrophy in the mdx mouse model typically follows a standardized workflow to assess efficacy and safety.

Preclinical_Workflow AnimalModel mdx Mouse Model (DMD Phenotype) Treatment Treatment Administration (e.g., Oral Gavage, Injection) AnimalModel->Treatment FunctionalTests Functional Assessments (Grip Strength, Treadmill) Treatment->FunctionalTests BiomarkerAnalysis Biomarker Analysis (Serum Creatine Kinase) Treatment->BiomarkerAnalysis Histology Histological Analysis (Fibrosis, Necrosis) Treatment->Histology DataAnalysis Data Analysis & Interpretation FunctionalTests->DataAnalysis BiomarkerAnalysis->DataAnalysis Histology->DataAnalysis

Preclinical evaluation workflow in mdx mice.

Experimental Protocols

Forelimb Grip Strength Test

This test measures the maximal muscle strength of the forelimbs in mice.

  • Apparatus: A grip strength meter equipped with a grid connected to a force transducer.

  • Procedure:

    • Record the body weight of the mouse.

    • Hold the mouse by the base of its tail and lower it towards the grid.

    • Allow the mouse to grasp the grid with both forepaws.

    • Gently pull the mouse horizontally away from the grid until its grip is broken.

    • The peak force is recorded by the transducer.

    • Perform multiple pulls (e.g., 3-5) with a rest period in between each set of pulls.

    • The maximal grip strength is often normalized to the body weight of the mouse for comparison.

Treadmill Exercise Test

This test is used to assess endurance and can also be used to exacerbate muscle damage to study the protective effects of a compound.

  • Apparatus: A multi-lane rodent treadmill with adjustable speed and incline, and a shock grid at the rear to motivate running.

  • Procedure (for endurance):

    • Acclimatize the mice to the treadmill with a warm-up period at a low speed (e.g., 4 m/min for 2 minutes).

    • Gradually increase the speed of the treadmill in set increments over time.

    • Continue the test until the mouse reaches exhaustion, defined as the inability to continue running despite motivation from the shock grid.

    • Record the total running time and distance covered.

Histological Analysis of Muscle Fibrosis

This method quantifies the extent of fibrotic tissue within a muscle sample.

  • Procedure:

    • Euthanize the mouse and dissect the muscle of interest (e.g., tibialis anterior, gastrocnemius).

    • Fix the muscle tissue in a suitable fixative (e.g., formalin) and embed it in paraffin.

    • Cut thin sections of the muscle tissue using a microtome.

    • Stain the sections with Masson's trichrome or Sirius red, which specifically stain collagen fibers (indicative of fibrosis).

    • Capture images of the stained sections using a microscope.

    • Use image analysis software (e.g., ImageJ) to quantify the area of fibrosis relative to the total muscle area.

Serum Creatine Kinase (CK) Assay

This assay measures the level of creatine kinase in the blood, which is a biomarker for muscle damage.

  • Procedure:

    • Collect a blood sample from the mouse, typically via cardiac puncture or tail vein.

    • Separate the serum from the blood by centrifugation.

    • Use a commercial creatine kinase assay kit.

    • Follow the manufacturer's instructions to mix the serum with the assay reagents.

    • Measure the absorbance or fluorescence of the reaction product using a spectrophotometer or fluorometer.

    • Calculate the CK concentration based on a standard curve.

Conclusion

This compound, with its unique mechanism of targeting mitochondrial function, presents a promising avenue for the treatment of muscular dystrophies. While direct comparative preclinical data is limited, the available information suggests potential benefits in improving muscle endurance and reducing muscle damage. Further publication of quantitative preclinical data will be crucial for a more definitive comparison with other emerging and established therapies. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies.

References

Benchmarking Bocidelpar's Safety Profile Against Other PPARδ Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Bocidelpar, a novel peroxisome proliferator-activated receptor delta (PPARδ) agonist, against other notable PPARδ agonists: GW501516 (Cardarine), MBX-8025 (Seladelpar), and Elafibranor (B1671153). The information is compiled from publicly available clinical trial data and preclinical studies to assist in the objective evaluation of these compounds.

Comparative Safety Profile of PPARδ Agonists

The following table summarizes the key safety findings for this compound and other selected PPARδ agonists.

Compound Developer Indication(s) Key Safety/Tolerability Findings Adverse Events of Note Development Status
This compound (ASP0367) Mitobridge (Astellas Pharma)Primary Mitochondrial Myopathy, Duchenne Muscular DystrophyPhase 1 studies in healthy adults and individuals with renal or hepatic impairment showed it to be well-tolerated.[1][2] All treatment-emergent adverse events were mild to moderate and not considered drug-related.[1][3] No clinically significant changes in laboratory or electrocardiographic evaluations were observed.[1][3]Mild to moderate, not specified in detail in publicly available data.[1][2]Phase 2/3 trials ongoing.[4]
GW501516 (Cardarine) GlaxoSmithKline & Ligand PharmaceuticalsMetabolic and Cardiovascular DiseasesDevelopment was abandoned in 2007 due to safety concerns.[5] Animal studies revealed rapid development of cancerous tumors in multiple organs.[5][6][7]Carcinogenicity in animal models (liver, thyroid, tongue, stomach, testes).[6] Potential for liver stress, cardiovascular complications, and hormone disruption.[7]Discontinued in clinical development.[5]
MBX-8025 (Seladelpar) CymaBay TherapeuticsPrimary Biliary Cholangitis (PBC), Nonalcoholic Steatohepatitis (NASH)An early Phase 2 trial was terminated due to fully reversible, asymptomatic grade 3 alanine (B10760859) aminotransferase (ALT) increases (5 to 20 times the upper limit of normal).[8][9] Subsequent long-term studies with lower doses showed a favorable safety profile with no serious treatment-related adverse events.[10][11] Approved by the FDA for PBC in 2024.[12]Asymptomatic ALT elevations at higher doses.[8] Most frequent adverse events at approved doses include pruritus, nausea, diarrhea, dyspepsia, muscle spasms, and myalgia.[8]Approved for medical use.
Elafibranor GENFIT / IpsenPrimary Biliary Cholangitis (PBC), Primary Sclerosing Cholangitis (PSC)Generally well-tolerated in Phase 3 trials.[13][14][15] Similar rates of adverse events, treatment-related adverse events, and serious adverse events between elafibranor and placebo groups.[13][14]Most common adverse events (>10% and more frequent than placebo) include abdominal pain, diarrhea, nausea, and vomiting.[13][14][15][16][17] Uncommon but potentially severe adverse events include myopathy, rhabdomyolysis, bone fractures, and hypersensitivity reactions.[17]Approved for medical use.

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are extensive and proprietary. However, the general methodologies for safety assessment in these studies are outlined below.

Clinical Safety and Tolerability Assessment

Phase 1 Studies (this compound):

  • Design: Double-blind, randomized, placebo-controlled, single and multiple ascending dose studies in healthy adult participants.[1][3]

  • Safety Assessments: Continuous monitoring of adverse events (AEs), vital signs, laboratory tests (hematology, biochemistry, urinalysis), and 12-lead electrocardiograms (ECGs).[3]

  • Pharmacokinetic Analysis: Serial blood and urine sampling to determine absorption, distribution, metabolism, and excretion of the drug.[2]

Phase 2 and 3 Studies (MBX-8025, Elafibranor):

  • Design: Multicenter, randomized, double-blind, placebo-controlled trials in patient populations with the target disease.[8][13][15]

  • Primary Endpoints: Often a composite of biochemical responses relevant to the disease (e.g., alkaline phosphatase levels in PBC).[10][18]

  • Safety Monitoring: Rigorous collection of all adverse events, with particular attention to pre-specified adverse events of special interest (AESIs). Regular laboratory monitoring, including liver function tests (ALT, AST, bilirubin), renal function tests, and creatine (B1669601) phosphokinase (CPK) levels.[17][19]

Preclinical Toxicology (GW501516)
  • Carcinogenicity Studies: Long-term (e.g., 104-week) studies in rodent models (rats and mice) with daily administration of the compound at various dose levels.[20] Histopathological examination of all major organs and tissues is performed to identify neoplastic and non-neoplastic lesions.

Signaling Pathway and Experimental Workflow

PPARδ Signaling Pathway

The diagram below illustrates the general signaling pathway of PPARδ agonists. Upon binding to the PPARδ receptor, these agonists form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in fatty acid metabolism, mitochondrial biogenesis, and inflammation.

PPAR_delta_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARδ Agonist (e.g., this compound) PPAR_RXR_inactive PPARδ/RXR Heterodimer (Inactive) Agonist->PPAR_RXR_inactive Binds PPAR_RXR_active PPARδ/RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Increased Fatty Acid Oxidation Mitochondrial Biogenesis Anti-inflammatory Effects Target_Genes->Metabolic_Effects Leads to Safety_Assessment_Workflow Preclinical Preclinical Studies Toxicology In vitro & In vivo Toxicology Studies (e.g., Carcinogenicity) Preclinical->Toxicology IND Investigational New Drug (IND) Application Toxicology->IND Phase1 Phase 1 Clinical Trial (Safety & Dosage in Healthy Volunteers) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy & Side Effects in Patients) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval Post_Market Post-Market Surveillance (Phase 4) Approval->Post_Market

References

Unveiling the Molecular Targets of Bocidelpar: A Comparative Analysis Using Gene Expression Microarray Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bocidelpar's performance against alternative therapies for mitochondrial diseases, supported by an analysis of its effects on gene expression. This compound (also known as ASP0367 or MA-0211) is an investigational selective peroxisome proliferator-activated receptor delta (PPARδ) modulator designed to enhance mitochondrial function.

This compound's primary therapeutic goal is to address mitochondrial dysfunction, a hallmark of conditions such as primary mitochondrial myopathies (PMM) and Duchenne muscular dystrophy.[1][2][3] Its mechanism centers on activating the PPARδ signaling pathway, which is pivotal in regulating mitochondrial biogenesis and energy metabolism.[1][3] This guide will delve into the gene expression changes induced by this compound and compare its profile with that of a key alternative, Mavodelpar (REN001), another selective PPARδ agonist.

Comparative Analysis of PPARδ Agonists

This compound and Mavodelpar share a common mechanism of action but have followed different clinical development paths. While both aim to ameliorate mitochondrial dysfunction by modulating gene expression, their clinical trial outcomes have varied. Notably, the development of this compound for PMM was discontinued (B1498344) after a Phase 2/3 trial did not meet its primary efficacy endpoints, and similarly, the pivotal STRIDE study for Mavodelpar also failed to meet its primary and secondary efficacy endpoints.[4][5]

The following table summarizes the known effects of this compound on target gene expression, as identified in clinical studies. A direct quantitative comparison from a head-to-head microarray study is not publicly available; therefore, this comparison is based on reported gene expression changes for each compound.

Target GeneFunctionReported Effect of this compound (ASP0367)Reported Effect of Mavodelpar (REN001)
PPARδ Nuclear receptor, master regulatorAgonist/ActivatorAgonist/Activator
ABCA1 Cholesterol transportUpregulation[3]Expected upregulation (as a PPARδ target)
ACAA2 Fatty acid beta-oxidationUpregulation[3]Expected upregulation (as a PPARδ target)
ACADVL Very long-chain fatty acid metabolismUpregulation[3]Expected upregulation (as a PPARδ target)
CPT1a Fatty acid transport into mitochondriaUpregulation[3]Expected upregulation (as a PPARδ target)
PDK4 Glucose metabolism regulationUpregulation[3]Expected upregulation (as a PPARδ target)
SLC25A20 Carnitine-acylcarnitine translocaseUpregulation[3]Expected upregulation (as a PPARδ target)
PGC-1α Mitochondrial biogenesis coactivatorExpected upregulation (downstream effect)Increased transcription of genes in mitochondrial biogenesis[6][7]

Signaling Pathway and Experimental Workflow

To validate the targets of this compound, a gene expression microarray experiment is a key methodology. The diagrams below illustrate the signaling pathway activated by this compound and a typical workflow for such an experiment.

Bocidelpar_Signaling_Pathway This compound This compound PPARd PPARδ This compound->PPARd activates RXR RXR PPARd->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to TargetGenes Target Genes (e.g., CPT1a, ACAA2, PDK4) PPRE->TargetGenes promotes transcription of MitochondrialBiogenesis Mitochondrial Biogenesis TargetGenes->MitochondrialBiogenesis FA_Oxidation Fatty Acid Oxidation TargetGenes->FA_Oxidation

This compound activates the PPARδ signaling pathway to promote mitochondrial biogenesis and fatty acid oxidation.

Microarray_Workflow cluster_sample_prep Sample Preparation cluster_array_processing Microarray Processing cluster_data_analysis Data Analysis TissueSample 1. Tissue/Cell Sample (e.g., muscle biopsy) RNA_Isolation 2. Total RNA Isolation TissueSample->RNA_Isolation RNA_QC 3. RNA Quality Control (e.g., Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis 4. cDNA Synthesis & Labeling RNA_QC->cDNA_Synthesis Hybridization 5. Hybridization to Microarray cDNA_Synthesis->Hybridization Washing_Scanning 6. Washing & Scanning Hybridization->Washing_Scanning Feature_Extraction 7. Feature Extraction Washing_Scanning->Feature_Extraction Data_Normalization 8. Data Normalization Feature_Extraction->Data_Normalization Statistical_Analysis 9. Statistical Analysis (Identifying differentially expressed genes) Data_Normalization->Statistical_Analysis

A standard workflow for gene expression analysis using microarrays.

Experimental Protocols

The following is a generalized protocol for a gene expression microarray experiment designed to validate the targets of a compound like this compound. This protocol is based on standard methodologies in the field.[8][9][10]

1. Sample Collection and RNA Isolation

  • Objective: To obtain high-quality total RNA from the target tissue or cells (e.g., muscle biopsies from preclinical models or clinical trial participants) treated with this compound or a vehicle control.

  • Procedure:

    • Excise or collect tissue/cells and immediately stabilize in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.

    • Homogenize the samples using a suitable method (e.g., bead beating or rotor-stator homogenizer).

    • Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method, including a DNase treatment step to remove genomic DNA contamination.

2. RNA Quality and Quantity Assessment

  • Objective: To ensure that the isolated RNA is intact and pure, which is critical for reliable microarray results.

  • Procedure:

    • Determine RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value ≥ 7 is generally considered acceptable for microarray analysis.

3. cDNA Synthesis and Labeling

  • Objective: To convert the RNA into more stable, labeled complementary DNA (cDNA) for hybridization.

  • Procedure:

    • Synthesize first-strand cDNA from total RNA using a reverse transcriptase and a T7-oligo(dT) primer.

    • Synthesize second-strand cDNA.

    • Purify the double-stranded cDNA.

    • Synthesize antisense cRNA by in vitro transcription, incorporating a fluorescent label (e.g., cyanine-3 or cyanine-5).

    • Purify the labeled cRNA and assess the labeling efficiency.

4. Microarray Hybridization

  • Objective: To allow the labeled cRNA from the samples to bind to the complementary probes on the microarray chip.

  • Procedure:

    • Fragment the labeled cRNA to an optimal size for hybridization.

    • Prepare a hybridization cocktail containing the fragmented, labeled cRNA, blocking agents, and hybridization buffer.

    • Apply the hybridization cocktail to the microarray slide.

    • Incubate the slide in a hybridization oven with rotation at a specific temperature (e.g., 65°C) for a set duration (e.g., 16-18 hours) to allow the labeled target to bind to the probes.

5. Washing and Scanning

  • Objective: To remove non-specifically bound cRNA and to detect the fluorescent signal from the hybridized probes.

  • Procedure:

    • Wash the microarray slides using a series of stringent wash buffers to remove unbound and non-specifically bound labeled cRNA.

    • Dry the slides by centrifugation.

    • Scan the slides using a microarray scanner at the appropriate laser wavelength to generate a high-resolution image of the fluorescent signals.

6. Data Extraction and Analysis

  • Objective: To quantify the fluorescent intensity for each probe, normalize the data, and identify statistically significant differences in gene expression between the this compound-treated and control groups.

  • Procedure:

    • Use feature extraction software to convert the image data into numerical data by quantifying the intensity of each spot on the microarray.

    • Perform data normalization (e.g., quantile normalization) to remove systematic technical variations between arrays.

    • Conduct statistical analysis (e.g., t-test or ANOVA) to identify genes that are differentially expressed between the treatment and control groups. A fold-change cutoff and a p-value threshold (e.g., fold change > 1.5 and p-value < 0.05) are typically applied to determine significance.

    • Perform pathway analysis and gene ontology analysis on the list of differentially expressed genes to understand the biological pathways affected by this compound treatment.

References

A Comparative Analysis of the Long-Term Efficacy of Bocidelpar and Physical Exercise

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the pursuit of enhancing physical endurance and combating muscle-related pathologies, both pharmacological and lifestyle interventions are of significant interest. This guide provides a comparative overview of Bocidelpar (ASP0367), an investigational small-molecule drug, and physical exercise, a well-established cornerstone of health and wellness. The comparison focuses on their long-term efficacy, mechanisms of action, and the available supporting data, tailored for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is an experimental drug under investigation for the treatment of primary mitochondrial myopathies (PMMs), a group of rare genetic disorders that impair mitochondrial function and lead to muscle weakness and exercise intolerance.[1] Physical exercise, conversely, is a widely recognized non-pharmacological intervention with a vast body of evidence supporting its long-term benefits across a spectrum of physiological and psychological domains. This guide aims to juxtapose these two interventions to inform future research and clinical development.

Quantitative Data Summary

The following tables summarize the key characteristics and available efficacy data for this compound and physical exercise.

Table 1: Overview of this compound and Physical Exercise

FeatureThis compound (ASP0367)Physical Exercise
Intervention Type Pharmacological (Oral small molecule)Lifestyle/Behavioral
Primary Target Peroxisome Proliferator-Activated Receptor δ (PPARδ)Multiple physiological systems (musculoskeletal, cardiovascular, nervous, etc.)
Target Population (in context) Patients with Primary Mitochondrial Myopathies (PMMs) and other conditions with mitochondrial dysfunction.[1][2]General population for health maintenance and disease prevention; specific populations for therapeutic purposes.
Current Status Investigational (Phase 2/3 clinical trials ongoing)[3]Well-established, evidence-based recommendation

Table 2: Long-Term Efficacy and Health Outcomes

Outcome MeasureThis compound (ASP0367) - Anticipated Long-Term OutcomesPhysical Exercise - Established Long-Term Benefits
All-Cause Mortality Data not yet available.21-23% lower risk for those engaging in 150-299 minutes/week of vigorous activity.[4] 26-31% lower risk for those engaging in 300-599 minutes/week of moderate activity.[4]
Cardiovascular Disease Mortality Data not yet available.27-33% lower risk with 150-299 minutes/week of vigorous activity.[4] 28-38% lower risk with 300-599 minutes/week of moderate activity.[4]
Non-Cardiovascular Disease Mortality Data not yet available.19% lower risk with 150-299 minutes/week of vigorous activity.[4] 25-27% lower risk with 300-599 minutes/week of moderate activity.[4]
Muscle Function and Endurance Aims to improve muscle function and endurance by restoring ATP production.[1] Primary efficacy endpoint in clinical trials is the 6-minute walk test (6MWT).[5]Strengthens muscles and bones, improves circulation and oxygen utilization.[6] Regular activity reduces the risk of falls in older adults.[6]
Chronic Disease Risk Being investigated for rare muscular diseases.[1]Reduces risk of heart disease, stroke, type 2 diabetes, several cancers, and dementia.[6][7]
Metabolic Health Aims to increase fatty acid utilization.[1]Helps manage blood sugar and insulin (B600854) levels, reducing the risk of metabolic syndrome and type 2 diabetes.[6][8]

Experimental Protocols and Methodologies

This compound Clinical Trial Protocol (Illustrative)

A representative clinical trial for this compound, such as the study identified by NCT04641962, follows a structured protocol to assess its efficacy and safety.[5]

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center study.

  • Participant Population: Individuals diagnosed with Primary Mitochondrial Myopathy. Inclusion criteria often specify genetic confirmation of the disease and a baseline level of exercise intolerance. Exclusion criteria include other conditions that could interfere with the outcome measures.

  • Intervention: Participants are randomized to receive one of multiple doses of this compound (e.g., 30 mg, 75 mg) or a matching placebo, administered orally once daily.[5]

  • Treatment Duration: A double-blind treatment period of 24 weeks, followed by a follow-up period.[5]

  • Primary Efficacy Endpoint: The primary outcome is typically a measure of functional improvement, such as the change from baseline in the distance walked during a 6-minute walk test (6MWT).[5]

  • Secondary Endpoints: These may include changes in other functional assessments (e.g., sit-to-stand test), patient-reported outcomes of fatigue and quality of life, and biomarkers of mitochondrial function.

  • Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, electrocardiograms, and vital signs throughout the study.

Physical Exercise Intervention Protocol (General Framework)

Protocols for studying the long-term effects of physical exercise often involve large observational cohorts or randomized controlled trials.

  • Study Design: Prospective cohort studies follow large groups of individuals over many years to identify associations between physical activity levels and health outcomes. Randomized controlled trials (RCTs) assign participants to specific exercise interventions or a control group.

  • Participant Population: Can range from the general healthy population to specific groups with chronic diseases.

  • Intervention: Exercise protocols are defined by type (e.g., aerobic, resistance), intensity (e.g., moderate, vigorous), duration (e.g., minutes per session), and frequency (e.g., days per week).

  • Data Collection: Physical activity levels are often assessed using validated questionnaires or wearable devices. Health outcomes are tracked through medical records, disease registries, and mortality data.

  • Outcome Measures: A wide range of outcomes are studied, including incidence of chronic diseases (e.g., cardiovascular disease, cancer), mortality rates, changes in biomarkers (e.g., blood pressure, cholesterol), and measures of physical function.

Signaling Pathways and Workflows

This compound's Mechanism of Action

This compound is a selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).[1] Activation of PPARδ is thought to trigger a cascade of events that improve mitochondrial function.

Bocidelpar_Pathway This compound This compound PPAR PPARδ Receptor (in skeletal muscle) This compound->PPAR activates Gene Increased Transcription of Target Genes PPAR->Gene Mito Mitochondrial Biogenesis Gene->Mito FAO Fatty Acid Oxidation Gene->FAO ATP Increased ATP Production Mito->ATP FAO->ATP Muscle Improved Muscle Function and Endurance ATP->Muscle

Caption: Signaling pathway of this compound via PPARδ activation.

Physiological Effects of Physical Exercise

The long-term benefits of physical exercise are mediated through a complex interplay of systemic adaptations.

Exercise_Workflow cluster_adaptations Physiological Adaptations cluster_outcomes Long-Term Health Outcomes Exercise Regular Physical Exercise Cardio Improved Cardiovascular Function Exercise->Cardio Musculo Increased Muscle Mass and Strength Exercise->Musculo Metabolic Enhanced Metabolic Health Exercise->Metabolic Mortality Reduced All-Cause Mortality Cardio->Mortality Disease Decreased Risk of Chronic Diseases Cardio->Disease Function Improved Physical Function Musculo->Function Metabolic->Disease

Caption: Workflow of the long-term health benefits of physical exercise.

Clinical Trial Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a therapeutic intervention like this compound.

Clinical_Trial_Workflow cluster_treatment Treatment Period Screening Screening and Informed Consent Baseline Baseline Assessment (e.g., 6MWT, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA This compound Group Randomization->GroupA GroupB Placebo Group Randomization->GroupB FollowUp Follow-Up Assessments (Primary & Secondary Endpoints) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis and Unblinding FollowUp->Analysis Results Results and Reporting Analysis->Results

Caption: A typical experimental workflow for a randomized controlled trial.

Conclusion

This compound represents a targeted pharmacological approach aimed at ameliorating the effects of mitochondrial dysfunction in specific patient populations. Its long-term efficacy is currently under investigation, with anticipated benefits in muscle function and endurance. Physical exercise, in contrast, is a broadly applicable intervention with a wealth of evidence demonstrating its profound and diverse long-term health benefits, including reduced mortality and prevention of chronic diseases.

For researchers and drug development professionals, the comparison highlights the different yet potentially complementary roles of these interventions. While this compound may offer a crucial therapeutic option for individuals with specific genetic disorders, physical exercise remains a fundamental and powerful tool for promoting longevity and overall health in the wider population. Future research may explore the potential synergistic effects of combining targeted pharmacological agents like this compound with tailored exercise regimens.

References

Safety Operating Guide

Safe Disposal and Handling of Bocidelpar in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management of investigational compounds like Bocidelpar is paramount for laboratory safety and environmental protection. While this compound is not classified as a hazardous substance, adherence to established disposal protocols for research chemicals is essential.[1] This guide provides a comprehensive overview of the recommended disposal procedures, handling precautions, and relevant biological context for this compound.

I. This compound Disposal Protocol

Given that specific disposal instructions for this compound are not extensively detailed in publicly available safety data sheets, a conservative approach aligned with general best practices for non-hazardous pharmaceutical waste is recommended. The following step-by-step process ensures safe and compliant disposal:

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should not be mixed with biohazardous materials, sharps, or hazardous chemical waste.[2] Unused or expired this compound should be clearly labeled and stored separately.

  • Consult Local Regulations: Disposal of chemical waste is governed by local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines in your jurisdiction. These regulations will dictate the appropriate disposal pathway.

  • Professional Disposal Service: The most secure and compliant method for disposing of research compounds is to use a licensed chemical waste management company.[3] These services are equipped to handle the packaging, transport, and final disposal in accordance with all regulatory requirements.

  • Avoid Sewer Disposal: Do not dispose of this compound, either in solid or solution form, down the drain.[3] While not classified as hazardous, introducing pharmaceutical compounds into the water system can have unintended environmental consequences.

  • Incineration: For many non-hazardous pharmaceuticals, high-temperature incineration is the preferred method of destruction, as it ensures the complete breakdown of the active compound.[4] Your designated waste management provider will determine the appropriate incineration facility.

II. Handling and Storage of this compound

Proper handling and storage are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

ParameterGuidelineSource
Storage Temperature Powder: -20°C[1]
Stock Solution (-80°C): Up to 6 months[5]
Stock Solution (-20°C): Up to 1 month[5]
Storage Conditions Keep container tightly sealed in a cool, well-ventilated area.[1]
Protect from direct sunlight and sources of ignition.[1]

III. This compound's Mechanism of Action: A Signaling Pathway

This compound is a selective peroxisome proliferator-activated receptor delta (PPARδ) modulator.[5] Its therapeutic potential lies in its ability to activate PPARδ, which in turn regulates the expression of genes involved in crucial metabolic processes.

Bocidelpar_Signaling_Pathway This compound This compound PPARd PPARδ (Peroxisome Proliferator-Activated Receptor δ) This compound->PPARd activates TargetGenes Upregulation of Target Genes (e.g., ABCA1, ACAA2) PPARd->TargetGenes FAO Increased Fatty Acid Oxidation (FAO) TargetGenes->FAO MitoBio Enhanced Mitochondrial Biogenesis TargetGenes->MitoBio MitoFunc Improved Mitochondrial Function FAO->MitoFunc MitoBio->MitoFunc

Caption: Simplified signaling pathway of this compound's mechanism of action.

IV. Experimental Protocol: Assessing this compound's Effect on Target Gene Expression

To evaluate the pharmacodynamic effects of this compound, a common experimental approach involves measuring the upregulation of its target genes in a relevant biological system.

Objective: To quantify the change in mRNA expression of PPARδ target genes (e.g., ABCA1, ACAA2) in response to this compound treatment in a human cell line (e.g., HepG2).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time course (e.g., 24 hours).

  • RNA Extraction: Following treatment, lyse the cells and extract total RNA using a commercially available kit.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers specific for the target genes (ABCA1, ACAA2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression for each treatment group compared to the vehicle control using the ΔΔCt method.

This experimental workflow allows for the quantitative assessment of this compound's activity at the molecular level, providing crucial data for its characterization.

References

Personal protective equipment for handling Bocidelpar

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no public Safety Data Sheet (SDS) for "Bocidelpar" is available, this guidance is based on established best practices for handling potent Active Pharmaceutical Ingredients (APIs). A compound-specific risk assessment must be completed upon receipt of the official SDS before any handling occurs.

The development of novel therapeutics often involves working with highly potent compounds that require stringent safety measures to protect researchers and maintain product integrity.[1] This guide provides essential safety and logistical information for handling this compound, a potent pharmaceutical compound. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to potent compounds.[2] All personnel handling this compound must be trained on the correct donning and doffing procedures.[3] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol or dust generation, offering a high Assigned Protection Factor (APF).[4][5]
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A quantitative fit test is mandatory to ensure a proper seal.
Disposable Respirators (e.g., N95)Suitable for low-risk activities only and not recommended as primary protection when handling highly potent compounds.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.
Body Protection Disposable Coveralls"Bunny suits" made from materials like Tyvek® offer head-to-toe protection and are essential for containing contamination. They should have a secure closure system.
Dedicated Lab CoatTo be worn over personal clothing but under the disposable coverall. Must be professionally laundered or disposed of as hazardous waste.
Eye Protection Chemical Splash Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection.
Foot Protection Disposable Shoe CoversMust be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds. The following outlines the key phases of handling this compound.

1. Preparation and Area Setup:

  • Designated Area: All handling of this compound must occur in a designated area with restricted access, such as a containment isolator, glovebox, or a certified chemical fume hood.

  • Engineering Controls: Ensure primary engineering controls like fume hoods or glove boxes are certified and functioning correctly. These systems are the primary method for exposure control.

  • Waste Disposal: Prepare clearly labeled, sealed waste containers for all anticipated waste streams (solid, liquid, sharps).

  • Spill Kit: A spill kit appropriate for potent chemical compounds must be readily accessible.

  • Decontamination Solution: Have a validated decontamination solution available in the work area.

2. Donning PPE:

  • A strict, sequential procedure for donning PPE must be followed in a designated clean area or anteroom before entering the handling zone. The general sequence is: shoe covers, gown/coverall, mask/respirator, eye protection, and finally gloves, which should be pulled over the cuffs of the gown.

3. Compound Handling:

  • Weighing and Transferring: Whenever possible, use a closed system for weighing and transferring the compound to minimize the generation of dust and aerosols.

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.

4. Post-Handling Decontamination:

  • Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. The process is typically the reverse of donning, with gloves often removed first. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Personal Hygiene: Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials that have come into contact with this compound, including PPE, disposable labware, and cleaning materials, must be treated as hazardous waste.

  • Containment: Hazardous waste must be collected in clearly labeled, sealed, and leak-proof containers.

  • Regulatory Compliance: All hazardous drug waste must be disposed of in accordance with all applicable federal, state, and local regulations. Do not dispose of this waste down the drain or in the regular trash.

  • Professional Disposal: Contract with a licensed hazardous waste management company for the final disposal of all this compound waste. High-temperature incineration is often the preferred method for destroying potent pharmaceutical compounds.

  • Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.

Experimental Workflow and Safety Procedures

G cluster_prep Preparation Phase cluster_donning Donning PPE (Anteroom) cluster_handling Handling Phase (Containment) cluster_decon Decontamination & Doffing Phase prep_area 1. Prepare Designated Area (Fume Hood / Glovebox) prep_waste 2. Position Labeled Hazardous Waste Bins prep_spill 3. Verify Spill Kit & Decon. Agent Availability don_shoe 4. Don Shoe Covers prep_spill->don_shoe Enter Anteroom don_gown 5. Don Coverall/Gown don_resp 6. Don Respirator (Perform Fit Check) don_eye 7. Don Eye Protection don_gloves 8. Don Double Gloves (Over Cuffs) handle_compound 9. Perform Experiment (e.g., Weighing, Aliquoting) don_gloves->handle_compound Enter Handling Area decon_surface 10. Decontaminate Surfaces & Equipment handle_compound->decon_surface doff_ppe 11. Doff PPE in Sequence (Dispose in Waste Bin) decon_surface->doff_ppe wash_hands 12. Perform Thorough Hand Hygiene doff_ppe->wash_hands

Caption: Procedural workflow for safely handling potent compounds like this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.